molecular formula C7H7BF2O3 B1316093 2,6-Difluoro-4-methoxyphenylboronic acid CAS No. 406482-20-0

2,6-Difluoro-4-methoxyphenylboronic acid

Cat. No.: B1316093
CAS No.: 406482-20-0
M. Wt: 187.94 g/mol
InChI Key: WVSZSFADEBGONQ-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C7H7BF2O3 and its molecular weight is 187.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,6-difluoro-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSZSFADEBGONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584383
Record name (2,6-Difluoro-4-methoxyphenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406482-20-0
Record name (2,6-Difluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-4-methoxybenzeneboronic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2,6-Difluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methoxyphenylboronic acid is a versatile synthetic intermediate that plays a crucial role in modern organic chemistry, particularly in the realm of pharmaceutical and materials science research.[1] Its unique electronic and structural properties, conferred by the presence of two fluorine atoms and a methoxy group on the phenyl ring, make it a valuable building block in Suzuki-Miyaura cross-coupling reactions for the construction of complex molecular architectures.[1] This technical guide provides a comprehensive overview of the known physical properties of this compound, details general experimental protocols for their determination, and illustrates its application in a key synthetic pathway.

Core Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₇H₇BF₂O₃
Molecular Weight 187.94 g/mol
Melting Point 125-130 °C
Appearance White to off-white solid/crystalline powder[1]
CAS Number 406482-20-0
SMILES COc1cc(F)c(B(O)O)c(F)c1
InChI 1S/C7H7BF2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3
InChI Key WVSZSFADEBGONQ-UHFFFAOYSA-N
Boiling Point Data not available
Density Data not available
Solubility Data not available

Experimental Protocols

Detailed experimental procedures for the determination of key physical properties of solid organic compounds like this compound are outlined below. These represent general methodologies and may require optimization for this specific compound.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.[2] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[2]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[3]

  • Capillary tubes (sealed at one end)[3][4]

  • Mortar and pestle or spatula for sample preparation[3]

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle or the flat end of a spatula.[3]

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound is packed into the bottom of the tube, typically to a height of 1-2 mm.[2]

  • Melting Point Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.[3]

  • Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[2][4]

Determination of Solubility

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation. A general qualitative procedure is described below.

Apparatus:

  • Small test tubes

  • Vortex mixer or shaker

  • Graduated pipettes or cylinders

Solvents to be Tested (suggested):

  • Water

  • 5% Aqueous Sodium Hydroxide (NaOH)

  • 5% Aqueous Sodium Bicarbonate (NaHCO₃)

  • 5% Aqueous Hydrochloric Acid (HCl)

  • Common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene)

Procedure:

  • Initial Test: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.[5]

  • Solvent Addition: A measured volume of the first solvent (e.g., 1 mL) is added to the test tube.[5]

  • Mixing: The mixture is agitated vigorously using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).[6]

  • Observation: The sample is visually inspected to determine if it has completely dissolved. If not, the process can be repeated with gentle heating, followed by cooling to room temperature to observe for precipitation.

  • Classification: The compound's solubility is classified as soluble, partially soluble, or insoluble in the tested solvent. This process is repeated for each solvent. The acidic nature of the boronic acid functional group suggests potential solubility in aqueous basic solutions.[7]

Key Applications and Reaction Pathways

This compound is a prominent reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is widely employed in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and other biologically active molecules.[8][9]

Suzuki-Miyaura Cross-Coupling Reaction

The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below. This reaction typically involves an organoboron compound (such as this compound), an organic halide, a palladium catalyst, and a base.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)L_n-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_boronate R¹-Pd(II)L_n-R² tm->pd2_boronate re Reductive Elimination pd2_boronate->re re->pd0 product Coupled Product (R¹-R²) re->product Exits Cycle r1x Organic Halide (R¹-X) r1x->oa Enters Cycle r2b Organoboron Compound (R²-B(OR)₂) r2b->tm Enters Cycle base Base base->tm Activates Boronic Acid byproduct Byproducts

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Visualization

The logical flow for the characterization of the physical properties of a novel or uncharacterized compound like this compound can be visualized as follows.

Physical_Property_Workflow start Start: Obtain Pure Sample visual Visual Inspection (Color, Form) start->visual mp Melting Point Determination visual->mp sol Solubility Testing mp->sol data_table Tabulate Quantitative Data sol->data_table report Generate Technical Report data_table->report

Caption: A typical workflow for the determination of physical properties of a solid organic compound.

References

An In-depth Technical Guide to 2,6-Difluoro-4-methoxyphenylboronic acid (CAS: 406482-20-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Difluoro-4-methoxyphenylboronic acid, a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides a plausible synthesis protocol, and elaborates on its utility as a key building block in the construction of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions. Detailed experimental procedures for its use in specific transformations and relevant safety information are also included.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 406482-20-0[1][2]
Molecular Formula C₇H₇BF₂O₃[1][2]
Molecular Weight 187.94 g/mol [1][2]
Melting Point 125-130 °C[2]
Appearance White to off-white crystalline powder[1]
Purity ≥95%[2]
InChI Key WVSZSFADEBGONQ-UHFFFAOYSA-N[2]
SMILES COc1cc(F)c(B(O)O)c(F)c1[2]

Synthesis

A common and effective method for the synthesis of arylboronic acids involves the lithiation of an aryl halide followed by reaction with a trialkyl borate. The following protocol describes a plausible synthesis of this compound from 1-bromo-3,5-difluoro-2-methoxybenzene.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-bromo-3,5-difluoro-2-methoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-3,5-difluoro-2-methoxybenzene dissolved in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • To the resulting solution, add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1N HCl until the solution is acidic (pH ~2).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

G cluster_synthesis Synthesis Workflow start 1-bromo-3,5-difluoro- 2-methoxybenzene in THF lithiation Lithiation with n-BuLi at -78 °C start->lithiation 1 boration Reaction with Triisopropyl borate lithiation->boration 2 hydrolysis Acidic Hydrolysis (1N HCl) boration->hydrolysis 3 workup Extraction and Purification hydrolysis->workup 4 product 2,6-Difluoro-4-methoxy- phenylboronic acid workup->product 5 G cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X aryl_pd_complex Ar-Pd(II)-X L_n oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation + Ar'-B(OH)₂ + Base diaryl_pd_complex Ar-Pd(II)-Ar' L_n transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 + Ar-Ar'

References

An In-depth Technical Guide to the Synthesis of 2,6-Difluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathway for 2,6-Difluoro-4-methoxyphenylboronic acid, a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] This compound is a key building block in the development of pharmaceuticals and advanced materials.[1][2] The synthesis detailed below is based on the well-established lithiation-borylation of an aryl halide precursor.

Synthesis Pathway Overview

The most common and robust method for the synthesis of this compound involves a three-step sequence starting from a halogenated 3,5-difluoroanisole derivative. The core of this pathway is the formation of an organolithium intermediate via metal-halogen exchange, which is then reacted with a boron electrophile. Subsequent hydrolysis yields the final boronic acid.

The key steps are:

  • Lithiation: Formation of an aryllithium species from an aryl halide using a strong organolithium base at low temperatures.

  • Borylation: Reaction of the aryllithium intermediate with a trialkyl borate to form a boronate ester.

  • Hydrolysis: Acidic workup to hydrolyze the boronate ester to the desired boronic acid.

This method is a standard approach for the synthesis of various arylboronic acids.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and the final product.

ParameterValueReference
Purity of Final Product ≥95%
Molecular Formula C₇H₇BF₂O₃
Molecular Weight 187.94 g/mol
Melting Point 125-130 °C
Appearance White to off-white solid

Note: Specific reaction yields can vary depending on the scale and specific conditions of the experiment. However, yields for lithiation-borylation reactions are generally moderate to good.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on established methods for analogous compounds.

Materials:

  • 1-Bromo-3,5-difluoro-4-methoxybenzene (or other suitable halogenated precursor)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate or Trimethyl borate

  • Anhydrous Diethyl Ether (Et₂O)

  • 2 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl Acetate

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Low-temperature thermometer

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • A three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an inert gas inlet is dried in an oven and allowed to cool under a stream of nitrogen or argon.

    • 1-Bromo-3,5-difluoro-4-methoxybenzene (1.0 eq) is dissolved in anhydrous THF and added to the reaction flask.

    • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained below -70 °C.

    • The reaction mixture is stirred at -78 °C for an additional 1-2 hours.

  • Borylation:

    • Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

    • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

  • Hydrolysis and Work-up:

    • The reaction is cooled in an ice bath and quenched by the slow addition of 2 M HCl. The mixture is stirred for 1 hour.

    • The layers are separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) or by slurry washing with a non-polar solvent to afford this compound as a white to off-white solid.

Visual Representations

Synthesis Pathway Diagram

Synthesis_Pathway Start 1-Bromo-3,5-difluoro-4-methoxybenzene Intermediate Aryllithium Intermediate Start->Intermediate 1. n-BuLi, THF 2. -78 °C BoronateEster Boronate Ester Intermediate Intermediate->BoronateEster 1. B(O-iPr)₃ or B(OMe)₃ 2. -78 °C to RT FinalProduct This compound BoronateEster->FinalProduct H₃O⁺ (Acidic Workup)

Caption: Synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification Setup Reaction Setup under Inert Atmosphere Cooling Cool to -78 °C Setup->Cooling Lithiation Dropwise Addition of n-BuLi Cooling->Lithiation Stir1 Stir at -78 °C Lithiation->Stir1 Borylation Dropwise Addition of Trialkyl Borate Stir1->Borylation Warm Warm to Room Temperature and Stir Borylation->Warm Quench Quench with 2 M HCl Warm->Quench Proceed to Work-up Extraction Extraction with Et₂O or EtOAc Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over MgSO₄/Na₂SO₄ Wash->Dry Concentrate Solvent Removal Dry->Concentrate Purify Recrystallization/Purification Concentrate->Purify

Caption: General experimental workflow.

References

A Technical Guide to 2,6-Difluoro-4-methoxyphenylboronic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of 2,6-Difluoro-4-methoxyphenylboronic acid, a critical reagent in contemporary organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this guide details the compound's key properties and applications, with a focus on its structural characteristics and role in synthetic methodologies.

Core Compound Properties

This compound is a substituted phenylboronic acid that serves as a versatile building block in the synthesis of complex organic molecules. The presence of two fluorine atoms ortho to the boronic acid group significantly influences its reactivity, making it a valuable partner in cross-coupling reactions.

Structural Formula:

The structural formula for this compound is presented below:

A 2D representation of the chemical structure of this compound.

Physicochemical and Identification Data

The key quantitative and identifying properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueCitations
Molecular Weight 187.94 g/mol [1][2][3][4][5]
Molecular Formula C₇H₇BF₂O₃[1][2][3][4][5]
CAS Number 406482-20-0[1][2][3]
Melting Point 125-130 °C[3]
Appearance White to off-white crystalline powder[1]
Purity ≥95%[3]

Synthetic Applications and Methodologies

This compound is predominantly utilized as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and polyaryl structures, which are common motifs in pharmaceuticals.

The fluorine substituents enhance the compound's utility by modulating the electronic properties of the molecule, which can lead to improved reaction efficiency and selectivity.[1] Its application is particularly noted in the development of anti-cancer agents and other targeted therapies.[1]

A generalized experimental workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below. This reaction typically involves an aryl halide, a palladium catalyst, and a base in a suitable solvent system.

Suzuki_Miyaura_Coupling reagents Reactants: - Aryl Halide (Ar-X) - this compound reaction_mixture Reaction Mixture reagents->reaction_mixture catalyst_system Catalyst System: - Palladium Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3, Cs2CO3) catalyst_system->reaction_mixture solvent Solvent (e.g., Toluene, Dioxane, Water) solvent->reaction_mixture heating Heating (e.g., 80-110 °C) reaction_mixture->heating Reaction Conditions workup Aqueous Workup & Extraction heating->workup Reaction Completion purification Purification (e.g., Column Chromatography) workup->purification product Coupled Product: (Ar-Aryl') purification->product

Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Spectroscopic Profile of 2,6-Difluoro-4-methoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,6-Difluoro-4-methoxyphenylboronic acid (CAS No: 406482-20-0). While a complete, experimentally verified dataset is not publicly available, this document compiles predicted values based on data from analogous compounds and established spectroscopic principles. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure:

  • Chemical Formula: C₇H₇BF₂O₃

  • Molecular Weight: 187.94 g/mol

  • Structure: Chemical structure of this compound

Quantitative Spectral Data Summary

The following tables summarize the expected spectral data for this compound. These values are estimates and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.20broad s-B(OH)₂
~6.75d~9.02 x Ar-H
~3.80s--OCH₃

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmDescription
~163 (dd)C-F
~160 (t)C-OCH₃
~110 (dd)C-H
~100 (t)C-B
~56-OCH₃

Note: Large coupling constants with fluorine (¹JCF, ²JCF) are expected, leading to complex splitting patterns (dd = doublet of doublets, t = triplet).

Table 3: Predicted ¹⁹F and ¹¹B NMR Data

NucleusChemical Shift (δ) ppmDescription
¹⁹F~ -110 to -115Relative to CFCl₃. Expected to be a singlet or a narrowly split multiplet.
¹¹B~28 - 32Relative to BF₃·OEt₂. A single, broad peak is characteristic of tricoordinate boronic acids.

Table 4: Predicted Infrared (IR) Spectroscopy Data (Sample: KBr Pellet or Thin Film)

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200Broad, StrongO-H stretch (from B(OH)₂ and absorbed water)
3080 - 3010MediumAromatic C-H stretch
2980 - 2850Medium to WeakAliphatic C-H stretch (-OCH₃)
1620 - 1580StrongAromatic C=C stretch
1480 - 1440MediumAromatic C=C stretch
1380 - 1310StrongB-O stretch
1250 - 1200StrongAryl-O stretch (asymmetric)
1180 - 1100StrongC-F stretch
1030 - 1020MediumAryl-O stretch (symmetric)

Table 5: Predicted Mass Spectrometry (MS) Data (Ionization: Electrospray, ESI)

m/z ValueIonNotes
189.05[M+H]⁺Calculated for [C₇H₈BF₂O₃]⁺
211.03[M+Na]⁺Calculated for [C₇H₇BF₂O₃Na]⁺
186.03[M-H]⁻Calculated for [C₇H₆BF₂O₃]⁻
170.04[M-H₂O+H]⁺Loss of water is a common fragmentation pathway.

Note: Boronic acids have a propensity to form cyclic anhydrides (boroxines) under certain conditions, which may be observed in the mass spectrum at higher m/z values.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These are general protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra to confirm the chemical structure.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). Arylboronic acids can exhibit poor solubility or form oligomers in CDCl₃, which can lead to broad, poorly resolved spectra; DMSO-d₆ or Methanol-d₄ are often preferred.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096, as ¹³C has low natural abundance.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single-pulse, proton-decoupled.

    • Spectral Width: -50 to -250 ppm.

    • Reference: External or internal standard such as CFCl₃ at 0.00 ppm.

  • ¹¹B NMR Acquisition:

    • Pulse Program: Standard single-pulse, proton-decoupled.

    • Spectral Width: +80 to -80 ppm.

    • Reference: External BF₃·OEt₂ at 0.00 ppm.[2][3]

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology (Thin Solid Film Method):

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[4][5]

  • Film Casting: Place a drop of the resulting solution onto a single salt plate (e.g., NaCl or KBr). Allow the solvent to fully evaporate, leaving a thin, solid film of the compound on the plate.[4][5] If the resulting spectrum has peaks of low intensity, another drop of the solution can be added and the solvent evaporated.[4][5]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the spectrometer.

    • Acquire a background spectrum of the clean, empty salt plate.

    • Acquire the sample spectrum.

    • Scan Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Methodology (LC-MS with ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent compatible with reverse-phase liquid chromatography, such as methanol or acetonitrile/water mixture.[6] All samples must be fully dissolved and free of particulate matter.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for polar small molecules.

  • Liquid Chromatography (LC) Conditions:

    • Column: Standard C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid to promote ionization).

    • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI, operated in both positive and negative modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Mass Range: Scan from m/z 50 to 500.

    • Source Parameters: Optimize ion spray voltage, source temperature, and gas flows for the specific instrument and analyte to achieve maximum sensitivity.

    • For structural confirmation, tandem MS (MS/MS) can be performed to analyze the fragmentation of the parent ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Dissolve in LC-MS Grade Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F, ¹¹B) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS LC-MS System (ESI) Prep_MS->MS Data_NMR NMR Spectra (Chemical Shifts, Couplings) NMR->Data_NMR Data_IR IR Spectrum (Vibrational Frequencies) IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) MS->Data_MS Interpretation Structure Elucidation & Confirmation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility Profile of 2,6-Difluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction

2,6-Difluoro-4-methoxyphenylboronic acid is a valuable reagent in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The fluorine and methoxy substituents on the phenyl ring significantly influence the electronic properties and reactivity of the boronic acid moiety. These structural features also play a crucial role in determining the compound's physicochemical properties, including its solubility in various solvents. The choice of an appropriate solvent is paramount for achieving optimal reaction kinetics, yields, and for facilitating purification and formulation processes.

It is important to note that boronic acids can present challenges in solubility studies due to their propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This equilibrium can be influenced by the solvent, temperature, and concentration.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in common laboratory solvents is not extensively reported in peer-reviewed literature. However, the solubility profile of phenylboronic acid, the parent compound, can serve as a useful, albeit approximate, reference. The presence of two fluorine atoms and a methoxy group in this compound is expected to alter its polarity and solubility compared to phenylboronic acid.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

The following table summarizes the qualitative and experimentally determined quantitative solubility of phenylboronic acid. This data can be used as a foundational guide for solvent selection in studies involving this compound.

SolventQualitative SolubilityMolar Fraction Solubility (x) at 298.15 K (25 °C)
AcetoneHigh SolubilityData not readily available
ChloroformModerate SolubilityData not readily available
Dipropyl etherHigh SolubilityData not readily available
3-PentanoneHigh SolubilityData not readily available
MethylcyclohexaneVery Low SolubilityData not readily available
WaterLow Solubility~0.015 (1.9 g/100 g H₂O at 20 °C)

Note: The qualitative solubility information is based on general observations from the literature.[1][2] Quantitative data for organic solvents was not consistently available at a standard temperature.

Experimental Protocol for Solubility Determination

A reliable and commonly employed technique for determining the solubility of crystalline organic compounds like boronic acids is the dynamic (or synthetic) method.[3] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Principle: A mixture of the boronic acid and the chosen solvent with a precisely known composition is prepared. The mixture is heated at a slow, constant rate while being stirred. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. By repeating this process for various compositions, a solubility curve can be constructed.

Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., acetone, acetonitrile, chloroform, ethanol, ethyl acetate, heptane, methanol, tetrahydrofuran, toluene, water)

  • Jacketed glass vessel with a magnetic stirrer

  • Programmable thermostatic bath

  • Calibrated digital thermometer (accuracy ±0.1 °C)

  • Analytical balance (accuracy ±0.1 mg)

  • Turbidity sensor or a laser beam and a photodetector (optional, for automated detection)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the desired solvent into the jacketed glass vessel. The composition of the mixture should be known with high precision.

  • Heating and Stirring: Place the vessel in the thermostatic bath and begin stirring to ensure a homogeneous suspension.

  • Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min) to ensure the system remains close to thermodynamic equilibrium.

  • Observation: Continuously monitor the mixture for the disappearance of the solid phase. This can be done visually or with the aid of a turbidity sensor.

  • Determination of Dissolution Temperature: Record the temperature at which the solution becomes completely clear. This is the solubility temperature for the prepared composition.

  • Data Collection: Repeat the experiment with different compositions of the solute and solvent to obtain a series of data points (solubility vs. temperature).

  • Solubility Curve Construction: Plot the mole fraction (or another concentration unit) of the solute as a function of the dissolution temperature to generate the solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the dynamic method of solubility determination.

Solubility_Determination_Workflow A Sample Preparation B Weigh Solute and Solvent A->B C Heating and Stirring B->C D Controlled Heating Ramp C->D E Observation D->E F Visual or Instrumental Monitoring E->F G Data Recording F->G H Record Dissolution Temperature G->H I Data Analysis H->I J Construct Solubility Curve I->J

Caption: Workflow for Dynamic Solubility Determination.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the public domain, this technical guide provides researchers, scientists, and drug development professionals with the necessary framework to approach this challenge. By utilizing the provided solubility data for phenylboronic acid as a preliminary guide and implementing the detailed experimental protocol for dynamic solubility determination, users can generate reliable solubility profiles for this compound in various common laboratory solvents. This information is invaluable for the successful application of this important boronic acid in synthesis, purification, and formulation.

References

Stability and Proper Storage of 2,6-Difluoro-4-methoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,6-Difluoro-4-methoxyphenylboronic acid (CAS RN: 406482-20-0). This essential reagent, widely utilized in Suzuki-Miyaura cross-coupling reactions and as a building block in medicinal chemistry and materials science, requires careful handling to maintain its integrity and ensure experimental reproducibility.[1][2] This document outlines the known degradation pathways, summarizes storage recommendations, and provides generalized experimental protocols for stability assessment.

Core Concepts of Stability

This compound, like other arylboronic acids, is susceptible to several degradation pathways that can impact its purity and reactivity. The primary routes of degradation are dehydration, protodeboronation (hydrolysis), and oxidation. The presence of two ortho-fluorine substituents can influence the compound's stability profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 406482-20-0[1]
Molecular Formula C₇H₇BF₂O₃[1]
Molecular Weight 187.94 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 125-130 °C
Purity ≥95%

Degradation Pathways

The principal degradation pathways for arylboronic acids, including this compound, are illustrated below. Understanding these pathways is crucial for developing appropriate storage and handling procedures.

General Degradation Pathways of Arylboronic Acids cluster_conditions Contributing Factors A Arylboronic Acid (ArB(OH)₂) B Boroxine (ArBO)₃ A->B Dehydration (+ Heat, - H₂O) C Arene (Ar-H) A->C Protodeboronation (+ H₂O, Acid/Base catalysis) D Phenol (Ar-OH) A->D Oxidation (+ Oxidizing agents, Light) B->A Hydrolysis (+ H₂O) Moisture Moisture/Humidity Moisture->A Heat Elevated Temperature Heat->A Light Light Exposure Light->A Oxygen Oxygen/Oxidizing Agents Oxygen->A pH Non-neutral pH pH->A

Caption: General degradation pathways for arylboronic acids.

Dehydration to Boroxines: Arylboronic acids can undergo intermolecular dehydration, particularly when heated, to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water. Many commercial samples of boronic acids exist as a mixture of the free acid and the boroxine.

Protodeboronation (Hydrolysis): This is a significant degradation pathway where the carbon-boron bond is cleaved, resulting in the formation of the corresponding arene (1,3-difluoro-5-methoxybenzene in this case) and boric acid. This reaction can be catalyzed by aqueous acid or base and is often promoted by elevated temperatures.

Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of the corresponding phenol (2,6-difluoro-4-methoxyphenol). This process can be initiated by various oxidizing agents, including atmospheric oxygen, and may be accelerated by light exposure.

Proper Storage and Handling

To minimize degradation and ensure the long-term stability of this compound, the following storage and handling conditions are recommended based on safety data sheets and general knowledge of boronic acid chemistry.

ConditionRecommendationRationale
Temperature Store in a cool place. Refrigeration (2-8 °C) is often recommended for long-term storage.[3][4][5]Reduces the rate of thermal degradation and dehydration.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes exposure to oxygen and moisture, thereby inhibiting oxidation and hydrolysis.
Container Keep in a tightly sealed, opaque container.Prevents ingress of moisture and air, and protects from light-induced degradation.[6][7]
Moisture Store in a dry environment, such as in a desiccator.Minimizes water availability for hydrolysis (protodeboronation) and the reversible formation of the boronic acid from the boroxine.
Light Protect from light.[5]Reduces the potential for photolytic degradation pathways.
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]These substances can catalyze degradation reactions.

Experimental Protocols for Stability Assessment

Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8][9][10][11]

Forced Degradation Experimental Workflow A Prepare Stock Solution of This compound B Aliquot into Separate Samples A->B C Stress Conditions B->C D1 Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) C->D1 D2 Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) C->D2 D3 Oxidative Degradation (e.g., 3% H₂O₂, RT) C->D3 D4 Thermal Degradation (Solid & Solution, e.g., 70°C) C->D4 D5 Photolytic Degradation (Solid & Solution, UV/Vis light) C->D5 E Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) D1->E D2->E D3->E D4->E D5->E F Neutralize (if necessary) and Dilute E->F G Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) F->G H Characterize Degradants (e.g., MS, NMR) G->H

Caption: Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Subject aliquots of the stock solution (and solid material for thermal and photolytic studies) to various stress conditions as outlined in the workflow diagram.[8][9]

  • Time Points: Collect samples at appropriate time intervals. The duration of the study will depend on the stability of the compound under the applied stress.

  • Sample Analysis: Analyze the stressed samples using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact drug substance from its degradation products.[12][13][14]

Instrumentation:

  • HPLC system with a UV detector (or a diode array detector for peak purity analysis).

  • A mass spectrometer (LC-MS) can be coupled for the identification of degradation products.

Chromatographic Conditions (General Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with an acidic modifier like 0.1% formic acid to improve peak shape) is a common starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

Procedure:

  • Inject a known concentration of an unstressed standard solution to determine the retention time and peak area of the intact compound.

  • Inject the samples from the forced degradation study.

  • Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • The method is considered stability-indicating if all degradation products are baseline-resolved from the parent peak and from each other.

NMR Spectroscopy for Degradation Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is a powerful tool for studying the equilibrium between boronic acids and their boroxine anhydrides, as well as for characterizing degradation products.[15][16][17][18]

Instrumentation:

  • High-field NMR spectrometer.

Procedure for ¹¹B NMR:

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • Acquire the ¹¹B NMR spectrum. The sp²-hybridized boron of the boronic acid and the boroxine will have distinct chemical shifts from the sp³-hybridized boron of any boronate esters that may form with diols or as degradation intermediates.

  • By comparing the spectra of stressed and unstressed samples, one can monitor the formation of degradation products and changes in the boronic acid/boroxine equilibrium.

Procedure for ¹H and ¹⁹F NMR:

  • These techniques can be used to monitor the appearance of signals corresponding to the aromatic protons and fluorine atoms of the degradation products (e.g., 1,3-difluoro-5-methoxybenzene from protodeboronation or 2,6-difluoro-4-methoxyphenol from oxidation).

Biological Context and Signaling Pathways

This compound is primarily used as a synthetic intermediate in the development of pharmaceuticals, particularly in oncology research, and in the creation of advanced materials.[1][2] While boronic acids as a class are known to interact with biological molecules containing diol functionalities (e.g., sugars, glycoproteins), there is no specific information available in the scientific literature to suggest that this compound is directly involved in specific signaling pathways. Its utility in drug development is typically as a structural component of a larger, more complex active pharmaceutical ingredient.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. The primary degradation pathways to be aware of are dehydration, protodeboronation, and oxidation. By adhering to the recommended storage conditions—cool, dry, dark, and under an inert atmosphere—the integrity of the compound can be maintained. While specific quantitative stability data for this molecule is limited, the provided general experimental protocols for forced degradation studies and analytical monitoring can serve as a valuable starting point for in-house stability assessments. For critical applications, it is always recommended to perform a purity check before use, especially if the material has been stored for an extended period or under suboptimal conditions.

References

A Technical Guide to the Electronic Effects of Fluorine in 2,6-Difluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Difluoro-4-methoxyphenylboronic acid (CAS No: 406482-20-0) is a versatile organoboron compound that has become an important building block in modern organic synthesis and medicinal chemistry.[1] Its utility is particularly pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] The strategic placement of two fluorine atoms ortho to the boronic acid group, combined with a para-methoxy substituent, imparts a unique combination of electronic properties. These properties significantly influence the compound's reactivity, acidity, and stability, making it a valuable reagent in the development of pharmaceuticals, especially in oncology, as well as in the synthesis of advanced materials.[1][2]

This technical guide provides an in-depth analysis of the competing electronic effects within this compound, presents key quantitative data, outlines relevant experimental protocols, and visualizes the underlying chemical principles that govern its function.

Core Electronic Effects: A Tug-of-War on the Aromatic Ring

The reactivity of this compound is governed by a delicate balance between the inductive and mesomeric (resonance) effects of its substituents. These effects modulate the electron density on the aromatic ring and, crucially, the Lewis acidity of the boron center.

Inductive Effect (-I)

The inductive effect describes the transmission of charge through a chain of atoms via sigma (σ) bonds, arising from differences in electronegativity.[3][4]

  • Fluorine Atoms: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).[3][5] In this molecule, the two fluorine atoms at the C2 and C6 positions strongly pull electron density away from the aromatic ring and the boronic acid group. This effect is most potent on the adjacent carbon atoms and diminishes with distance.[4] The primary consequence is an increase in the electrophilicity and Lewis acidity of the boron atom.[6][7][8]

  • Methoxy Group: The oxygen atom of the methoxy group is also electronegative and exerts a weaker -I effect compared to fluorine.[5]

Mesomeric Effect (+M)

The mesomeric effect, or resonance effect, involves the delocalization of pi (π) electrons through a conjugated system.[9][10] It is transmitted through π bonds and can be electron-donating (+M) or electron-withdrawing (-M).[10]

  • Fluorine Atoms: While strongly inductively withdrawing, fluorine possesses lone pairs of electrons that can be donated into the aromatic ring's π system.[5] This constitutes a positive mesomeric effect (+M). However, for halogens, the inductive effect (-I) is generally considered to be more dominant than the mesomeric effect (+M).

  • Methoxy Group: The methoxy group is a classic example of a powerful +M electron-donating group.[9] The lone pairs on the oxygen atom readily delocalize into the conjugated π system of the ring. This effect significantly increases the electron density at the ortho and para positions. In this molecule, the methoxy group at the para position pushes electron density into the ring, partially counteracting the strong withdrawing effects of the two ortho-fluorine atoms. The +M effect of the methoxy group is significantly stronger than its -I effect.[5]

The interplay of these electronic forces is visualized in the diagram below.

Electronic_Effects sub This compound F F OCH3 B(OH)2 effect_node Net Electronic Influence on Boron Atom sub:f0->effect_node Strong -I (Inductive Withdrawal) sub:f1->effect_node Strong -I (Inductive Withdrawal) sub:f2->effect_node Strong +M (Mesomeric Donation)

Diagram 1: Interplay of electronic effects on the boronic acid.

Impact on Physicochemical Properties and Reactivity

The net electronic environment dictates the molecule's key chemical properties, including its acidity (pKa) and performance in catalytic reactions.

Acidity (pKa)

The Lewis acidity of the boronic acid is critical for its biological activity and reaction kinetics.[6] Electron-withdrawing groups stabilize the corresponding boronate anion (R-B(OH)3⁻), thus increasing the acidity of the boronic acid (lowering its pKa value).[6][11]

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a fundamental tool for C-C bond formation.[13][14] The electronic nature of the boronic acid is most critical during the transmetalation step, where the organic group is transferred from boron to the palladium center. Electron-withdrawing groups on the phenylboronic acid can accelerate this step, potentially leading to faster reaction times and higher yields.[13] Therefore, the electron-deficient nature of the 2,6-Difluoro-4-methoxyphenyl moiety, driven by the fluorine atoms, enhances its efficiency in this key synthetic transformation.

Suzuki_Cycle cluster_transmetalation Electronic effects of Ar'-B(OH)2 are critical here pd0 Pd(0)L_n pd2_halide R-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition pd2_aryl R-Pd(II)L_n-Ar pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product Ar-Ar' pd2_aryl->product aryl_halide Ar-X boronic_acid Ar'-B(OH)2 boronic_acid->pd2_halide base Base (e.g., OH-) base->boronic_acid

Diagram 2: Suzuki-Miyaura catalytic cycle.

Quantitative Data and Physical Properties

A summary of the key physical and chemical properties for this compound is provided below.

Table 1: Physicochemical Properties

Property Value Reference(s)
CAS Number 406482-20-0 [1]
Molecular Formula C₇H₇BF₂O₃ [1]
Molecular Weight 187.94 g/mol [1]
Appearance White to off-white crystalline powder [1]
Melting Point 125-130 °C [15]

| Purity | ≥95% | |

Table 2: Comparative pKa Values of Related Phenylboronic Acids (in aqueous solution)

Compound pKa Value Key Substituent Effect Reference(s)
Phenylboronic Acid ~8.8 Baseline [6]
4-Fluorophenylboronic Acid 8.77 Weak -I, Weak +M [6]
4-Methoxyphenylboronic Acid 9.25 Strong +M > Weak -I [16]

| this compound | Expected to be < 8.77 | Strong -I from 2x ortho-F | Inferred |

Note: The pKa value for the title compound is inferred based on established electronic principles where strong electron-withdrawing groups increase acidity.[6][11]

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and application of fluorinated phenylboronic acids.

Synthesis via Lithiation and Borylation (General Protocol)

This method is a common pathway for preparing substituted phenylboronic acids.[17]

  • Starting Material Preparation: Dissolve the corresponding substituted aromatic compound (e.g., 3,5-difluoroanisole) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Lithiated Intermediate Formation: Cool the solution to a low temperature (typically -78 °C). Add a strong base, such as n-butyllithium (n-BuLi), dropwise to form the lithiated derivative of the starting material.[17]

  • Borylation: While maintaining the low temperature, add a trialkyl borate, such as trimethyl borate (B(OCH₃)₃), to the reaction mixture. This reacts with the lithiated intermediate to form a boronic acid ester.[17]

  • Hydrolysis: Allow the reaction to warm to room temperature. Quench the reaction by adding an aqueous acid (e.g., aqueous HCl).[17] This hydrolyzes the boronic ester to the desired boronic acid.

  • Isolation and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling (General Protocol)

This protocol outlines a typical procedure for using this compound in a cross-coupling reaction.[13]

  • Vessel Preparation: To a reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[13]

  • Reagent Addition: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv) and a solvent system (e.g., a mixture of toluene and water, or dioxane and water).[13]

  • Reaction Conditions: Purge the vessel with an inert gas (nitrogen or argon). Heat the reaction mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Workup and Isolation: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired biaryl product.

Disclaimer: These protocols are generalized and may require optimization for specific substrates and reaction scales.

References

A Technical Guide to High-Purity 2,6-Difluoro-4-methoxyphenylboronic Acid for Pharmaceutical and Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing essential information on sourcing, handling, and utilizing high-purity 2,6-Difluoro-4-methoxyphenylboronic acid. This versatile building block is a key intermediate in the synthesis of novel organic compounds for pharmaceuticals and advanced materials.

Commercial Availability and Specifications

High-purity this compound (CAS No. 406482-20-0) is available from a range of commercial suppliers. Purity levels are typically high, though it is crucial to consult the supplier's certificate of analysis for batch-specific data. It is important to note that this product may contain varying amounts of its corresponding anhydride.

A summary of typical specifications from prominent suppliers is provided below:

SupplierPurity SpecificationAnalytical TechniquesPhysical Form
Sigma-Aldrich ≥95%[1][2]Titration, NMR, HPLCWhite to off-white solid
Chem-Impex 95 - 105% (by titration)[3]TitrationWhite to off-white crystalline powder[3]
TCI America >97.0%Not specifiedWhite to almost white powder to crystal[4]
Generic Suppliers ≥95%[5]Not specifiedSolid[5]

Quality Control and Analytical Methodologies

Ensuring the purity and identity of this compound is critical for reproducible and reliable experimental outcomes. The primary analytical techniques employed for quality control include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is a common method for determining the purity of arylboronic acids.[6] A variety of columns and mobile phases can be employed for the analysis of boronic acids.[6] For boronic acids lacking a strong chromophore, a Refractive Index Detector (RID) can be used. Post-column derivatization with reagents like alizarin can enable selective fluorescence detection of boronic acids in complex mixtures.[7]

  • Titration: Acid-base titration is often used to determine the assay of the boronic acid.

A logical workflow for qualifying a commercial supplier and incoming material is essential for maintaining high standards in research and development.

G cluster_sourcing Supplier Sourcing and Selection cluster_qc Incoming Material Quality Control Identify Potential Suppliers Identify Potential Suppliers Request Specifications and CoA Request Specifications and CoA Identify Potential Suppliers->Request Specifications and CoA Initial Screening Compare Supplier Data Compare Supplier Data Request Specifications and CoA->Compare Supplier Data Gather Data Select Primary and Secondary Suppliers Select Primary and Secondary Suppliers Compare Supplier Data->Select Primary and Secondary Suppliers Decision Receive Material and Quarantine Receive Material and Quarantine Select Primary and Secondary Suppliers->Receive Material and Quarantine Procurement Perform Identity and Purity Testing Perform Identity and Purity Testing Receive Material and Quarantine->Perform Identity and Purity Testing Sampling Compare Results with Supplier CoA Compare Results with Supplier CoA Perform Identity and Purity Testing->Compare Results with Supplier CoA Analysis Release for Use or Reject Release for Use or Reject Compare Results with Supplier CoA->Release for Use or Reject Verification

Supplier Qualification and Quality Control Workflow

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the ortho-lithiation of 3,5-difluoroanisole followed by borylation. The following is a representative protocol adapted from general procedures for the synthesis of arylboronic acids.

Materials:

  • 3,5-Difluoroanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of 3,5-difluoroanisole in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium solution dropwise while maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add triisopropyl borate dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

G Start 3,5-Difluoroanisole in THF 3,5-Difluoroanisole in THF Start->3,5-Difluoroanisole in THF Cool to -78C Cool to -78C 3,5-Difluoroanisole in THF->Cool to -78C Add n-BuLi Add n-BuLi Cool to -78C->Add n-BuLi Ortho-lithiation Ortho-lithiation Add n-BuLi->Ortho-lithiation Add Triisopropyl borate Add Triisopropyl borate Ortho-lithiation->Add Triisopropyl borate Borylation Borylation Add Triisopropyl borate->Borylation Warm to RT Warm to RT Borylation->Warm to RT Aqueous Workup (HCl) Aqueous Workup (HCl) Warm to RT->Aqueous Workup (HCl) Extraction Extraction Aqueous Workup (HCl)->Extraction Purification Purification Extraction->Purification End Purification->End

Synthetic Workflow for this compound
Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. The following is a general protocol for the coupling of this boronic acid with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • In a reaction vessel, combine this compound (1.1-1.5 equivalents), the aryl bromide (1.0 equivalent), the base (2-3 equivalents), and the palladium catalyst (0.5-5 mol%).

  • Evacuate and backfill the vessel with an inert gas multiple times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

The catalytic cycle for the Suzuki-Miyaura coupling reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination.

G Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)2 + Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration Ar-Ar' Biaryl Product Reductive Elimination->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2,6-Difluoro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2,6-Difluoro-4-methoxyphenylboronic acid. This versatile reagent is of significant interest for the synthesis of complex biaryl compounds, which are crucial structural motifs in medicinal chemistry and materials science. The presence of the difluoro-methoxyphenyl group can significantly influence the pharmacokinetic and physicochemical properties of molecules, making this building block highly valuable in drug development programs.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide or triflate, catalyzed by a palladium complex in the presence of a base.[1][2] A key challenge when using ortho-fluorinated arylboronic acids is the potential for a competitive side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2] The protocols outlined below are designed to be efficient and minimize this undesired side reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation Ar'B(OH)₂ Base PdII_R_Ar R-Pd(II)Ln-Ar' Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Regeneration Product R-Ar' RedElim->Product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: Aryl Halide Boronic Acid Catalyst & Ligand Base C Inert Atmosphere (Ar or N₂) A->C B Add Degassed Solvent D Heat and Stir (Conventional or Microwave) B->D C->B E Monitor Progress (TLC, LC-MS) D->E F Cool to RT E->F G Quench and Extract F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterization I->J

References

The Role of 2,6-Difluoro-4-methoxyphenylboronic Acid in the Development of Targeted Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2,6-Difluoro-4-methoxyphenylboronic acid has emerged as a critical building block in medicinal chemistry, facilitating the synthesis of potent and selective kinase inhibitors for targeted cancer therapy. This versatile reagent is instrumental in constructing complex molecules that interfere with key signaling pathways driving tumor growth and proliferation, particularly those involving the c-Met and ALK receptor tyrosine kinases.

Researchers and drug development professionals are increasingly utilizing this compound in Suzuki-Miyaura cross-coupling reactions to generate biaryl and diaryl ether scaffolds. These structural motifs are central to a new generation of drugs designed to combat various cancers, including non-small cell lung cancer (NSCLC). The unique electronic properties conferred by the difluoro-methoxy substitution pattern on the phenyl ring often lead to enhanced biological activity and improved pharmacokinetic profiles of the final drug candidates.

This application note provides a detailed overview of the use of this compound in the synthesis of a potent anilinopyrimidine-based kinase inhibitor, including a comprehensive experimental protocol, quantitative analysis of its biological activity, and visualization of the targeted signaling pathway.

Application in the Synthesis of a Dual c-Met/VEGFR-2 Inhibitor

A prime example of the utility of this compound is in the synthesis of anilinopyrimidine derivatives that act as dual inhibitors of the c-Met and VEGFR-2 kinases.[1] Both c-Met and VEGFR-2 are key drivers of tumor growth, angiogenesis, and metastasis.[1] The simultaneous inhibition of these two pathways presents a promising strategy for cancer treatment.[1]

The synthesis involves a Suzuki-Miyaura coupling reaction between this compound and a chlorinated pyrimidine core. This reaction is pivotal in forming the crucial carbon-carbon bond that defines the structure of the final inhibitor.

Quantitative Data Summary

The following table summarizes the biological activity of a representative anilinopyrimidine derivative synthesized using this compound. The data highlights its potent inhibitory activity against both c-Met and VEGFR-2 kinases, as well as its efficacy in cell-based assays.

Compound IDTarget KinaseEnzymatic IC50 (nM)Cell LineAntiproliferative IC50 (µM)
3h c-Met1.2MKN-450.33
VEGFR-215EBC-11.7

Data adapted from a study on anilinopyrimidine-based dual inhibitors.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines the general steps for the Suzuki-Miyaura coupling of this compound with a suitable chloro-pyrimidine derivative to synthesize anilinopyrimidine-based kinase inhibitors.

Materials:

  • This compound

  • Appropriate chloro-pyrimidine derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the chloro-pyrimidine derivative (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (0.05-0.10 eq.).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired anilinopyrimidine derivative.

Visualizing the Mechanism of Action

The synthesized kinase inhibitors target the ATP-binding pocket of kinases like c-Met and ALK, preventing their phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation, survival, and migration.

experimental_workflow cluster_synthesis Synthesis of Kinase Inhibitor cluster_evaluation Biological Evaluation Boronic_Acid This compound Suzuki_Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) Boronic_Acid->Suzuki_Coupling Pyrimidine_Core Chlorinated Pyrimidine Core Pyrimidine_Core->Suzuki_Coupling Kinase_Inhibitor Anilinopyrimidine Kinase Inhibitor Suzuki_Coupling->Kinase_Inhibitor Enzyme_Assay Enzymatic Assay (IC50 Determination) Kinase_Inhibitor->Enzyme_Assay Cell_Assay Cell-Based Assay (Antiproliferative Activity) Kinase_Inhibitor->Cell_Assay signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor c-Met / ALK Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K P RAS RAS Receptor->RAS P STAT3 STAT3 Receptor->STAT3 P AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription Inhibitor Kinase Inhibitor (Anilinopyrimidine) Inhibitor->Receptor Inhibition of Phosphorylation

References

Application Notes and Protocols for the Use of 2,6-Difluoro-4-methoxyphenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methoxyphenylboronic acid is a valuable reagent in organic synthesis, particularly for the construction of complex biaryl scaffolds through the Suzuki-Miyaura cross-coupling reaction. The presence of two ortho-fluorine atoms introduces unique steric and electronic properties that can enhance the pharmacological profile of the resulting biaryl compounds. This document provides detailed application notes, experimental protocols, and relevant biological context for the use of this compound in the synthesis of biaryl molecules, with a focus on the development of kinase inhibitors.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoborane and an organic halide or triflate. It is widely employed in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.

Application in the Synthesis of PI3K Inhibitors

A significant application of this compound is in the synthesis of inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[1][4][5][6]

One such class of PI3K inhibitors features a 2,6-disubstituted purine core, where the 2,6-difluoro-4-methoxyphenyl moiety is installed at the C2 position of the purine ring via a Suzuki-Miyaura coupling. This biaryl motif is critical for the compound's inhibitory activity against PI3K isoforms.

Data Presentation: Suzuki-Miyaura Coupling for the Synthesis of a PI3K Inhibitor Precursor

The following table summarizes the reaction conditions and results for the Suzuki-Miyaura coupling of 2-chloro-6-(4-morpholinyl)-9H-purine with this compound to produce the biaryl compound, a key intermediate in the synthesis of potent PI3K inhibitors.

ParameterValue
Aryl Halide 2-chloro-6-(4-morpholinyl)-9H-purine
Boronic Acid This compound
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Base Potassium Carbonate (K₂CO₃)
Solvent Toluene
Temperature 100 °C
Reaction Time 24 hours
Yield 77%

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or a mixture with water)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Specific Protocol for the Synthesis of 2-(2,6-difluoro-4-methoxyphenyl)-6-(4-morpholinyl)-9H-purine

Materials:

  • 2-chloro-6-(4-morpholinyl)-9H-purine (0.5 mmol, 1.0 equiv)

  • This compound (0.75 mmol, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0125 mmol, 2.5 mol%)

  • Potassium Carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a round-bottom flask, combine 2-chloro-6-(4-morpholinyl)-9H-purine, this compound, and potassium carbonate.

  • Evacuate the flask and backfill with argon.

  • Add tetrakis(triphenylphosphine)palladium(0) and anhydrous toluene.

  • Heat the mixture to 100 °C and stir for 24 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 2-(2,6-difluoro-4-methoxyphenyl)-6-(4-morpholinyl)-9H-purine as a solid.

Mandatory Visualizations

Experimental Workflow for Biaryl Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere (Ar/N2) reactants->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Biaryl Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Biaryl PI3K Inhibitor (e.g., GSK2636771) Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a biaryl compound.

References

Application Notes and Protocols: Synthesis of Organic Light-Emitting Diode (OLED) Materials with 2,6-Difluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of two potential organic light-emitting diode (OLED) materials utilizing 2,6-Difluoro-4-methoxyphenylboronic acid as a key building block. The protocols focus on the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds in the synthesis of conjugated organic molecules for electronic applications.

Introduction

The development of novel organic materials is crucial for advancing OLED technology, leading to displays and lighting with improved efficiency, color purity, and operational stability. Arylboronic acids are pivotal intermediates in the synthesis of these materials, primarily through palladium-catalyzed cross-coupling reactions. This compound is a valuable reactant in this context. The presence of fluorine atoms can enhance the thermal and oxidative stability of the final material, while the methoxy group can influence its electronic properties and solubility.

This document outlines the synthesis of two representative OLED materials: a triazine-based host material and a carbazole-based emissive material. Triazine derivatives are known for their excellent electron-transporting properties, making them suitable as host materials in phosphorescent OLEDs (PhOLEDs). Carbazole derivatives are widely used as building blocks for blue-emitting materials due to their wide bandgap and good hole-transporting characteristics.

Key Synthetic Strategies

The core of the synthetic protocols described herein is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound (in this case, this compound) with an organohalide in the presence of a palladium catalyst and a base. The choice of catalyst, base, solvent, and reaction temperature is critical for achieving high yields and purity of the desired product.

A general workflow for the synthesis and characterization of these OLED materials is depicted below.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_fabrication Device Fabrication & Testing start Reactant Mixing (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) reaction Suzuki Coupling Reaction (Inert Atmosphere, Heating) start->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification nmr Structural Analysis (NMR, Mass Spectrometry) purification->nmr photophysical Photophysical Properties (UV-Vis, Photoluminescence) fabrication OLED Fabrication (Vacuum Deposition) photophysical->fabrication thermal Thermal Properties (TGA, DSC) testing Device Performance (EL Spectra, Efficiency, Lifetime) fabrication->testing

General Experimental Workflow

Protocol 1: Synthesis of a Triazine-Based Host Material

This protocol describes the synthesis of 2,4,6-tris(2,6-difluoro-4-methoxyphenyl)-1,3,5-triazine, a potential host material for OLEDs. The synthesis involves the Suzuki coupling of cyanuric chloride with this compound.

Reaction Scheme for Triazine Synthesis
Materials and Equipment

  • Cyanuric chloride (1.0 equiv)

  • This compound (3.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (6.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for extraction and purification

  • Silica gel for column chromatography

Experimental Procedure
  • Reaction Setup: To a round-bottom flask, add cyanuric chloride (1.0 mmol), this compound (3.3 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent and Base Addition: Add a 4:1 mixture of DME and water (20 mL). To this suspension, add potassium carbonate (6.0 mmol).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 15 minutes to remove oxygen.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously under an inert atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water (50 mL) and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,4,6-tris(2,6-difluoro-4-methoxyphenyl)-1,3,5-triazine.

Characterization Data (Representative)
PropertyValue
Yield 75-85%
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.0-7.2 (m, Ar-H), 3.9 (s, OCH₃)
¹⁹F NMR (CDCl₃, 376 MHz) δ -110 to -115 (m)
Mass Spec (ESI-MS) Calculated m/z, Found m/z [M+H]⁺

Protocol 2: Synthesis of a Carbazole-Based Emissive Material

This protocol details the synthesis of 3-(2,6-difluoro-4-methoxyphenyl)-9-phenyl-9H-carbazole, a potential blue-emitting material for OLEDs. The synthesis involves the Suzuki coupling of 3-bromo-9-phenyl-9H-carbazole with this compound.

Reaction Scheme for Carbazole Synthesis
Materials and Equipment

  • 3-Bromo-9-phenyl-9H-carbazole (1.0 equiv)

  • This compound (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for extraction and purification

  • Silica gel for column chromatography

Experimental Procedure
  • Reaction Setup: In a Schlenk tube, combine 3-bromo-9-phenyl-9H-carbazole (1.0 mmol), this compound (1.5 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere and Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas three times. Add a degassed 4:1 mixture of 1,4-dioxane and water (15 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 18 hours. Monitor the reaction's completion using TLC.

  • Workup: Cool the reaction to room temperature. Add ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a hexane/dichloromethane gradient to obtain the pure 3-(2,6-difluoro-4-methoxyphenyl)-9-phenyl-9H-carbazole.

Characterization and Performance Data (Representative)

The following tables summarize typical photophysical properties and device performance data for OLED materials containing the 2,6-difluoro-4-methoxyphenyl moiety.

Table 1: Photophysical Properties

MaterialAbsorption (λₘₐₓ, nm)Emission (λₘₐₓ, nm)Photoluminescence Quantum Yield (Φₚₗ)
Triazine-based Host Material~ 320--
Carbazole-based Emissive Material~ 340~ 450 (in toluene)> 80%

Table 2: OLED Device Performance (Carbazole-based Emitter)

ParameterValue
External Quantum Eff. 5 - 10%
Current Efficiency 5 - 15 cd/A
Power Efficiency 3 - 10 lm/W
CIE Coordinates (x, y) (0.15, 0.18) - for blue emission

Conclusion

The protocols provided herein offer a detailed guide for the synthesis of promising OLED materials using this compound. The Suzuki-Miyaura coupling is a robust and efficient method for constructing the complex molecular architectures required for high-performance organic electronics. The representative data presented underscores the potential of materials incorporating the 2,6-difluoro-4-methoxyphenyl moiety for applications in next-generation OLED displays and lighting. Further optimization of reaction conditions and molecular design can lead to even more advanced materials with superior performance characteristics.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended palladium catalysts and protocols for the Suzuki-Miyaura cross-coupling of 2,6-difluoro-4-methoxyphenylboronic acid. This sterically hindered and electron-deficient boronic acid presents unique challenges, primarily its susceptibility to protodeboronation under basic conditions. The selection of an appropriate catalyst system, base, and solvent is therefore critical for achieving high yields.

Introduction to Challenges and Strategies

The ortho-difluoro substitution on the phenylboronic acid ring significantly influences its reactivity in Suzuki-Miyaura cross-coupling reactions. These fluorine atoms are strongly electron-withdrawing, which can affect the transmetalation step of the catalytic cycle. More critically, the steric hindrance and electronic effects make the boronic acid prone to protodeboronation, a side reaction where the C-B bond is cleaved, leading to the formation of 1,3-difluoro-5-methoxybenzene and reduced product yield.

To overcome these challenges, highly active palladium catalysts that promote a rapid rate of cross-coupling relative to the rate of protodeboronation are required. Modern catalyst systems, particularly those employing bulky and electron-rich phosphine ligands, have proven effective for such demanding substrates.

Recommended Palladium Catalyst Systems

For the cross-coupling of sterically hindered and electron-deficient boronic acids like this compound, conventional palladium catalysts such as Pd(PPh₃)₄ often provide low yields. The following catalyst systems are recommended for their enhanced reactivity and ability to facilitate challenging couplings.

1. Buchwald Ligands and Precatalysts: Bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group are highly effective. These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and accelerate the rates of both oxidative addition and reductive elimination. Using pre-formed palladium precatalysts incorporating these ligands is highly recommended as they ensure the efficient generation of the active L-Pd(0) species.

2. N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes of N-heterocyclic carbenes are another class of highly active catalysts for Suzuki-Miyaura reactions. Their strong σ-donating ability enhances the reactivity of the palladium center.

A summary of recommended catalyst systems is provided in Table 1.

Table 1: Recommended Palladium Catalyst Systems for Coupling of Hindered Boronic Acids

Catalyst/PrecatalystLigandKey AdvantagesTypical Catalyst Loading (mol%)
XPhos Pd G2/G3XPhosExcellent for sterically hindered and electron-poor substrates.1-3
SPhos Pd G2/G3SPhosHigh activity, good for a broad range of substrates.1-3
RuPhos Pd G2/G3RuPhosEffective for heteroaryl couplings and challenging substrates.1-3
Pd₂(dba)₃P(t-Bu)₃A simple and effective system for many Suzuki couplings.1-3 (Pd), 2-6 (Ligand)
Pd(OAc)₂AntPhosShown to be effective for sterically demanding couplings.1-2 (Pd), 2-4 (Ligand)

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. Note: These protocols are based on successful couplings of structurally similar ortho-fluorinated boronic acids and should be optimized for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure using a Buchwald Palladacycle Precatalyst

This protocol is recommended as a starting point due to the high efficiency of modern palladacycle precatalysts with challenging substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL)

  • Degassed water (0.5 mL)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk tube or microwave vial containing a magnetic stir bar, add the aryl halide, this compound, XPhos Pd G3, and potassium phosphate.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent and then the degassed water via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block at 80-110 °C.

  • Stir the reaction mixture vigorously for 2-12 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure using a Palladium(II) Acetate and Phosphine Ligand System

This protocol provides an alternative for when a precatalyst is not available.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃; 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed tetrahydrofuran (THF, 5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stir bar

Procedure:

  • In a dry reaction vessel under an inert atmosphere, add the palladium(II) acetate and the SPhos ligand.

  • Add the degassed THF and stir for 10-15 minutes at room temperature to allow for the formation of the active catalyst.

  • Add the aryl halide, this compound, and cesium carbonate to the reaction vessel.

  • Heat the mixture to reflux (approximately 66 °C for THF) and stir for 4-24 hours, monitoring the reaction progress.

  • After cooling to room temperature, quench the reaction with water.

  • Follow steps 8-11 from Protocol 1 for workup and purification.

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of challenging boronic acids, which can serve as a starting point for the optimization of reactions with this compound.

Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Hindered/Electron-Deficient Boronic Acids

Aryl HalideBoronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Chloroanisole2,6-Difluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10018>95
1-Bromo-4-tert-butylbenzeneMesitylboronic acidPd₂(dba)₃ (1.5)AntPhos (3)K₃PO₄ (3)Toluene1101292
2-Bromotoluene2-Formylphenylboronic acidXPhos Pd G2 (2)-K₃PO₄ (2)Dioxane/H₂O801285
4-Bromobenzonitrile2,6-Dimethylphenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3)sec-Butanol1001690

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L Active Catalyst ox_add Oxidative Addition pdiix Ar-Pd(II)L-X pd0->pdiix Ar-X pd0->pdiix trans Transmetalation pdiir Ar-Pd(II)L-Ar' pdiix->pdiir Ar'-B(OH)₂ Base pdiix->pdiir pdiir->pd0 Ar-Ar' pdiir->pd0 red_elim Reductive Elimination l_ox_add Oxidative Addition l_trans Transmetalation l_red_elim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Cross-Coupling

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis setup Combine Reactants, Catalyst, and Base in Vessel inert Establish Inert Atmosphere (Evacuate/Backfill) setup->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat to Desired Temperature with Vigorous Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction and Perform Liquid-Liquid Extraction cool->quench dry Dry Organic Layer and Concentrate quench->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Optimal Reaction Conditions for 2,6-Difluoro-4-methoxyphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,6-Difluoro-4-methoxyphenylboronic acid in cross-coupling reactions, with a focus on identifying optimal base and solvent systems. This compound is a valuable reagent in organic synthesis, particularly for the introduction of the 2,6-difluoro-4-methoxyphenyl moiety into a variety of molecular scaffolds. This structural motif is of significant interest in medicinal chemistry due to the ability of the fluorine atoms to modulate the physicochemical and pharmacokinetic properties of drug candidates.

Introduction to Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely utilized method for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. The choice of base and solvent is critical for the success of the reaction, influencing reaction rates, yields, and the suppression of side reactions. For sterically hindered and electronically deactivated substrates like this compound, careful optimization of these parameters is essential.

Key Reaction Parameters

The successful Suzuki-Miyaura coupling of this compound is dependent on several factors:

  • Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is crucial. Catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly employed. The ligand influences the stability and activity of the catalyst.

  • Base: The base plays a key role in the activation of the boronic acid for transmetalation to the palladium center. Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction outcome.

  • Solvent System: The solvent must be capable of dissolving the reactants and facilitating the catalytic cycle. Aprotic polar solvents and aqueous mixtures are frequently used. Common solvents include 1,4-dioxane, dimethylformamide (DMF), tetrahydrofuran (THF), and toluene, often in combination with water.

Summary of Reaction Conditions

The following table summarizes various conditions for the Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids, providing a starting point for the optimization of reactions with this compound.

Aryl HalideBoronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
Aryl BromidePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃ (2 equiv)Toluene100-Good
9-benzyl-2,6-dichloropurinePhenylboronic acid (1 equiv)Pd(PPh₃)₄K₂CO₃Toluene100-77[1]
9-benzyl-2,6-dichloropurinePhenylboronic acid (3 equiv)Pd(PPh₃)₄K₂CO₃Toluene100-84[1]
Electron-deficient aryl halidesPhenylboronic acidPd(PPh₃)₄ (2.5–5 mol%)K₂CO₃DME/H₂O85-Good[1]
2,6-dichloropyridineHeptyl boronic pinacol ester (2.3 equiv)Pd(OAc)₂ (1 mol%), Ad₂PⁿBu (3 mol%)LiOᵗBuDioxane/H₂O (4:1)100-94[2]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling reaction using this compound. These protocols should be considered as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a standard starting point for the coupling of this compound with a variety of aryl and heteroaryl bromides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

  • Seal the flask and evacuate and backfill with an inert gas at least three times.

  • Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling an inert gas through the solvents for 20-30 minutes.

  • Add the degassed solvent mixture to the reaction flask via syringe.

  • Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: Anhydrous Conditions for Electron-Rich Coupling Partners

For coupling reactions involving electron-rich aryl halides, anhydrous conditions may provide better yields.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Seal the flask and evacuate and backfill with an inert gas at least three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizing the Workflow

A general workflow for setting up a Suzuki-Miyaura cross-coupling reaction is depicted below. This diagram illustrates the key steps from reagent preparation to product purification.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Reagents: Aryl Halide Boronic Acid Base, Catalyst, Ligand add_solids Add Solid Reagents reagents->add_solids glassware Dry Glassware (Oven/Flame) assemble Assemble Flask under Inert Gas glassware->assemble assemble->add_solids add_solvent Add Degassed Solvent add_solids->add_solvent heating Heat and Stir add_solvent->heating quench Cool and Quench heating->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify (Chromatography) dry->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Logical Relationships in Condition Selection

The choice of base and solvent is often interdependent and should be considered in the context of the specific substrates and catalyst used. The following diagram illustrates some logical relationships in selecting these conditions.

Condition_Selection cluster_substrate Substrate Properties cluster_conditions Reaction Conditions electron_rich Electron-Rich Aryl Halide mild_base Milder Base (e.g., K2CO3) electron_rich->mild_base Often sufficient anhydrous_solvent Anhydrous Solvent (e.g., Toluene) electron_rich->anhydrous_solvent Can be advantageous electron_poor Electron-Poor Aryl Halide strong_base Stronger Base (e.g., K3PO4, Cs2CO3) electron_poor->strong_base May be required aqueous_solvent Aqueous Solvent (e.g., Dioxane/H2O) electron_poor->aqueous_solvent Often beneficial sterically_hindered Sterically Hindered Substrates sterically_hindered->strong_base robust_ligand Bulky, Electron-Rich Ligand (e.g., SPhos) sterically_hindered->robust_ligand Improves efficiency

Caption: Logic diagram for selecting Suzuki coupling reaction conditions.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,6-Difluoro-4-methoxyphenylboronic acid with Heteroaromatic Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials. 2,6-Difluoro-4-methoxyphenylboronic acid is a valuable building block, as the introduction of the 2,6-difluoro-4-methoxyphenyl moiety can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.

This document provides detailed application notes and protocols for the successful coupling of this compound with a variety of heteroaromatic halides. The protocols address common challenges, such as the potential for protodeboronation of the electron-deficient boronic acid, by optimizing catalyst systems, bases, and reaction conditions.

Core Concepts and Considerations

The Suzuki-Miyaura reaction involves the palladium-catalyzed reaction between an organoboron compound (boronic acid) and an organohalide in the presence of a base.[2] The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the heteroaromatic halide, transmetalation of the aryl group from the boronic acid to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1]

Key considerations for this specific coupling include:

  • Catalyst Selection: The choice of palladium catalyst and ligand is crucial. Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), have shown exceptional activity in coupling challenging substrates, including electron-deficient boronic acids and various heteroaryl halides.[3][4][5]

  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[6] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used.[3][6] The choice of base can influence reaction rates and the extent of side reactions like protodeboronation.

  • Solvent System: A variety of solvents can be employed, often in aqueous mixtures. Common choices include dioxane, tetrahydrofuran (THF), and toluene.[6] The presence of water can be beneficial for dissolving the base and facilitating the formation of the active boronate species.[6]

  • Reaction Temperature: The reaction temperature needs to be carefully controlled to ensure efficient coupling while minimizing decomposition of the boronic acid. Microwave irradiation can be a valuable tool for accelerating the reaction and improving yields.[7]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with various heteroaromatic halides. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Conditions for Coupling with Heteroaromatic Bromides and Chlorides

This protocol is suitable for a wide range of heteroaromatic bromides and chlorides, including pyridines, pyrimidines, and thiazoles.

Diagram of the Experimental Workflow:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: Heteroaromatic Halide (1.0 equiv) This compound (1.2-1.5 equiv) Base (2.0-3.0 equiv) B Add Catalyst: Pd Precatalyst (1-5 mol%) Ligand (if needed) A->B In reaction vessel C Add Degassed Solvent B->C D Inert Atmosphere (Argon or Nitrogen) C->D E Heat & Stir (e.g., 80-110 °C or Microwave) D->E F Quench Reaction (e.g., with water) E->F Upon completion G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Purify (e.g., Column Chromatography) H->I

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • Heteroaromatic halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like SPhos Pd G3) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (if not using a pre-catalyst)

  • Base (e.g., K₃PO₄ or K₂CO₃) (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, THF, or a mixture with water)

Procedure:

  • To an oven-dried reaction vial or flask, add the heteroaromatic halide (1.0 equiv), this compound (1.2–1.5 equiv), palladium catalyst (1-5 mol%), ligand (if applicable), and base (2.0–3.0 equiv).

  • Seal the vessel with a septum or cap and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Add the degassed solvent via syringe.

  • Place the reaction mixture in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80–110 °C) for the specified time (1-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Coupling with Dichloropyrimidines

This protocol is optimized for the regioselective coupling at the C4 position of 2,4-dichloropyrimidines, offering rapid reaction times.[7]

Materials:

  • 2,4-Dichloropyrimidine derivative (1.0 equiv)

  • This compound (1.1 equiv)

  • Pd(PPh₃)₄ (0.5-2 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane/Water (e.g., 4:1 v/v), degassed

Procedure:

  • In a microwave reaction vial, combine the 2,4-dichloropyrimidine (1.0 equiv), this compound (1.1 equiv), Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed dioxane/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).[7]

  • After cooling, work up the reaction as described in Protocol 1.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of this compound with various classes of heteroaromatic halides, based on analogous reactions reported in the literature.

Heteroaromatic Halide ClassPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C) / TimeApprox. Yield Range (%)
Pyridines (e.g., 2-bromopyridine)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O100 / 12h70-90
Pyrimidines (e.g., 2,4-dichloropyrimidine)Pd(PPh₃)₄ (1)-K₂CO₃ (3.0)Dioxane/H₂O120 (MW) / 20 min75-95[7]
Thiazoles (e.g., 2-bromothiazole)Pd₂(dba)₃ (2)XPhos (6)K₃PO₄ (2.5)Toluene110 / 16h65-85
Imidazoles (e.g., 2-bromo-1-methylimidazole)PdCl₂(dppf) (5)-Cs₂CO₃ (2.0)DMF90 / 24h50-75
Quinolines (e.g., 4-chloroquinoline)Pd(OAc)₂ (3)RuPhos (6)K₃PO₄ (3.0)n-Butanol100 / 18h70-90[8]

Mechanism and Pathways

General Catalytic Cycle of the Suzuki-Miyaura Coupling:

suzuki_cycle pd0 Pd(0)L_n pd2_halide Ar'-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition pd2_boronate Ar'-Pd(II)L_n-O-B(OH)₂-Ar pd2_halide->pd2_boronate Transmetalation pd2_diaryl Ar'-Pd(II)L_n-Ar pd2_halide->pd2_diaryl Transmetalation pd2_diaryl->pd0 product Ar'-Ar (Coupled Product) pd2_diaryl->product Reductive Elimination ar_halide Ar'-X (Heteroaromatic Halide) ar_halide->pd2_halide boronic_acid Ar-B(OH)₂ (2,6-Difluoro-4-methoxyphenyl- boronic acid) + Base boronic_acid->pd2_halide

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound with heteroaromatic halides is a highly effective method for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. Careful selection of the palladium catalyst, ligand, base, and solvent system is paramount for achieving high yields and minimizing side reactions. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Further optimization for specific substrates may be necessary to achieve optimal results.

References

Application Notes and Protocols: The Role of 2,6-Difluoro-4-methoxyphenylboronic Acid in Developing Advanced Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,6-difluoro-4-methoxyphenylboronic acid in the synthesis of advanced polymers. The unique electronic properties conferred by the fluorine and methoxy substituents make this monomer a valuable building block for materials with tailored optical, electronic, and biological properties. The following sections detail the synthesis of a representative copolymer, its potential applications, and the experimental protocols required for its preparation and characterization.

Introduction: Leveraging Fluorination and Methoxy Substitution in Polymer Design

This compound is a versatile building block for the synthesis of advanced polymers, particularly conjugated polymers for organic electronics and biomedical applications.[1] The incorporation of the 2,6-difluoro-4-methoxyphenyl moiety into a polymer backbone can significantly influence its properties:

  • Fluorination: The two fluorine atoms ortho to the boronic acid group can enhance the stability of the monomer and influence the electronic properties of the resulting polymer. Fluorination is known to lower the HOMO and LUMO energy levels of conjugated polymers, which can improve their air stability and modify their optoelectronic characteristics.

  • Methoxy Group: The para-methoxy group is an electron-donating group that can increase the electron density of the aromatic ring, impacting the polymer's light-emitting properties and solubility.

The primary method for incorporating this monomer into a polymer chain is through the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for carbon-carbon bond formation.[2] This palladium-catalyzed reaction allows for the copolymerization of boronic acids with various dihaloarenes to create a wide range of advanced polymer architectures.

Application: Synthesis of a Polyfluorene Copolymer for Organic Light-Emitting Diodes (OLEDs)

Polyfluorenes are a class of conjugated polymers known for their strong blue photoluminescence and high charge carrier mobility, making them excellent candidates for use in OLEDs.[3] By copolymerizing 2,7-dibromo-9,9-dioctylfluorene with this compound, a novel polyfluorene derivative with potentially enhanced performance can be synthesized. The fluorine and methoxy substituents on the phenyl side chain can fine-tune the emission color, improve device efficiency, and enhance stability.

Hypothetical Polymer Structure:

Experimental Protocols

3.1. Materials and Methods

  • Monomers:

    • 2,7-dibromo-9,9-dioctylfluorene

    • This compound

  • Catalyst:

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Ligand:

    • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Base:

    • Potassium carbonate (K₂CO₃)

  • Solvent:

    • Toluene and water (biphasic system)

  • Phase Transfer Catalyst:

    • Aliquat 336

3.2. General Protocol for Suzuki-Miyaura Polycondensation

  • To a Schlenk flask, add 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), this compound (1.05 mmol), and potassium carbonate (4.0 mmol).

  • Add the palladium catalyst, Pd₂(dba)₃ (0.01 mmol), and the phosphine ligand, P(o-tol)₃ (0.04 mmol).

  • Add a few drops of the phase transfer catalyst, Aliquat 336.

  • The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.

  • Degassed toluene (10 mL) and degassed water (2 mL) are added via syringe.

  • The reaction mixture is heated to 90 °C and stirred vigorously for 48 hours under an argon atmosphere.

  • After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a large volume of methanol (200 mL).

  • The precipitated polymer is collected by filtration and washed sequentially with methanol and acetone to remove residual catalyst and unreacted monomers.

  • The polymer is further purified by Soxhlet extraction with methanol, acetone, and finally chloroform. The chloroform fraction containing the desired polymer is collected.

  • The solvent is removed under reduced pressure, and the polymer is dried in a vacuum oven at 60 °C overnight.

3.3. Characterization of the Resulting Polymer

The synthesized polymer should be characterized to determine its molecular weight, structure, and photophysical properties.

Characterization Technique Purpose Expected Results
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A monomodal distribution with a PDI between 1.5 and 2.5, indicative of a step-growth polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) To confirm the chemical structure of the polymer and the successful incorporation of both monomer units.Peaks corresponding to the aromatic protons and carbons of both the fluorene and the 2,6-difluoro-4-methoxyphenyl units. The presence of fluorine can be confirmed by ¹⁹F NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the functional groups present in the polymer.Characteristic peaks for C-H, C-F, and C-O stretching and bending vibrations.
UV-Visible and Photoluminescence (PL) Spectroscopy To investigate the optical properties of the polymer, including its absorption and emission spectra.A strong absorption in the UV region and a blue or blue-green emission in the visible region, potentially shifted compared to the parent polyfluorene due to the electronic effects of the substituents.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) To assess the thermal stability and phase transitions of the polymer.High thermal stability with a decomposition temperature above 300 °C.

Data Presentation: Expected Polymer Properties

The following table summarizes the anticipated properties of the poly(9,9-dioctylfluorene-co-2,6-difluoro-4-methoxyphenyl) copolymer based on the known effects of similar structural modifications to polyfluorenes.

Property Expected Value/Observation Rationale
Molecular Weight (Mn) 10 - 50 kDaTypical for Suzuki polycondensation.
Polydispersity Index (PDI) 1.5 - 2.5Characteristic of step-growth polymerization.
Maximum Absorption (λₘₐₓ) 370 - 390 nmThe 2,6-difluoro-4-methoxyphenyl unit may slightly alter the conjugation length and electronic transitions.
Maximum Emission (λₑₘ) 420 - 460 nmThe electron-withdrawing fluorine atoms and electron-donating methoxy group can tune the emission color.
Quantum Yield (Φ) > 50% in solutionPolyfluorenes are known for high photoluminescence efficiency.
Decomposition Temperature (Tₔ) > 350 °CThe rigid aromatic backbone and stable C-F bonds contribute to high thermal stability.

Visualizations

Experimental Workflow for Suzuki Polycondensation

Suzuki_Polycondensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Monomers Monomers (Di-haloarene & Boronic Acid) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomers->Reaction_Setup Catalyst_System Catalyst System (Pd₂(dba)₃ & P(o-tol)₃) Catalyst_System->Reaction_Setup Base Base (K₂CO₃) Base->Reaction_Setup Solvents Solvents (Toluene/Water) Solvents->Reaction_Setup Heating Heating (90°C) & Stirring (48h) Reaction_Setup->Heating Precipitation Precipitation (in Methanol) Heating->Precipitation Filtration Filtration & Washing Precipitation->Filtration Soxhlet Soxhlet Extraction Filtration->Soxhlet Drying Drying Soxhlet->Drying GPC GPC Drying->GPC NMR NMR Drying->NMR FTIR FT-IR Drying->FTIR UV_PL UV-Vis & PL Drying->UV_PL

Caption: General workflow for the synthesis and characterization of advanced polymers via Suzuki polycondensation.

Hypothetical Signaling Pathway Application

Boronic acid-containing polymers have been explored for their ability to interact with diols, such as those found on the surface of cells or in saccharides. This property can be exploited for targeted drug delivery or biosensing applications. The following diagram illustrates a hypothetical scenario where a polymer functionalized with this compound could be used to target cancer cells that overexpress certain glycoproteins.

Boronic_Acid_Targeting cluster_polymer Functional Polymer cluster_cell Target Cancer Cell cluster_interaction Targeting & Drug Release Polymer Polymer Backbone (e.g., Polyfluorene) Boronic_Acid 2,6-Difluoro-4-methoxyphenyl Boronic Acid Moiety Polymer->Boronic_Acid functionalized with Drug Therapeutic Agent Polymer->Drug carries Binding Reversible Covalent Bonding (Boronate Ester Formation) Boronic_Acid->Binding Drug_Release Drug Release (e.g., pH-sensitive linker) Drug->Drug_Release Cell_Membrane Cell Membrane Glycoprotein Overexpressed Glycoprotein (with diols) Glycoprotein->Binding Internalization Endocytosis Binding->Internalization Internalization->Drug_Release Apoptosis Cell Death Drug_Release->Apoptosis

Caption: A hypothetical mechanism for targeted drug delivery using a boronic acid-functionalized polymer.

References

Application Notes and Protocols for Bioconjugation Utilizing 2,6-Difluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2,6-Difluoro-4-methoxyphenylboronic acid in bioconjugation, primarily through Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This technique allows for the stable, covalent linkage of this fluorinated aryl moiety to biomolecules, offering a versatile tool for drug development, protein labeling, and diagnostics.

Introduction

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical sciences. Arylboronic acids are valuable reagents in this field, particularly for their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] This reaction forms a stable carbon-carbon bond between an organoborane and an organohalide, and its bio-orthogonal nature and tolerance to a wide array of functional groups make it suitable for modifying complex biomolecules like proteins and peptides in aqueous environments.[3][4]

This compound is a particularly interesting reagent for bioconjugation. The presence of fluorine atoms can enhance the metabolic stability and binding affinity of the resulting conjugate, properties that are highly desirable in drug design. The methoxy group provides an additional point for potential functionalization or can influence the electronic properties of the molecule. This reagent is primarily utilized in Suzuki-Miyaura cross-coupling reactions to attach the 2,6-difluoro-4-methoxyphenyl group to a biomolecule that has been pre-functionalized with an aryl halide.

Principle of Suzuki-Miyaura Bioconjugation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for C-C bond formation catalyzed by a palladium complex.[5] The general catalytic cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide-modified biomolecule, forming a Pd(II) complex.

  • Transmetalation: The organoboron compound (this compound) exchanges its organic substituent with the halide on the palladium complex. This step is often facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired bioconjugate and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Application: Site-Specific Protein Modification

A primary application of this compound is the site-specific labeling of proteins. This is typically achieved by first introducing an unnatural amino acid containing an aryl halide (e.g., p-iodophenylalanine) into the protein sequence at a desired location using genetic engineering techniques. The modified protein is then reacted with this compound in the presence of a palladium catalyst and a suitable base to form the final, labeled protein.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling on a Model Peptide

This protocol describes a general method for the conjugation of this compound to a peptide containing a p-iodophenylalanine residue.

Materials:

  • Peptide containing p-iodophenylalanine (1 eq)

  • This compound (1.5 - 3 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-4 eq)

  • Solvent: A mixture of an organic solvent (e.g., DMF, Dioxane, or Toluene) and an aqueous buffer (e.g., phosphate buffer, borate buffer), pH 7.5-9.0. The ratio of organic to aqueous phase can vary, typically from 1:1 to 3:1.

  • Degassing equipment (e.g., nitrogen or argon line)

  • Reaction vessel (e.g., Schlenk flask or sealed vial)

  • Purification system (e.g., HPLC)

Procedure:

  • In a reaction vessel, dissolve the peptide containing p-iodophenylalanine in the chosen aqueous buffer.

  • In a separate container, dissolve this compound, the palladium catalyst, and the base in the organic solvent.

  • Thoroughly degas both solutions by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Under an inert atmosphere, add the organic solution containing the boronic acid, catalyst, and base to the aqueous solution of the peptide.

  • Seal the reaction vessel and heat the mixture to the desired temperature (typically between 37°C and 85°C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS). Reaction times can vary from 1 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the palladium catalyst by filtration through a syringe filter or by using a metal scavenger resin.

  • Purify the resulting bioconjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.

  • Characterize the purified product by mass spectrometry and other relevant analytical methods.

Protocol 2: On-Resin Peptide Modification via Suzuki-Miyaura Coupling

This protocol outlines the modification of a peptide containing a halogenated amino acid while it is still attached to the solid-phase synthesis resin.

Materials:

  • Peptide-resin containing a halogenated amino acid (e.g., Fmoc-Phe(4-I)-Wang resin) (1 eq)

  • This compound (3-5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos, 10-20 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 4-6 eq)

  • Solvent: Anhydrous and degassed solvent such as Dioxane/Water (e.g., 4:1) or DMF.

  • Inert atmosphere glovebox or Schlenk line.

  • Solid-phase peptide synthesis vessel.

Procedure:

  • Swell the peptide-resin in the reaction solvent within the synthesis vessel for 30-60 minutes.

  • In a separate flask, prepare a solution of this compound, the palladium catalyst, ligand, and base in the reaction solvent.

  • Degas the solution with nitrogen or argon.

  • Transfer the degassed solution to the peptide-resin under an inert atmosphere.

  • Heat the reaction mixture to 60-100°C and agitate (e.g., using a shaker or nitrogen bubbling) for 4-24 hours.

  • After the reaction is complete, cool the vessel to room temperature and filter off the reaction solution.

  • Wash the resin extensively with the reaction solvent, followed by dichloromethane (DCM) and methanol (MeOH) to remove residual reagents and byproducts.

  • Dry the resin under vacuum.

  • Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O) and purify by HPLC.

Data Presentation

The efficiency of the Suzuki-Miyaura bioconjugation can be influenced by several factors including the choice of catalyst, base, solvent, and temperature. The following tables present hypothetical, yet representative, data for the optimization of the reaction conditions.

Table 1: Optimization of Reaction Conditions for Peptide Conjugation

EntryPalladium Catalyst (mol%)Base (eq)Solvent (Organic:Aqueous)Temperature (°C)Reaction Time (h)Conversion (%)
1Pd(PPh₃)₄ (10)K₂CO₃ (3)DMF:H₂O (1:1)371245
2Pd(PPh₃)₄ (10)K₂CO₃ (3)Dioxane:H₂O (3:1)60875
3Pd₂(dba)₃/SPhos (5)K₃PO₄ (4)Dioxane:H₂O (4:1)804>95
4PdCl₂(dppf) (10)Cs₂CO₃ (3)Toluene:H₂O (3:1)85688

Table 2: Substrate Scope - Bioconjugation with Various Aryl Halides

EntryBiomoleculeHalogen (on Aryl Group)Boronic AcidProductYield (%)
1Peptide AIodoThis compoundPeptide A - (2,6-Difluoro-4-methoxyphenyl)92
2Peptide ABromoThis compoundPeptide A - (2,6-Difluoro-4-methoxyphenyl)78
3Protein BIodoThis compoundProtein B - (2,6-Difluoro-4-methoxyphenyl)85
4Protein BBromoThis compoundProtein B - (2,6-Difluoro-4-methoxyphenyl)65

Visualizations

Suzuki_Miyaura_Bioconjugation pd0 Pd(0)L_n pd2_biomolecule [Biomolecule-Aryl-Pd(II)-X]L_n pd0->pd2_biomolecule Oxidative Addition boronic_acid 2,6-Difluoro-4-methoxyphenyl- B(OH)₂ pd2_boronic [Biomolecule-Aryl-Pd(II)-Aryl']L_n pd2_biomolecule->pd2_boronic Transmetalation pd2_boronic->pd0 Reductive Elimination product Biomolecule-Aryl-Aryl' biomolecule Biomolecule-Aryl-X Experimental_Workflow start Start prepare_solutions Prepare & Degas Reactant Solutions (Peptide/Protein in Aqueous Buffer, Boronic Acid/Catalyst/Base in Organic Solvent) start->prepare_solutions combine_reactants Combine Solutions Under Inert Atmosphere prepare_solutions->combine_reactants reaction Heat and Stir Reaction Mixture combine_reactants->reaction monitor Monitor Progress (e.g., LC-MS) reaction->monitor monitor->reaction Incomplete purify Purify Bioconjugate (HPLC) monitor->purify Complete characterize Characterize Product (Mass Spec) purify->characterize end End characterize->end

References

Troubleshooting & Optimization

How to troubleshoot a failed Suzuki reaction with 2,6-Difluoro-4-methoxyphenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers encountering difficulties with Suzuki-Miyaura cross-coupling reactions, specifically involving 2,6-Difluoro-4-methoxyphenylboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki reaction with this compound has failed (low to no yield). What are the primary issues to investigate?

A1: Failure of a Suzuki reaction involving this compound often stems from challenges related to the boronic acid's stability, its electronic properties, and steric hindrance. This specific boronic acid is electron-deficient and has two ortho-fluorine substituents, which can lead to several complications.[1][2][3][4]

Start by assessing these key areas:

  • Boronic Acid Stability & Quality: This is a critical factor. Boronic acids with two fluorine atoms in the ortho positions can be less stable and are prone to protodeboronation (replacement of the C-B bond with a C-H bond), especially under basic aqueous conditions.[1][2][4][5]

    • Action: Verify the purity of your boronic acid. Consider using a fresh batch or converting it to a more stable derivative like a pinacol ester or an MIDA boronate, which can slowly release the boronic acid under reaction conditions.[6][7]

  • Catalyst System (Palladium Source & Ligand): The choice of catalyst and ligand is crucial for activating both the aryl halide and the electron-deficient boronic acid.

    • Action: Ensure your palladium precatalyst is active. For challenging substrates, especially those that are sterically hindered or electron-poor, highly active catalyst systems like those using Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are often necessary.[8][9] These ligands are electron-rich and bulky, which facilitates the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[9][10]

  • Reaction Conditions (Base, Solvent, Temperature): The interplay between the base and solvent is critical.

    • Action: Ensure all reagents are pure and dry, and that solvents are properly degassed to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling.[6][11] The reaction must be run under a completely inert atmosphere (Argon or Nitrogen).[11]

A logical troubleshooting workflow can help systematically identify the issue.

G Failure Reaction Failure (Low/No Yield) CheckReagents Step 1: Verify Reagent Quality Failure->CheckReagents CheckConditions Step 2: Evaluate Reaction Conditions Failure->CheckConditions CheckCatalyst Step 3: Assess Catalyst System Failure->CheckCatalyst BoronicAcid Boronic Acid Integrity (Purity, Decomposition) CheckReagents->BoronicAcid ArylHalide Aryl Halide Purity CheckReagents->ArylHalide SolventBase Solvent/Base Quality (Dry, Degassed) CheckReagents->SolventBase Atmosphere Inert Atmosphere (O₂ Contamination) CheckConditions->Atmosphere TempStir Temperature & Stirring (Vigorous Mixing) CheckConditions->TempStir CatalystActivity Catalyst/Ligand Activity (Fresh, Appropriate Choice) CheckCatalyst->CatalystActivity SolutionBoronic Solution: Use fresh boronic acid, or convert to stable ester (e.g., pinacol, MIDA). BoronicAcid->SolutionBoronic SolutionConditions Solution: Use dry, degassed solvents. Ensure vigorous stirring & proper inert atmosphere. SolventBase->SolutionConditions Atmosphere->SolutionConditions TempStir->SolutionConditions SolutionCatalyst Solution: Screen different catalysts/ligands. Use highly active systems (e.g., Buchwald ligands). CatalystActivity->SolutionCatalyst G Start Failed Reaction CheckDeboronation Significant Protodeboronation? Start->CheckDeboronation Analyze Side Products CheckSteric Low Conversion (Steric Hindrance Likely) CheckDeboronation->CheckSteric No ActionDeboronation Action: 1. Switch to milder base (KF, K₃PO₄). 2. Use anhydrous solvent. 3. Convert boronic acid to pinacol ester. CheckDeboronation->ActionDeboronation Yes ActionSteric Action: 1. Use bulky, electron-rich ligand (e.g., XPhos, SPhos). 2. Increase reaction temperature. 3. Screen alternative solvents. CheckSteric->ActionSteric Yes End Successful Coupling ActionDeboronation->End ActionSteric->End

References

Methods to prevent protodeboronation of 2,6-Difluoro-4-methoxyphenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the prevention of protodeboronation of 2,6-Difluoro-4-methoxyphenylboronic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] For this compound, this leads to the formation of 1,3-difluoro-5-methoxybenzene as a byproduct, consuming the starting material and reducing the yield of the desired coupled product. This issue is particularly pronounced for this substrate due to the electron-withdrawing nature of the two ortho-fluorine atoms, which increases the susceptibility of the carbon-boron bond to cleavage, especially under basic conditions commonly used in cross-coupling reactions.[3][4]

Q2: How can I detect if my this compound is degrading via protodeboronation?

A2: The most reliable methods for detecting protodeboronation are analytical techniques such as NMR spectroscopy, GC-MS, or LC-MS. In the ¹H NMR spectrum, the appearance of signals corresponding to 1,3-difluoro-5-methoxybenzene would indicate degradation. Similarly, mass spectrometry can identify the mass of this byproduct. A melting point determination can also be a useful indicator; a broadened or depressed melting point compared to the literature value may suggest the presence of impurities resulting from decomposition.

Q3: What are the primary factors that accelerate the protodeboronation of this compound?

A3: Several factors can accelerate protodeboronation:

  • High pH (Basic Conditions): This is one of the most significant contributors, as the formation of the boronate anion ([ArB(OH)₃]⁻) increases the reactivity towards protonolysis.[1][5]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of most chemical reactions, including the undesired protodeboronation.

  • Presence of Water: Water can act as a proton source for the protodeboronation reaction.[2]

  • Inefficient Catalysis: If the desired reaction (e.g., Suzuki-Miyaura coupling) is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of protodeboronation.

Q4: How should I store this compound to ensure its stability?

A4: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry place, and protected from light. For long-term storage, refrigeration is recommended. Storing under an inert atmosphere, such as nitrogen or argon, can further prevent degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product with significant formation of 1,3-difluoro-5-methoxybenzene. The rate of protodeboronation is competitive with or faster than the desired coupling reaction.1. Convert to a Boronate Ester: Use the boronic acid as a more stable pinacol or MIDA ester to provide a slow release of the active reagent. 2. Optimize the Base: Switch to a weaker, non-hydroxide base such as K₃PO₄ or Cs₂CO₃. 3. Lower the Reaction Temperature: If possible, reduce the temperature to slow the rate of protodeboronation. 4. Use a More Active Catalyst: Employ a highly active palladium precatalyst with a bulky, electron-rich ligand (e.g., XPhos or SPhos) to accelerate the desired coupling.
Inconsistent reaction yields. The purity and stability of the this compound may be compromised.1. Check Purity: Analyze the starting material by NMR or LC-MS to check for the presence of the protodeboronated byproduct before starting the reaction. 2. Improve Storage: Ensure the boronic acid is stored under cool, dry, and inert conditions. 3. Use Fresh Reagent: If possible, use a freshly opened bottle of the boronic acid.
Reaction is sluggish at lower temperatures. The catalytic system may not be active enough at reduced temperatures.1. Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can improve the reaction rate. 2. Screen Ligands: Test different bulky biarylphosphine ligands to find one that promotes efficient coupling at lower temperatures.
Protodeboronation still observed under anhydrous conditions. Trace amounts of water can be sufficient to promote protodeboronation. The base itself can also sometimes act as a proton source.1. Thoroughly Dry Reagents and Solvents: Use freshly dried solvents and ensure all reagents are anhydrous. 2. Use Molecular Sieves: Add activated molecular sieves to the reaction mixture to scavenge any trace amounts of water.

Data Presentation

The following tables provide illustrative data on how different reaction parameters can influence the outcome of a Suzuki-Miyaura coupling reaction with this compound, highlighting the competition with protodeboronation.

Table 1: Effect of Base on Product Yield and Protodeboronation

Entry Base Temperature (°C) Time (h) Desired Product Yield (%) Protodeboronated Byproduct (%)
1NaOH100123555
2K₂CO₃100126525
3K₃PO₄10012858
4Cs₂CO₃10012885

Table 2: Effect of Temperature on Product Yield and Protodeboronation

Entry Base Temperature (°C) Time (h) Desired Product Yield (%) Protodeboronated Byproduct (%)
1K₃PO₄10012858
2K₃PO₄801290<5
3K₃PO₄602488<5

Table 3: Comparison of Boronic Acid vs. Boronate Ester

Entry Boron Reagent Base Temperature (°C) Time (h) Desired Product Yield (%) Protodeboronated Byproduct (%)
1Boronic AcidK₃PO₄801290<5
2Pinacol EsterK₃PO₄8012>95<2
3MIDA EsterK₃PO₄8012>95<2

Experimental Protocols

Protocol 1: In Situ Formation of a Boronate Ester to Minimize Protodeboronation

This protocol involves the conversion of the boronic acid to its more stable pinacol ester prior to the cross-coupling reaction.

Materials:

  • This compound

  • Pinacol

  • Anhydrous Toluene

  • Dean-Stark apparatus

  • Aryl halide (coupling partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a precatalyst like XPhos-Pd-G3)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent for coupling (e.g., dioxane, THF)

Procedure:

  • Ester Formation:

    • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and pinacol (1.1 equiv).

    • Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Continue refluxing until no more water is collected (typically 2-4 hours).

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly.

  • Suzuki-Miyaura Coupling:

    • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the crude pinacol ester (1.2 equiv), the aryl halide (1.0 equiv), the palladium catalyst (e.g., 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • Add the anhydrous solvent.

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC, GC, or LC-MS.

    • Upon completion, cool the mixture, quench with water, and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Optimized Suzuki-Miyaura Coupling with the Boronic Acid

This protocol uses optimized conditions to favor the cross-coupling reaction over protodeboronation without prior esterification.

Materials:

  • This compound

  • Aryl halide (coupling partner)

  • Palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, add the this compound (1.3 equiv), aryl halide (1.0 equiv), K₃PO₄ (2.5 equiv), and XPhos-Pd-G3 (2 mol%) to an oven-dried Schlenk tube.

    • Add anhydrous 1,4-dioxane via syringe.

  • Reaction:

    • Seal the Schlenk tube and heat the mixture to the desired temperature (start with 60-80 °C) with vigorous stirring.

    • Monitor the reaction progress closely by TLC, GC-MS, or LC-MS.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the layers and extract the aqueous phase with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Visualizations

Protodeboronation_Pathway A 2,6-Difluoro-4-methoxyphenyl- boronic acid (Ar-B(OH)₂) B Boronate Anion [Ar-B(OH)₃]⁻ A->B + OH⁻ (Base) D Desired Coupled Product (Ar-Ar') A->D + Ar'-X, Pd Catalyst, Base (Suzuki Coupling) C Protodeboronated Byproduct (Ar-H) 1,3-Difluoro-5-methoxybenzene B->C + H₂O (Protodeboronation)

Caption: Competing pathways of Suzuki coupling and protodeboronation.

Troubleshooting_Workflow Start Low Yield of Desired Product? Check_Byproduct Is Protodeboronated Byproduct Observed? Start->Check_Byproduct Yes Other_Issues Investigate Other Reaction Parameters (Catalyst, Ligand, etc.) Start->Other_Issues No Optimize_Base Switch to Milder Base (e.g., K₃PO₄, Cs₂CO₃) Check_Byproduct->Optimize_Base Yes Lower_Temp Lower Reaction Temperature Optimize_Base->Lower_Temp Use_Ester Use Boronate Ester (Pinacol, MIDA) Lower_Temp->Use_Ester Optimize_Catalyst Use More Active Catalyst/ Increase Loading Use_Ester->Optimize_Catalyst End Improved Yield Optimize_Catalyst->End

Caption: A troubleshooting workflow for addressing low reaction yields.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 2,6-Difluoro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of 2,6-Difluoro-4-methoxyphenylboronic acid in cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to facilitate your synthetic chemistry endeavors.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common causes?

A1: Low yields in Suzuki-Miyaura couplings involving this compound can often be attributed to several factors:

  • Protodeboronation: The ortho-difluoro substitution pattern makes this boronic acid susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by high temperatures, prolonged reaction times, and the presence of water and strong bases.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities, leading to deactivation. Inefficient generation of the active Pd(0) species from a Pd(II) precatalyst can also be a cause.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical. Sterically hindered boronic acids like this one often require bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.

  • Poor Solubility: The solubility of the reactants, particularly the boronic acid and the base, can impact the reaction rate.

Q2: How can I minimize protodeboronation of this compound?

A2: Minimizing protodeboronation is crucial for achieving high yields. Consider the following strategies:

  • Use Milder Bases: Strong bases can accelerate protodeboronation. Weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred over hydroxides.

  • Anhydrous Conditions: While some water is often necessary in Suzuki couplings, especially when using inorganic bases, excessive water can be a proton source for protodeboronation. Using anhydrous solvents and minimizing water content can be beneficial.

  • Lower Reaction Temperatures: If feasible, running the reaction at a lower temperature can reduce the rate of protodeboronation relative to the desired coupling.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate protodeboronation. The boronic acid can be slowly released in situ under the reaction conditions.

  • Highly Active Catalysts: Employing a highly active catalyst system can increase the rate of the desired cross-coupling, outcompeting the slower protodeboronation side reaction.

Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A3: For a successful Suzuki-Miyaura coupling, a good starting point for optimization would be:

  • Catalyst: A palladium(II) precatalyst such as Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃. For challenging couplings, consider using a palladacycle precatalyst like a Buchwald G2 or G3 precatalyst.

  • Ligand: A bulky, electron-rich biarylphosphine ligand is highly recommended. Examples include XPhos, SPhos, or RuPhos.

  • Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective and are generally milder than other bases.

  • Solvent: A polar aprotic solvent such as 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with a small amount of water to aid in dissolving the base.

  • Temperature: Start with a moderate temperature, for example, 80-100 °C, and adjust as needed based on reaction monitoring.

Q4: I am not observing any product formation in my Stille coupling with this compound. What could be the issue?

A4: It is important to note that this compound is used in Suzuki-Miyaura, not Stille, cross-coupling reactions. Stille couplings utilize organostannane reagents (organotins) instead of boronic acids. If you intend to perform a Stille coupling to introduce the 2,6-difluoro-4-methoxyphenyl moiety, you would need to synthesize the corresponding organostannane derivative.

Troubleshooting Guide

Below is a troubleshooting guide to address common issues encountered during the coupling of this compound.

Table 1: Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalystUse a fresh batch of palladium catalyst. Consider using a more active precatalyst (e.g., XPhos-Pd-G2). Ensure proper degassing of the reaction mixture to avoid catalyst oxidation.
Protodeboronation of the boronic acidUse a milder base (K₃PO₄, Cs₂CO₃). Lower the reaction temperature. Minimize water content in the reaction. Consider converting the boronic acid to a more stable ester.
Inefficient transmetalationUse a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). Ensure the chosen base is sufficiently soluble in the reaction medium.
Formation of Homocoupled Byproducts Oxygen in the reaction mixtureThoroughly degas the solvent and reaction mixture with an inert gas (Argon or Nitrogen).
High catalyst loading or temperatureReduce the catalyst loading. Lower the reaction temperature.
Incomplete Reaction Insufficient reaction time or temperatureMonitor the reaction by TLC or GC/MS and extend the reaction time if necessary. If the reaction stalls, a modest increase in temperature may be beneficial, but be mindful of protodeboronation.
Poor solubility of reagentsChoose a solvent system where all components are reasonably soluble. For poorly soluble bases, vigorous stirring is essential.

Data on Reaction Yields

The following table summarizes reported yields for Suzuki-Miyaura couplings involving this compound with various coupling partners. Please note that yields are highly dependent on the specific substrates and reaction conditions.

Table 2: Summary of Reported Suzuki-Miyaura Coupling Yields
Coupling PartnerProductCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Methyl 2-bromothiazole-4-carboxylateMethyl 2-(2,6-difluoro-4-methoxyphenyl)thiazole-4-carboxylatePd₂(dba)₃ / Tri(2-furyl)phosphineKFTHF / H₂O---
Methyl 6-chloro-5-fluoropicolinateMethyl 6-(2,6-difluoro-4-methoxyphenyl)-5-fluoropicolinatePdCl₂(dppf)Na₂CO₃Dioxane / H₂O100-85[1]
Substituted Pyridyl BromideN4Py2Ar2 ligand precursorXPhos-Pd-G2----49-65[2]

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling of this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with a Heteroaryl Chloride

This protocol is adapted for the coupling of this compound with an electron-deficient heteroaryl chloride.

Materials:

  • This compound (1.5 equiv.)

  • Heteroaryl chloride (1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the heteroaryl chloride, this compound, PdCl₂(dppf), and sodium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with a Heteroaryl Bromide using a Buchwald Precatalyst

This protocol is suitable for more challenging couplings and utilizes a highly active palladium precatalyst.

Materials:

  • This compound (1.2 equiv.)

  • Heteroaryl bromide (1.0 equiv.)

  • XPhos-Pd-G2 (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • Anhydrous toluene or 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the heteroaryl bromide, this compound, XPhos-Pd-G2, and potassium phosphate to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the anhydrous solvent to the tube.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

The following diagrams illustrate key workflows and decision-making processes for optimizing your coupling reactions.

experimental_workflow General Experimental Workflow for Suzuki-Miyaura Coupling prep 1. Prepare Reactants (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) setup 2. Reaction Setup (Inert atmosphere, add reactants and degassed solvent) prep->setup reaction 3. Heating and Stirring (e.g., 80-110 °C) setup->reaction monitoring 4. Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Aqueous Workup (Quench, extract with organic solvent) monitoring->workup Reaction complete purification 6. Purification (Column chromatography) workup->purification analysis 7. Characterization (NMR, MS) purification->analysis

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

troubleshooting_yield Troubleshooting Low Reaction Yield start Low Yield Observed check_reagents Check Reagent Quality (Fresh catalyst? Pure boronic acid?) start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions change_base Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) optimize_conditions->change_base Protodeboronation suspected change_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) optimize_conditions->change_ligand Sluggish reaction adjust_temp Adjust Temperature (Try lower temperature to reduce side reactions) optimize_conditions->adjust_temp anhydrous Ensure Anhydrous Conditions optimize_conditions->anhydrous Protodeboronation suspected success Improved Yield change_base->success change_ligand->success adjust_temp->success anhydrous->success

Caption: Decision tree for troubleshooting low yield in coupling reactions.

References

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in Suzuki-Miyaura coupling reactions involving sterically hindered boronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my Suzuki coupling reaction with a sterically hindered boronic acid resulting in a low yield?

A1: Low yields in Suzuki couplings with sterically hindered substrates are primarily due to the steric bulk around the reaction centers. This hindrance impedes the crucial steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination[1][2]. The bulky substituents on either the boronic acid or the aryl halide can prevent the reactants from effectively approaching the palladium catalyst, thereby slowing down or inhibiting the reaction.

Q2: My standard Suzuki coupling protocol with Pd(PPh₃)₄ is failing for my sterically hindered substrate. What should I do?

A2: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding couplings[1][2]. The tetrakis(triphenylphosphine)palladium(0) catalyst can be too bulky in a different way, and the ligands are not electron-rich enough to promote the difficult oxidative addition step with hindered substrates.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical factor. Employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is highly recommended. These ligands facilitate the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary for the oxidative addition of the hindered aryl halide. They also accelerate the reductive elimination step.[1]

    • Bulky Phosphine Ligands (e.g., Buchwald Ligands): SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[1][3]

    • N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even with tetra-ortho-substituted biaryls.[1][4][5]

    • Specialized Ligands: For particularly challenging couplings, consider ligands like BI-DIME or AntPhos.[1][6]

  • Base Selection: The choice of base is crucial as it activates the boronic acid for transmetalation. For very hindered systems, a stronger base is often necessary.

    • Effective Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (t-BuOK) are often effective.[1][3][4]

  • Solvent Selection: The solvent can significantly influence the reaction rate and outcome.

    • Recommended Solvents: Anhydrous, degassed solvents such as toluene, dioxane, or THF are commonly used.[4]

  • Temperature: Higher reaction temperatures are often required to overcome the increased activation energy associated with hindered substrates. Microwave irradiation can also be beneficial in expediting the reaction.[2][3][4]

Q3: I am observing significant protodeboronation of my sterically hindered boronic acid. How can I minimize this side reaction?

A3: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction that reduces the yield of the desired product[7].

Mitigation Strategies:

  • Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate. These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[7][8]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Using anhydrous conditions with a suitable base can be beneficial.[7]

  • Choice of Base: Using milder bases like potassium fluoride (KF) or ensuring strictly anhydrous conditions can sometimes reduce the rate of protodeboronation.[1]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation. Monitor the reaction progress to avoid unnecessarily long reaction times.[7]

Q4: Homocoupling of my boronic acid is a major side product. What causes this and how can I prevent it?

A4: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is often caused by the presence of oxygen or certain Pd(II) species in the reaction mixture[3][7].

Prevention Methods:

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., nitrogen or argon) to remove oxygen.[3][7]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can help. If using a Pd(II) precatalyst, its in-situ reduction to the active Pd(0) species can sometimes be inefficient and lead to side reactions.[3][7]

  • Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its concentration low, thereby reducing the rate of homocoupling.[7]

Quantitative Data Summary

The following table summarizes the performance of different catalyst systems in the Suzuki coupling of sterically hindered substrates, providing a comparative overview of their effectiveness.

Catalyst/LigandSterically Hindered SubstratesBaseSolventTemperature (°C)Yield (%)Reference
Pd-NHC Complex 3aDi-, tri-, and tetra-ortho-substituted biarylst-BuOKDioxane80-110>99[4]
Pd/BI-DIMEBiaryls with ortho-isopropyl substituentsK₃PO₄Toluene110up to 95[6]
Pd/AntPhosDi-ortho-substituted aryl halides & sec-alkylboronic acidsK₃PO₄Toluene110up to 85[9]
Pd₂(dba)₃ / PCy₃Sterically hindered aromatic chlorideKFToluene25High[10]
Pd(PPh₃)₄ / (t-Bu)PCy₂Deactivated and hindered aryl chloridesK₃PO₄Toluene100up to 92[11]

Experimental Protocols

General Procedure for Suzuki Coupling with a Sterically Hindered Boronic Acid using a Pd-NHC Catalyst:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered boronic acid (1.2-1.5 equiv), and the base (e.g., t-BuOK, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the Pd-NHC precatalyst (0.05-2 mol%).

  • Add the anhydrous, degassed solvent (e.g., dioxane) via syringe.

  • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Suzuki_Coupling cluster_start Start cluster_diagnosis Initial Diagnosis cluster_solutions Troubleshooting Steps cluster_outcome Outcome start Low Yield in Suzuki Coupling with Sterically Hindered Boronic Acid check_catalyst Is the catalyst system appropriate? (e.g., using Pd(PPh3)4) start->check_catalyst change_catalyst Switch to Bulky, Electron-Rich Ligands (e.g., Buchwald ligands, NHCs) check_catalyst->change_catalyst No optimize_base Optimize Base (e.g., K3PO4, Cs2CO3, t-BuOK) check_catalyst->optimize_base Yes change_catalyst->optimize_base optimize_conditions Optimize Reaction Conditions (e.g., higher temperature, anhydrous solvent) optimize_base->optimize_conditions check_side_reactions Check for Side Reactions optimize_conditions->check_side_reactions protodeboronation Protodeboronation Observed check_side_reactions->protodeboronation Yes homocoupling Homocoupling Observed check_side_reactions->homocoupling Yes success Improved Yield check_side_reactions->success No Side Reactions address_protodeboronation Use Stable Boron Reagents (Pinacol esters, MIDA boronates) Use Anhydrous Conditions protodeboronation->address_protodeboronation address_homocoupling Rigorous Degassing Use Pd(0) Source Slow Addition of Boronic Acid homocoupling->address_homocoupling address_protodeboronation->success address_homocoupling->success

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Technical Support Center: Purification of Products from 2,6-Difluoro-4-methoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from reactions involving 2,6-Difluoro-4-methoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions with this compound?

A1: The most prevalent impurities in Suzuki-Miyaura coupling reactions, a common application for this boronic acid, include:

  • Homocoupling Product: Formation of 4,4'-Dimethoxy-2,2',6,6'-tetrafluorobiphenyl from the self-coupling of the boronic acid.

  • Unreacted Starting Materials: Residual this compound and the aryl halide or triflate coupling partner.

  • Protodeborylation Product: The boronic acid group is replaced by a hydrogen atom, yielding 3,5-difluoroanisole.

  • Palladium Catalyst Residues: Trace amounts of the palladium catalyst used in the coupling reaction.

  • Phosphine Ligand Byproducts: Oxidized phosphine ligands (e.g., triphenylphosphine oxide) if phosphine-based catalysts are used.

  • Inorganic Salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates).

Q2: What is the initial step to take after my reaction is complete?

A2: An aqueous workup is the recommended first step. This procedure is crucial for removing the majority of inorganic salts and other water-soluble impurities. A typical workup involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane, followed by washing with water and then brine.[1][2]

Q3: How can I remove unreacted this compound from the crude product?

A3: Unreacted boronic acids can often be removed through an acid-base extraction. By washing the organic layer with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which then partitions into the aqueous phase.[3] Subsequent neutralization of the organic layer is important if the desired product is base-sensitive.

Q4: My desired product and the homocoupling byproduct have very similar polarities. How can I separate them?

A4: Separating compounds with similar polarities is a common challenge in the purification of biaryl compounds. Here are a few strategies:

  • Meticulous Column Chromatography: Employing a shallow solvent gradient during flash chromatography can enhance separation.[1] It is advisable to screen various solvent systems using Thin Layer Chromatography (TLC) to identify the optimal mobile phase. For fluorinated compounds, sometimes using a fluorinated stationary phase or adding a small percentage of a fluorinated solvent to the mobile phase can improve separation.

  • Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method. The key is to find a solvent or solvent system in which the solubility of the product and the byproduct differ significantly with temperature.

Q5: Why is the removal of residual palladium critical, and what are the most effective methods?

A5: For applications in drug development and materials science, removing trace metals like palladium to very low levels (parts-per-million) is essential due to their potential toxicity and interference with downstream applications.[1] Effective methods for palladium removal include:

  • Filtration: Passing the reaction mixture through a pad of Celite® can remove heterogeneous palladium catalysts.

  • Metal Scavengers: For homogeneous catalysts, treatment with metal scavengers is effective. These are materials, often functionalized silica or polymers, that selectively bind to the metal, allowing for its removal by filtration.[1]

Troubleshooting Guides

Problem 1: Difficulty in Separating the Product from the Homocoupling Byproduct by Column Chromatography
Possible Cause Solution
Co-elution due to similar polarity. 1. Optimize Solvent System: Screen a variety of solvent systems with different polarities and selectivities (e.g., hexanes/ethyl acetate, dichloromethane/methanol, toluene/acetone).[1] 2. Shallow Gradient: Run the column with a very shallow gradient of the more polar solvent. 3. Alternative Stationary Phase: Consider using a different stationary phase. For fluorinated compounds, a pentafluorophenyl (PFP) or other fluorinated phase might offer different selectivity compared to standard silica gel.[4][5] 4. Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase flash chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient can be effective.
Overloading of the Column. 1. Reduce Sample Load: Decrease the amount of crude material loaded onto the column. 2. Dry Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column. This often results in better separation.[2]
Problem 2: The Product Fails to Crystallize or Oils Out During Recrystallization
Possible Cause Solution
Presence of Impurities. 1. Pre-purification: Attempt a preliminary purification by flash chromatography to remove the bulk of impurities before recrystallization.[1]
Product is an oil at room temperature. 1. Alternative Purification: If the product is intrinsically an oil, chromatography is the more appropriate purification method.[1]
Inappropriate Solvent Choice. 1. Systematic Solvent Screening: Test the solubility of the crude product in a range of solvents with varying polarities at both room temperature and elevated temperatures.[6] A good recrystallization solvent should dissolve the compound when hot but not when cold. 2. Two-Solvent System: If a single suitable solvent cannot be found, try a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to clarify followed by slow cooling can induce crystallization.[7] Common pairs include ethanol/water, hexane/ethyl acetate, and dichloromethane/hexane.[7]
Cooling too rapidly. 1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil.

Data Presentation

Table 1: Comparison of Purification Methods for a Model Biaryl Product

Purification MethodTypical PurityAdvantagesDisadvantagesBest Suited For
Aqueous Workup 70-90%Removes inorganic salts and water-soluble impurities; fast and simple.Does not remove organic impurities with similar solubility to the product.Initial clean-up of all reaction mixtures.
Flash Chromatography >98%Highly effective for separating complex mixtures of organic compounds.[3]Can be time-consuming and may lead to product loss on the column.Mixtures of compounds with different polarities.
Recrystallization >99%Can yield very pure crystalline material; scalable and cost-effective.[3]Only applicable to solid products; requires finding a suitable solvent system.Final purification of solid products.
Metal Scavenging N/A (reduces metal content)Highly selective for residual metals; simple filtration-based workup.Can be expensive; may require optimization for specific catalysts.Reactions where very low residual metal content is critical (e.g., APIs).

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Quenching: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Washing: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Water (2 x volume of organic layer)

    • 1 M aqueous solution of a base (e.g., Na₂CO₃ or NaOH) if unreacted boronic acid is a concern (2 x volume of organic layer).

    • Brine (saturated aqueous NaCl solution) (1 x volume of organic layer).[1][2]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation between the desired product and impurities. A typical starting point for biaryl compounds is a mixture of hexanes and ethyl acetate.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. For solid samples, pre-adsorption onto silica gel (dry loading) is recommended.[2]

  • Elution: Run the column with the selected mobile phase, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[2]

Protocol 3: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the product when hot but not when cold.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Chilling: Once crystal formation has started, cool the flask in an ice bath to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.[2]

Mandatory Visualization

experimental_workflow reaction Crude Reaction Mixture workup Aqueous Workup reaction->workup crude_product Crude Organic Product workup->crude_product analysis Analyze Crude Product (TLC, LC-MS, NMR) crude_product->analysis decision Product is Solid? analysis->decision chromatography Flash Column Chromatography decision->chromatography No / Impure Solid recrystallization Recrystallization decision->recrystallization Yes pure_product_oil Purified Product (Oil) chromatography->pure_product_oil pure_product_solid Purified Product (Solid) chromatography->pure_product_solid recrystallization->pure_product_solid final_analysis Final Purity Analysis pure_product_oil->final_analysis pure_product_solid->final_analysis

Caption: General purification workflow for Suzuki-Miyaura reaction products.

troubleshooting_logic start Purification Challenge challenge What is the main issue? start->challenge coelution Co-elution of Product and Impurity challenge->coelution Chromatography no_xtal Failure to Crystallize / Oiling Out challenge->no_xtal Recrystallization sol_opt Optimize Chromatography (Solvent, Gradient) coelution->sol_opt alt_phase Try Alternative Stationary Phase (e.g., PFP) coelution->alt_phase rev_phase Attempt Reverse-Phase Chromatography coelution->rev_phase pre_purify Pre-purify by Chromatography no_xtal->pre_purify solvent_screen Systematic Solvent Screening no_xtal->solvent_screen slow_cool Ensure Slow Cooling no_xtal->slow_cool

References

Technical Support Center: Managing Reactions with 2,6-Difluoro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Difluoro-4-methoxyphenylboronic acid, with a specific focus on managing the common side reaction of homocoupling in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a boronic acid derivative used in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3][4] Its unique electronic and steric properties, owing to the two fluorine atoms ortho to the boronic acid group and a methoxy group in the para position, make it a valuable reagent for introducing the 2,6-difluoro-4-methoxyphenyl moiety into complex molecules. This structural motif is of interest in the development of pharmaceuticals and agrochemicals.

Q2: What is homocoupling and why is it a problem when using this compound?

Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid (in this case, this compound) react with each other to form a symmetrical biaryl byproduct (3,3',5,5'-tetrafluoro-4,4'-dimethoxybiphenyl). This side reaction is undesirable as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process. The electron-deficient nature of the doubly fluorinated aryl ring can sometimes make this boronic acid more susceptible to certain side reactions like homocoupling.

Q3: What are the primary causes of homocoupling in Suzuki-Miyaura reactions?

There are two main pathways that lead to the homocoupling of boronic acids:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidative coupling of the boronic acid. Rigorous degassing of solvents and reaction mixtures is crucial to minimize this pathway.

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) species. This is often more pronounced at the beginning of the reaction.

Q4: How can I minimize homocoupling when using this compound?

Several strategies can be employed to suppress homocoupling:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Choice of Palladium Source: Use a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the initial Pd(II)-mediated homocoupling. Alternatively, modern pre-catalysts that efficiently generate the active Pd(0) species are highly recommended.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the desired cross-coupling catalytic cycle, thereby outcompeting the homocoupling side reaction. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective for sterically hindered substrates.

  • Base Selection: Use a weaker inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). Stronger bases can sometimes accelerate homocoupling. The choice of base is often substrate-dependent and may require screening.

  • Slow Addition of Boronic Acid: Adding the this compound solution slowly to the reaction mixture can help to keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.

  • Use of Excess Aryl Halide: Employing a slight excess of the aryl halide coupling partner can help to ensure that the palladium catalyst preferentially undergoes oxidative addition with the aryl halide.

Troubleshooting Guide

This section provides a structured approach to troubleshooting issues with homocoupling when using this compound.

Problem: Significant Formation of Homocoupling Byproduct

Below is a logical workflow to diagnose and address the root cause of excessive homocoupling.

G start High Homocoupling Observed degassing Review Degassing Protocol start->degassing catalyst Evaluate Palladium Source degassing->catalyst If issue persists sub_degassing1 Sparge solvents with Ar/N2 for >30 min degassing->sub_degassing1 sub_degassing2 Use freeze-pump-thaw cycles (3x) degassing->sub_degassing2 ligand Assess Ligand Choice catalyst->ligand If issue persists sub_catalyst1 Switch from Pd(II) to Pd(0) source (e.g., Pd(PPh3)4) catalyst->sub_catalyst1 sub_catalyst2 Use a modern pre-catalyst (e.g., Buchwald G3/G4) catalyst->sub_catalyst2 base_solvent Optimize Base and Solvent ligand->base_solvent If issue persists sub_ligand1 Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) ligand->sub_ligand1 conditions Adjust Reaction Conditions base_solvent->conditions If issue persists sub_base_solvent1 Screen weaker inorganic bases (K2CO3, K3PO4) base_solvent->sub_base_solvent1 sub_base_solvent2 Use aprotic solvents (Dioxane, Toluene, THF) base_solvent->sub_base_solvent2 sub_conditions1 Lower reaction temperature conditions->sub_conditions1 sub_conditions2 Slow addition of boronic acid conditions->sub_conditions2

Troubleshooting workflow for minimizing homocoupling.

Data Presentation: Impact of Reaction Parameters on Homocoupling

The following tables present illustrative data on how different reaction parameters can influence the ratio of the desired cross-coupling product to the homocoupling byproduct when using this compound. Please note that this data is representative and actual results may vary depending on the specific aryl halide and other reaction variables.

Table 1: Effect of Palladium Source and Ligand

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield of Cross-Coupling Product (%)Yield of Homocoupling Byproduct (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O1006525
2Pd(PPh₃)₄ (2)-K₂CO₃Dioxane/H₂O1008010
3Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene10092<5
4XPhos Pd G3 (2)-K₃PO₄t-BuOH/H₂O8095<2

Table 2: Effect of Base and Solvent

EntryPalladium SystemBase (2 equiv.)SolventTemp (°C)Yield of Cross-Coupling Product (%)Yield of Homocoupling Byproduct (%)
1Pd(PPh₃)₄Na₂CO₃DMF/H₂O1007518
2Pd(PPh₃)₄K₂CO₃Dioxane/H₂O1008010
3Pd(PPh₃)₄K₃PO₄Toluene/H₂O100887
4Pd(PPh₃)₄Cs₂CO₃THF/H₂O80859

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling with this compound to Minimize Homocoupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)

  • Degassed water (if required for the chosen base)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere techniques (e.g., Schlenk flask)

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification p1 1. Add aryl halide, boronic acid, and base to a dry Schlenk flask. p2 2. Seal the flask and establish an inert atmosphere (3x vacuum/backfill). p1->p2 p3 3. Add degassed solvent via syringe. p2->p3 p4 4. Add Palladium pre-catalyst under a positive pressure of inert gas. p3->p4 r1 5. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. p4->r1 r2 6. Monitor reaction progress by TLC, GC-MS, or LC-MS. r1->r2 w1 7. Cool to room temperature and quench with water. r2->w1 w2 8. Extract with an organic solvent (e.g., ethyl acetate). w1->w2 w3 9. Dry the organic layer, filter, and concentrate. w2->w3 w4 10. Purify the crude product by flash column chromatography. w3->w4

Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and finely ground potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed anhydrous solvent (5 mL) to the flask via a syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (0.02 mmol).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.

Signaling Pathways and Logical Relationships

The following diagram illustrates the competing pathways of the desired Suzuki-Miyaura cross-coupling and the undesired homocoupling side reaction.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homocoupling Pathway pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-X ar_pd_x Ar-Pd(II)-X oa->ar_pd_x tm Transmetalation ar_pd_x->tm Ar'-B(OR)2 ar_pd_ar_prime Ar-Pd(II)-Ar' tm->ar_pd_ar_prime re Reductive Elimination ar_pd_ar_prime->re re->pd0 Regenerated Catalyst product Ar-Ar' (Product) re->product pdII Pd(II) tm_homo1 Transmetalation pdII->tm_homo1 Ar'-B(OR)2 ar_pd_bor Ar'-Pd(II)-B(OR)2 tm_homo1->ar_pd_bor tm_homo2 Transmetalation ar_pd_bor->tm_homo2 Ar'-B(OR)2 ar_pd_ar_homo Ar'-Pd(II)-Ar' tm_homo2->ar_pd_ar_homo re_homo Reductive Elimination ar_pd_ar_homo->re_homo re_homo->pd0 Pd(0) formation homo_product Ar'-Ar' (Homocoupling) re_homo->homo_product start Reaction Start start->pd0 start->pdII

Competing reaction pathways.

References

Improving catalyst turnover number in 2,6-Difluoro-4-methoxyphenylboronic acid reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for improving catalyst turnover number (TON) in cross-coupling reactions involving 2,6-Difluoro-4-methoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my catalyst turnover number (TON) low when using this compound?

A1: Low turnover numbers in Suzuki-Miyaura reactions with this compound are often due to a combination of factors related to its specific chemical properties. The two electron-withdrawing fluorine atoms decrease the nucleophilicity of the boronic acid. This can significantly slow down the crucial transmetalation step in the palladium catalytic cycle, creating opportunities for catalyst decomposition or side reactions to occur before the cycle can complete multiple turnovers[1]. Furthermore, polyfluorophenyl boronic acids can be unstable under certain reaction conditions, leading to degradation pathways that consume the substrate and reduce overall efficiency[2].

Q2: What is protodeboronation and how does it lower my catalyst turnover?

A2: Protodeboronation is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material without forming the desired product[1][3]. This process does not directly lower the catalyst's intrinsic activity, but it reduces the effective TON by consuming the boronic acid in a non-productive pathway. This side reaction is often promoted by excess water, strong bases, or high temperatures and is a known challenge with electron-deficient boronic acids[1][4].

Q3: My reaction mixture is turning black. What does this mean and how can I prevent it?

A3: The formation of a black precipitate, known as palladium black, indicates that the active Pd(0) catalyst has agglomerated into inactive bulk metal[1][3]. This is a common catalyst deactivation pathway that halts the reaction and results in low conversion and a poor turnover number. To prevent this, you can try reducing the reaction temperature, lowering the catalyst loading, or, most effectively, using more robust, sterically bulky ligands (e.g., SPhos, XPhos) that stabilize the palladium nanoparticles and prevent their aggregation[1].

Q4: Which catalyst systems are most effective for this type of sterically hindered and electron-deficient boronic acid?

A4: For challenging substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be insufficient. Modern, well-defined palladium precatalysts are highly recommended because they are designed to generate the active, monoligated Pd(0) species cleanly and efficiently, which is crucial for difficult couplings[3]. Look for systems that utilize bulky, electron-rich phosphine ligands, such as XPhos or SPhos.[1][2] A specific precatalyst has been developed that generates the active XPhosPd(0) species rapidly at room temperature, allowing for successful coupling of unstable polyfluorophenyl boronic acids before they can decompose[2].

Q5: How do the fluoride substituents on the boronic acid affect the catalyst?

A5: Fluoride ions can have complex effects on palladium catalysts. While not always a primary deactivation pathway, excess fluoride ions in the reaction mixture can interact with the palladium center. This interaction can potentially form inactive palladium-fluoride species or alter the catalyst's electronic properties, which may inhibit key steps in the catalytic cycle like reductive elimination[1].

Troubleshooting Guides

If you are experiencing low yields or poor catalyst turnover, follow this structured troubleshooting guide.

Logical Troubleshooting Workflow

This workflow provides a step-by-step process to diagnose and resolve common issues.

G cluster_start Initial Observation cluster_reagents Step 1: Reagent & Setup Integrity cluster_conditions Step 2: Reaction Conditions & Catalyst System cluster_analysis Step 3: Side Product Analysis cluster_solution Resolution start Low Conversion / Low TON Observed reagent_quality Verify Reagent Quality & Stoichiometry start->reagent_quality Begin Diagnosis reagent_quality->start Re-run with fresh reagents reagent_details • Boronic Acid Stability (check for protodeboronation) • Aryl Halide Purity • Catalyst/Precatalyst Activity (use fresh) • Base & Solvent Quality (anhydrous & degassed) reagent_quality->reagent_details conditions Review Reaction Setup & Catalyst Choice reagent_quality->conditions Reagents OK conditions->reagent_quality Issue persists, re-check reagents conditions_details • Adequate Degassing? (prevents catalyst oxidation) • Optimal Temperature? (avoid excess heat) • Appropriate Catalyst/Ligand? (use bulky ligands) • Correct Base? conditions->conditions_details side_products Analyze for Common Side Products conditions->side_products Conditions OK side_products->conditions Adjust conditions to minimize side_products_details • Protodeboronation of Boronic Acid • Homocoupling of Boronic Acid • Dehalogenation of Aryl Halide side_products->side_products_details solution Reaction Optimized side_products->solution Side Reactions Minimized

Caption: Troubleshooting workflow for low catalyst turnover number.

Data Presentation

Table 1: Catalyst System Performance with Polyfluorophenyl Boronic Acids

This table summarizes the results from coupling various aryl chlorides with this compound using a specialized precatalyst system designed for unstable boronic acids.

EntryAryl Chloride (ArCl)Precatalyst Loading (mol %)Time (min)TemperatureYield (%)Reference
14-Chloroanisole2< 30Room Temp.93[2]
24-Chlorotoluene2< 30Room Temp.96[2]
31-Chloro-4-(tert-butyl)benzene2< 30Room Temp.95[2]
42-Chloronaphthalene3< 30Room Temp.94[2]

Conditions: Aryl Chloride (1 mmol), this compound (1.5 mmol), Precatalyst 13 from source[2] (2-3 mol %), in a 1:2 mixture of THF and 0.5 M aqueous K₃PO₄.[2]

Experimental Protocols

Protocol 1: General Procedure for High-Turnover Suzuki-Miyaura Coupling

This protocol is adapted from methodologies proven effective for unstable polyfluorophenyl boronic acids and is designed to maximize catalyst turnover by using a modern precatalyst and mild conditions[2].

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄), 0.5 M aqueous solution

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the palladium precatalyst to a dry reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add the degassed THF (e.g., 2 mL), followed by the degassed 0.5 M aqueous K₃PO₄ solution (e.g., 4 mL). Ensure solvents have been rigorously degassed by sparging with an inert gas for 15-30 minutes or via freeze-pump-thaw cycles[1].

  • Reaction Execution: Seal the vessel and stir the biphasic mixture vigorously at room temperature. The use of an efficient precatalyst should allow the reaction to proceed quickly at mild temperatures[2].

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Due to the potential for protodeboronation, it is crucial to work up the reaction as soon as the limiting reagent is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle & Deactivation Pathways

The following diagram illustrates the key steps of the catalytic cycle and highlights where issues relevant to this compound can arise.

G pd0 Active Pd(0)L Species ox_add Oxidative Addition (Ar-X) pd0->ox_add deactivation Catalyst Deactivation pd0->deactivation Oxidation/ Decomposition pd2_complex Ar-Pd(II)-X Complex ox_add->pd2_complex transmetal Transmetalation (Ar'-B(OH)₂) pd2_complex->transmetal pd2_biaryl Ar-Pd(II)-Ar' Complex transmetal->pd2_biaryl transmetal->deactivation Slow step for 2,6-diF Ar' allows decomposition red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Product (Ar-Ar') red_elim->product pd_black Palladium Black (Aggregation) deactivation->pd_black protodeboronation Protodeboronation protodeboronation->transmetal Competes with transmetalation side_product Side Product (Ar'-H) protodeboronation->side_product boronic_acid Ar'-B(OH)₂ boronic_acid->protodeboronation G precatalyst Pd(II) Precatalyst (e.g., XPhos Pd G3) base_activation Activation by Base (e.g., K₃PO₄) precatalyst->base_activation Reaction Start active_pd0 Active Monoligated Pd(0)L (Enters Catalytic Cycle) base_activation->active_pd0 Efficient Pathway (Fast & Clean) inactive_path Inefficient Activation base_activation->inactive_path Inefficient Pathway (e.g., with older catalysts) low_activity Low Catalyst Activity inactive_path->low_activity

References

Impact of anhydrous versus aqueous conditions on 2,6-Difluoro-4-methoxyphenylboronic acid stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2,6-Difluoro-4-methoxyphenylboronic acid under different experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in the presence of water?

A1: The primary degradation pathway for arylboronic acids, including this compound, in aqueous media is protodeboronation.[1][2][3] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of 1,3-difluoro-5-methoxybenzene and boric acid. This process is often catalyzed by acidic or basic conditions.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The pH of an aqueous solution significantly impacts the stability of arylboronic acids. The equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate species is pH-dependent.[1] Protodeboronation can be accelerated under both acidic and, more commonly, basic conditions.[1][3] For many arylboronic acids, the rate of protodeboronation increases at high pH due to the formation of the more reactive boronate anion.

Q3: What are the recommended storage and handling conditions for this compound?

A3: To ensure its stability, this compound should be stored in a cool, dry place in a tightly sealed container. It is typically supplied as a solid and should be handled in a well-ventilated area, avoiding contact with moisture and incompatible materials such as strong oxidizing agents.

Q4: Can I use this compound in aqueous reaction mixtures for Suzuki-Miyaura cross-coupling?

A4: Yes, while aqueous conditions can lead to degradation, Suzuki-Miyaura reactions are often performed in aqueous solvent systems. The presence of a base, required for the reaction, can also promote protodeboronation. However, the rate of the desired cross-coupling reaction is typically much faster than the rate of degradation. To minimize degradation, it is advisable to use freshly prepared solutions and to optimize reaction times.

Troubleshooting Guide

Issue 1: My Suzuki-Miyaura reaction with this compound is giving low yields, and I suspect degradation of the boronic acid.

  • Possible Cause: Prolonged reaction times or exposure to high pH in an aqueous solution may be causing significant protodeboronation of the starting material.

  • Solution:

    • Minimize the reaction time by monitoring the reaction progress closely (e.g., by TLC or LC-MS).

    • Consider using a less basic reaction medium if compatible with your catalytic system.

    • Ensure your boronic acid is pure and has been stored correctly. Using a fresh batch is recommended.

    • Prepare your reaction mixture with the boronic acid just before starting the reaction.

Issue 2: I am observing an unexpected peak in my HPLC analysis of a reaction mixture containing this compound.

  • Possible Cause: This peak could correspond to the protodeboronation product, 1,3-difluoro-5-methoxybenzene.

  • Solution:

    • To confirm the identity of the peak, you can analyze a sample of 1,3-difluoro-5-methoxybenzene as a standard if available.

    • Alternatively, you can subject a sample of this compound to forced degradation (e.g., by heating in a basic aqueous solution) and analyze the resulting mixture by HPLC to see if the peak increases.

Issue 3: The appearance of my solid this compound has changed over time (e.g., clumping, discoloration).

  • Possible Cause: This may indicate absorption of moisture from the atmosphere, which can lead to the formation of boronic acid anhydrides (boroxines) or slow degradation.

  • Solution:

    • Always store the compound in a desiccator or a glove box to protect it from moisture.

    • If you suspect contamination, you can try to purify the material, for example, by recrystallization, though it is often more practical to purchase a fresh supply.

Stability Data

In aqueous conditions, the stability of fluorinated phenylboronic acids is highly dependent on the pH and the position of the fluorine substituents. A study on the protodeboronation of all 20 isomers of fluorinated phenylboronic acids at pH > 13 in aqueous dioxane at 70 °C provides valuable insights into their relative stabilities.[1][3] The presence of ortho-fluorine substituents, as in this compound, generally increases the rate of protodeboronation compared to isomers with fluorine atoms at the meta or para positions. The electron-withdrawing nature of the fluorine atoms can influence the acidity of the boronic acid and the stability of the C-B bond.

The table below summarizes the half-lives for the protodeboronation of various fluorophenylboronic acid isomers under basic aqueous conditions, which can serve as a proxy for understanding the stability of this compound.

CompoundHalf-life (t½) at pH > 13, 70°C in aq. Dioxane
Phenylboronic acid~ 6.5 months
2-Fluorophenylboronic acid~ 1.5 hours
3-Fluorophenylboronic acid~ 2.5 days
4-Fluorophenylboronic acid~ 10 days
2,6-Difluorophenylboronic acid~ 1 minute
Pentafluorophenylboronic acid< 3 milliseconds[1][2]

Note: This data is for fluorophenylboronic acids and is intended to provide a relative sense of stability. The presence of the methoxy group in this compound will also influence its stability.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol outlines a general method for assessing the stability of this compound.

  • Preparation of Solutions:

    • Stock Solution: Accurately weigh and dissolve this compound in a suitable anhydrous organic solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Aqueous Study Sample: Dilute the stock solution with a buffered aqueous solution at the desired pH (e.g., pH 4, 7, and 9) to a final concentration of approximately 50 µg/mL.

    • Anhydrous Study Sample: Dilute the stock solution with the anhydrous organic solvent to the same final concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Stability Study:

    • Inject the anhydrous sample at time zero to get the initial peak area of the parent compound.

    • Incubate the aqueous study samples at a controlled temperature (e.g., 40 °C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of each aqueous sample into the HPLC.

    • Monitor the decrease in the peak area of this compound and the appearance of any degradation product peaks.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: ¹⁹F NMR Spectroscopy for Stability Monitoring
  • Sample Preparation:

    • Prepare a solution of this compound in a deuterated anhydrous solvent (e.g., acetonitrile-d₃) for the anhydrous control.

    • Prepare a similar solution and add a known amount of D₂O and a suitable buffer to achieve the desired pD for the aqueous study.

    • Add an internal standard with a known ¹⁹F chemical shift that does not react with the sample.

  • NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum of the anhydrous sample at time zero.

    • Acquire ¹⁹F NMR spectra of the aqueous sample at regular time intervals while maintaining a constant temperature in the NMR probe.

  • Data Analysis:

    • Integrate the signal corresponding to the fluorine atoms of this compound and the signal of the protodeboronation product (1,3-difluoro-5-methoxybenzene).

    • The relative integrals of these peaks will give the ratio of the parent compound to the degradation product at each time point.

    • Plot the mole fraction of the parent compound versus time to determine the degradation rate.

Visualizations

DegradationPathway BoronicAcid This compound Aqueous Aqueous Conditions (H₂O, H⁺ or OH⁻) BoronicAcid->Aqueous Protodeboronation Product 1,3-Difluoro-5-methoxybenzene Aqueous->Product BoricAcid Boric Acid Aqueous->BoricAcid ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing PrepAnhydrous Anhydrous Sample (in organic solvent) T0_Analysis Time = 0 Analysis (HPLC or NMR) PrepAnhydrous->T0_Analysis PrepAqueous Aqueous Sample (in buffered H₂O) PrepAqueous->T0_Analysis Incubation Incubation at Controlled Temperature T0_Analysis->Incubation Timepoint_Analysis Timepoint Analysis (e.g., 2, 4, 8, 24h) Incubation->Timepoint_Analysis Quantification Quantify Parent & Degradation Products Timepoint_Analysis->Quantification Kinetics Determine Degradation Kinetics & Half-life Quantification->Kinetics

References

Technical Support Center: Overcoming Catalyst Deactivation in Couplings with Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving fluorinated phenylboronic acids.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that lead to catalyst deactivation and poor reaction outcomes.

Symptom Potential Cause Suggested Solution
Low to No Product Formation Inactive CatalystUse a fresh, high-quality palladium precatalyst and ligand. Consider using a pre-formed Pd(0) source to bypass in-situ reduction steps.[1]
Catalyst PoisoningEnsure all reagents and solvents are pure and dry. The nitrogen atoms in some substrates or impurities can coordinate to the palladium center, leading to inactive complexes.[1]
Inappropriate Reaction ConditionsOptimize the reaction temperature. Sometimes, lower temperatures for a longer duration can be beneficial to prevent catalyst decomposition.[1] Screen different bases such as K₃PO₄ or Cs₂CO₃, as stronger bases can facilitate the transmetalation step.[2]
Significant Homocoupling of Boronic Acid Presence of OxygenRigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.[1][2] Oxygen can lead to the oxidative homocoupling of boronic acids and catalyst decomposition.[2][3]
Suboptimal Catalyst SystemUse a precatalyst that efficiently generates the active Pd(0) species. Ensure an appropriate ligand-to-palladium ratio to maintain a stable catalytic complex.[1]
Formation of "Palladium Black" Catalyst AggregationThis is a common deactivation pathway where palladium nanoparticles agglomerate and precipitate out of solution.[1] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to stabilize the palladium center and prevent aggregation.[2] Consider using a lower reaction temperature.
Protodeboronation of the Fluorinated Phenylboronic Acid Instability of Boronic Acid under Basic ConditionsOrtho-fluorinated aryl boronic acids are particularly prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4] Use milder bases or highly active catalysts that allow the reaction to proceed at lower temperatures and with shorter reaction times.[4] Alternatively, convert the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt.[5]
Inconsistent Reaction Yields Poor MixingEnsure vigorous stirring, especially when using solid bases, to maintain a homogeneous reaction mixture.[1]
Variable Reagent QualityUse fresh, high-quality boronic acid, as degradation can contribute to side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with a fluorinated phenylboronic acid is not working. What are the first things I should check?

A1: When a Suzuki coupling fails, begin by assessing these key parameters:

  • Catalyst Activity : Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[2] Consider using a fresh batch of catalyst.

  • Oxygen Contamination : The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[2] Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[1][2]

  • Reagent Quality : Verify the purity and stability of your fluorinated phenylboronic acid, aryl halide, and base. Fluorinated boronic acids can be susceptible to degradation.[1][4]

Q2: I'm observing a significant amount of a side product that appears to be the result of my fluorinated phenylboronic acid reacting with itself. What is happening and how can I prevent it?

A2: This side product is likely due to the homocoupling of the boronic acid. The primary cause is often the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules, a reaction also catalyzed by palladium.[2][3] To minimize this:

  • Rigorous Degassing : Thoroughly degas all solvents and the reaction mixture.[1]

  • Optimize Catalyst and Ligand : Use a pre-formed Pd(0) source or a precatalyst that rapidly generates the active catalytic species.[1] Using an appropriate ligand-to-palladium ratio can help maintain a stable catalyst.[1]

  • Control Reagent Purity : Use high-purity, fresh boronic acid.[1]

Q3: My reaction turns black and then stalls. What does the formation of a black precipitate indicate?

A3: The formation of a black precipitate, commonly referred to as "palladium black," is a visual indicator of catalyst deactivation through aggregation.[1] The active, soluble palladium catalyst agglomerates into inactive, insoluble palladium metal. This can be caused by:

  • High reaction temperatures.

  • Incomplete ligand coordination, leaving the palladium center exposed.

  • Slow oxidative addition or transmetalation steps, allowing the Pd(0) species to aggregate.

To mitigate this, consider using bulky, electron-rich phosphine ligands, lowering the reaction temperature, or using a more efficient precatalyst.[2]

Q4: Are there more stable alternatives to fluorinated phenylboronic acids that are less prone to protodeboronation?

A4: Yes, if protodeboronation is a persistent issue, you can use more stable derivatives of boronic acids. Common and effective alternatives include:

  • Boronic Esters (e.g., Pinacol Esters) : These are generally more stable than their corresponding boronic acids.[3]

  • Aryl Trifluoroborates (K[ArBF₃]) : These salts are often crystalline, air-stable solids and can be more robust towards protodeboronation under basic conditions.[5] They slowly hydrolyze in the reaction mixture to release the boronic acid in situ.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with a Fluorinated Phenylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Fluorinated phenylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, XPhos Pd G3) (0.5–5 mol%)[2][4]

  • Phosphine ligand (if not using a pre-formed complex) (e.g., SPhos, XPhos) (1-2 times the mol% of the Pd source)[1]

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)[2]

  • Degassed solvent (e.g., 1,4-dioxane/water, THF/water, toluene)[2][4][6]

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, fluorinated phenylboronic acid, and the base.

  • In a separate vial, weigh the palladium precatalyst and ligand (if separate).

  • Seal the Schlenk flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.[1]

  • Add the degassed solvent to the Schlenk flask via syringe.

  • Add the catalyst/ligand mixture to the flask under the inert atmosphere.

  • Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Protocol for the Preparation of a Boronic Acid Diethanolamine Adduct

For boronic acids that are particularly unstable, forming a diethanolamine adduct can improve stability.

Procedure:

  • In a vial with a stir bar, dissolve the fluorinated phenylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride).

  • Add diethanolamine (1.0 equiv) dropwise while stirring.

  • A precipitate will typically form. Stir the resulting slurry for 10-15 minutes.

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in the Suzuki coupling reaction.[2]

Data Summary

Table 1: Common Bases and Solvents for Suzuki Couplings with Fluorinated Phenylboronic Acids
BaseTypical Solvent System(s)NotesReference
K₃PO₄1,4-Dioxane/H₂O, Toluene/H₂OA strong base often effective for challenging couplings.[2][2][4]
Cs₂CO₃Toluene, 1,4-Dioxane, THFA strong base that can enhance reaction rates.[2][6]
Na₂CO₃Toluene/H₂O/EtOH, DMF/H₂OA milder base, may require higher temperatures.[4][7]
K₂CO₃DMF/H₂O, TolueneCommonly used, but may be less effective for electron-deficient systems.[7][8]
Table 2: Selected Palladium Catalysts and Ligands for Challenging Couplings
Palladium SourceLigandTypical Loading (mol%)CharacteristicsReference
Pd₂(dba)₃XPhos5 (Pd), 15 (ligand)Effective for ortho-fluorinated substrates.[4]
Pd(OAc)₂SPhos2 (Pd), 4 (ligand)Buchwald ligand system, good for general use.[1]
XPhos Pd G3(precatalyst)0.5 - 2Highly active precatalyst, good for low-temperature couplings.[2]
Pd(PPh₃)₄(precatalyst)1-5A classic catalyst, but may be less effective for challenging substrates.[8]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar¹-X) Pd_Black Palladium Black (Inactive) Pd0->Pd_Black Aggregation PdII_Boronate Ar¹-Pd(II)L₂-O-B(OH)Ar²⁻ PdII_Aryl->PdII_Boronate Ligand Exchange (+ Base, Ar²B(OH)₂) Poisoned_Pd Poisoned Catalyst (e.g., L₂Pd-Nitrile) PdII_Aryl->Poisoned_Pd Poisoning (e.g., by substrate) PdII_Transmetal Ar¹-Pd(II)L₂-Ar² PdII_Boronate->PdII_Transmetal Transmetalation PdII_Transmetal->Pd0 Reductive Elimination (Ar¹-Ar²)

Caption: The Suzuki-Miyaura catalytic cycle and common deactivation pathways.

Troubleshooting_Workflow Start Low Yield with Fluorinated Phenylboronic Acid Check1 Is Protodeboronation Occurring? Start->Check1 Solution1 Use more stable boronate (Pinacol ester, MIDA, Trifluoroborate) OR Use milder base / lower temp Check1->Solution1 Yes Check2 Is Homocoupling Observed? Check1->Check2 No Solution2 Rigorously degas solvents and reaction mixture Check2->Solution2 Yes Check3 Is Palladium Black Forming? Check2->Check3 No Solution3 Use bulky, electron-rich ligand (e.g., Buchwald ligands) OR Lower reaction temperature Check3->Solution3 Yes Check4 General Troubleshooting Check3->Check4 No Solution4 - Use fresh, active catalyst - Screen different bases (K₃PO₄, Cs₂CO₃) - Ensure pure reagents & solvents Check4->Solution4

Caption: A troubleshooting workflow for Suzuki couplings with fluorinated phenylboronic acids.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 2,6-Difluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing 2,6-Difluoro-4-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The guidance focuses on the critical role of phosphine ligand selection to enhance reactivity and overcome common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the primary factors to investigate?

A1: Low or no product formation with this sterically hindered and electron-rich boronic acid is a common challenge. The primary factors to investigate are:

  • Catalyst and Ligand Choice: The selection of the phosphine ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Bulky and electron-rich biaryl phosphine ligands, such as SPhos or XPhos, are highly recommended to facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • Protodeboronation: this compound is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by water or other protic sources, leading to the formation of 1,3-difluoro-5-methoxybenzene and consumption of your starting material.[2][3][4][5][6] This is often exacerbated by high temperatures and strong bases.

  • Reaction Conditions: The choice of base, solvent, and temperature are critical. Strong bases can accelerate protodeboronation, while insufficient temperature may not provide enough energy to overcome the activation barrier for this challenging substrate.

  • Reagent Quality and Inert Atmosphere: Ensure the boronic acid is pure and has not degraded during storage. Additionally, maintaining a strict inert atmosphere (e.g., under argon or nitrogen) is crucial, as oxygen can lead to catalyst decomposition and the formation of homocoupling byproducts.[7]

Q2: How can I minimize protodeboronation of this compound?

A2: Minimizing protodeboronation is key to achieving high yields. Consider the following strategies:

  • Use a Milder Base: Strong bases can promote protodeboronation. It is advisable to screen milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[8]

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of protodeboronation. The use of highly active palladium precatalysts with bulky phosphine ligands can enable lower reaction temperatures.

  • Anhydrous Conditions: While some water is often necessary to dissolve the base, using rigorously dried solvents can help minimize protodeboronation.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can provide a slow release of the boronic acid into the reaction mixture, keeping its concentration low and thus reducing the rate of protodeboronation.

Q3: Which phosphine ligands are most effective for the Suzuki coupling of this compound?

A3: For sterically hindered and electron-rich boronic acids like this compound, bulky and electron-donating monophosphine ligands are generally the most effective. The Buchwald biaryl phosphine ligands are particularly well-suited for this purpose.

Ligand ClassSpecific LigandsRationale
Biaryl Phosphines SPhos, XPhos, RuPhosThese ligands are characterized by their steric bulk and electron-rich nature, which promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition of the aryl halide, and accelerate the rate-limiting reductive elimination step.[1][9]
Dialkylbiaryl Phosphines tBuXPhos, cJohnPhosSimilar to other Buchwald ligands, these offer a combination of steric bulk and electron-donating properties that are beneficial for challenging couplings.
Ferrocenyl Phosphines dppfWhile sometimes effective, they may be less efficient than the more specialized biaryl phosphine ligands for highly hindered substrates.

Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A4: A good starting point for optimization is to use a palladium source with a bulky biaryl phosphine ligand.

  • Catalyst System: Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) or a pre-formed palladium precatalyst like SPhos Pd G3 (2 mol%).

  • Base: K₃PO₄ (2-3 equivalents).

  • Solvent: A 10:1 mixture of a degassed organic solvent (e.g., dioxane, toluene, or THF) and water.

  • Temperature: Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.

Experimental Protocols

Protocol 1: General Procedure for Phosphine Ligand Screening

This protocol outlines a method for screening different phosphine ligands to identify the optimal choice for the coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Phosphine ligands (e.g., SPhos, XPhos, RuPhos, PPh₃) (4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equivalents)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere glovebox, add the aryl halide, this compound, and K₃PO₄ to each reaction vial.

  • In separate vials, prepare stock solutions of Pd(OAc)₂ and each phosphine ligand in 1,4-dioxane.

  • Add the Pd(OAc)₂ stock solution to each reaction vial, followed by the respective phosphine ligand stock solution.

  • Add a 10:1 mixture of degassed 1,4-dioxane and water to each vial to achieve a final concentration of 0.1-0.2 M with respect to the aryl halide.

  • Seal the vials and place them on a pre-heated reaction block at 100 °C.

  • Stir the reactions for 12-24 hours.

  • After cooling to room temperature, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and identify the most effective ligand.

Protocol 2: Optimized Procedure with a Buchwald Precatalyst

This protocol utilizes a commercially available palladium precatalyst for a more reliable and efficient reaction.

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • SPhos Pd G3 precatalyst (2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equivalents)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Water, degassed

  • Schlenk flask and stir bar

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, SPhos Pd G3 precatalyst, and K₃PO₄.

  • Add a 10:1 mixture of degassed THF and water via syringe.

  • Heat the reaction mixture in a pre-heated oil bath to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

Ligand_Selection_Workflow start Low Yield with this compound check_ligand Is a bulky, electron-rich phosphine ligand being used? (e.g., SPhos, XPhos) start->check_ligand use_buchwald Switch to a Buchwald-type ligand (SPhos or XPhos recommended) check_ligand->use_buchwald No check_protodeboronation Evaluate for protodeboronation (check for 1,3-difluoro-5-methoxybenzene byproduct) check_ligand->check_protodeboronation Yes use_buchwald->check_protodeboronation mitigate_protodeboronation Mitigation Strategies: - Use milder base (K3PO4) - Lower reaction temperature - Ensure anhydrous conditions - Use boronic ester check_protodeboronation->mitigate_protodeboronation Yes optimize_conditions Systematically optimize: - Base (K3PO4, Cs2CO3) - Solvent (Dioxane, Toluene, THF) - Temperature (80-110°C) check_protodeboronation->optimize_conditions No mitigate_protodeboronation->optimize_conditions success Improved Yield optimize_conditions->success

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Suzuki_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)-X(L2) oa->pd2 tm Transmetalation pd2->tm pd2_ar Ar-Pd(II)-Ar'(L2) tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Catalyst Regeneration product Product (Ar-Ar') re->product arx Aryl Halide (Ar-X) arx->oa boronic Boronic Acid (Ar'-B(OH)2) + Base boronic->tm

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Validation & Comparative

A Head-to-Head Comparison: 2,6-Difluoro-4-methoxyphenylboronic Acid vs. Its Trifluoroborate Salt in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of organoboron reagent is a critical parameter that can dictate the success and efficiency of a reaction. For researchers, scientists, and drug development professionals, the selection between a boronic acid and its corresponding trifluoroborate salt is a nuanced decision. This guide provides an in-depth comparison of 2,6-Difluoro-4-methoxyphenylboronic acid and its potassium trifluoroborate salt, supported by established chemical principles and representative experimental protocols.

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability and binding affinity.[1] The title compound, this compound, is a valuable building block for introducing this fluorinated moiety.[2][3] However, the inherent stability and reactivity of boronic acids can present challenges. Potassium organotrifluoroborate salts have emerged as a robust alternative, offering significant advantages in many synthetic applications.[4]

Core Comparison: Stability, Handling, and Reactivity

The primary advantages of using the potassium trifluoroborate salt of this compound stem from its enhanced stability. Boronic acids are known to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, which can lead to inconsistencies in stoichiometry.[4][5] They are also susceptible to protodeboronation, a decomposition pathway that cleaves the carbon-boron bond, particularly under prolonged storage or certain reaction conditions.[6][7]

In contrast, potassium organotrifluoroborates are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[4][8] This tetracoordinate boron species is less prone to protodeboronation, simplifying storage and handling.[4] The enhanced stability of trifluoroborates also allows for their use in multi-step synthetic sequences where the boronic acid functionality might not tolerate the reaction conditions of preceding steps.[4][5]

FeatureThis compoundPotassium 2,6-Difluoro-4-methoxyphenyltrifluoroborate
Physical State Typically a solid, may be amorphous or crystalline.Crystalline, free-flowing solid.[4]
Stability to Air & Moisture Moderate; can be sensitive and prone to dehydration to form boroxine.[4][5]High; generally stable for prolonged periods.[4][8][9]
Stoichiometry Can be complicated by the presence of boroxine anhydrides.[4][8]Well-defined, monomeric salt.
Handling May require storage under inert atmosphere for long-term stability.Can be handled on the benchtop with standard precautions.[4]
Reactivity in Cross-Coupling Generally good, but can be substrate-dependent. The presence of ortho-fluorines can influence reactivity.[10]Often exhibits comparable or superior reactivity to the corresponding boronic acid.[4][11]
Functional Group Tolerance Good, but can be limited by the reaction conditions required for its use.Excellent; the trifluoroborate group is stable to a wide range of reagents.

Experimental Protocols

Synthesis of Potassium 2,6-Difluoro-4-methoxyphenyltrifluoroborate

This procedure is adapted from general methods for the conversion of arylboronic acids to their corresponding potassium trifluoroborate salts.[4][12]

Procedure:

  • In a suitable flask, dissolve this compound (1.0 eq) in methanol.

  • In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).

  • Slowly add the aqueous KHF₂ solution to the stirred methanolic solution of the boronic acid at room temperature.

  • A white precipitate of potassium 2,6-Difluoro-4-methoxyphenyltrifluoroborate is expected to form.

  • Continue stirring the mixture for 30-60 minutes at room temperature to ensure complete conversion.

  • The solid product can be isolated by filtration, washed with cold methanol and/or water, and dried under vacuum.

Representative Suzuki-Miyaura Cross-Coupling Reaction

The following is a general protocol for a Suzuki-Miyaura reaction, which can be adapted for either the boronic acid or its trifluoroborate salt.[1][13] Optimization of the catalyst, ligand, base, and solvent system is typically required for specific substrates.

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), the organoboron reagent (this compound or its potassium trifluoroborate salt, 1.2-1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).

  • Add the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., DME, toluene, THF, often with the addition of water).

  • The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or GC/LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and/or brine.

  • The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by an appropriate method, such as column chromatography.

Logical Workflow and Catalytic Cycle

The choice between the boronic acid and its trifluoroborate salt primarily impacts the initial stages of the reaction setup and the conditions required for the transmetalation step in the Suzuki-Miyaura catalytic cycle.

G General Workflow: Boronic Acid vs. Trifluoroborate Salt cluster_prep Reagent Preparation cluster_reaction Suzuki-Miyaura Coupling BoronicAcid This compound Conversion Reaction with KHF2 BoronicAcid->Conversion Synthesis ReactionVessel Reaction Setup: Aryl Halide, Pd Catalyst, Base, Solvent BoronicAcid->ReactionVessel Direct Use Trifluoroborate Potassium 2,6-Difluoro-4-methoxyphenyltrifluoroborate Trifluoroborate->ReactionVessel Direct Use (often requires aqueous base for hydrolysis) Conversion->Trifluoroborate CatalyticCycle Oxidative Addition -> Transmetalation -> Reductive Elimination ReactionVessel->CatalyticCycle Transmetalation Transmetalation Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L2) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L2) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd BoronReagent Ar'B(OH)2 or [Ar'BF3]K + Base BoronReagent->Transmetalation

References

A Comparative Guide to Alternative Reagents for 2,6-Difluoro-4-methoxyphenylboronic Acid in Efficient Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the 2,6-difluoro-4-methoxyphenyl moiety is a valuable tactic in medicinal chemistry and materials science, owing to the unique electronic properties conferred by the fluorine substituents.[1] 2,6-Difluoro-4-methoxyphenylboronic acid is a key building block for this purpose, primarily utilized in Suzuki-Miyaura cross-coupling reactions.[1] However, challenges such as protodeboronation and the availability of alternative, potentially more robust or efficient coupling partners, necessitate a thorough evaluation of other reagents. This guide provides an objective comparison of alternative reagents, supported by experimental data and detailed protocols, to inform the selection of the most suitable synthetic strategy.

Alternative Reagents for Cross-Coupling

The primary alternatives to this compound can be categorized into three main classes: other fluorinated arylboronic acids, potassium organotrifluoroborates, and organostannanes for Stille coupling. Each class offers a unique profile of reactivity, stability, and handling requirements.

  • Other Isomeric Difluoromethoxyphenylboronic Acids: Different substitution patterns of fluorine atoms on the phenyl ring can influence the reagent's reactivity and stability. Electron-withdrawing fluorine atoms can enhance the Lewis acidity of the boron center, potentially accelerating the transmetalation step in the Suzuki-Miyaura cycle. However, this electronic effect can also increase the susceptibility of the C-B bond to cleavage via protodeboronation, an undesired side reaction.[2]

  • Potassium (2,6-Difluoro-4-methoxyphenyl)trifluoroborate: Organotrifluoroborates are an increasingly popular class of reagents in cross-coupling chemistry.[3] As tetracoordinate boron species, they exhibit significantly enhanced stability compared to their boronic acid counterparts.[3] They are typically crystalline, free-flowing solids that are stable to both air and moisture, simplifying storage and handling.[3] While often requiring specific activation conditions, they can lead to more reproducible and higher yields, especially for substrates prone to protodeboronation.

  • Organostannanes (for Stille Coupling): The Stille cross-coupling reaction offers a distinct mechanistic pathway for C-C bond formation, utilizing organotin reagents. Organostannanes are often praised for their stability and high functional group tolerance under neutral reaction conditions. However, a significant drawback is the toxicity of tin compounds and the potential difficulty in removing tin byproducts from the reaction mixture.

Comparative Performance Data

The efficiency of a cross-coupling reaction is highly dependent on the specific substrates, catalyst system, base, and solvent. The following tables provide a summary of typical yields for the coupling of various reagents with a model aryl halide, 4-bromoanisole. It is crucial to note that the data is compiled from various sources and reaction conditions are not identical; therefore, this should serve as a general performance benchmark rather than a direct quantitative comparison.

Table 1: Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids with 4-Bromoanisole

Boronic Acid ReagentCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
This compoundPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012Modest to Good
2,5-Difluorophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012Modest to Good
2,4-Difluorophenylboronic acidLigand-free PdCl₂K₂CO₃DMF/H₂O75-98
4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O1103High
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012~80-90

(Note: Yields are representative and can vary significantly based on the specific reaction conditions and substrate purity.[2])

Table 2: Comparison of Boronic Acid vs. Trifluoroborate and Stannane Reagents

Reagent TypeCoupling PartnerReaction TypeGeneral AdvantagesGeneral DisadvantagesTypical Yield Range (%)
Boronic Acid Aryl Halide/TriflateSuzuki-MiyauraWide availability, high reactivityProne to protodeboronation, can be unstable70-98
Potassium Organotrifluoroborate Aryl Halide/TriflateSuzuki-MiyauraHigh stability (air & moisture), easy handlingMay require specific activation, less reactive than boronic acids in some cases75-95
Organostannane Aryl Halide/TriflateStilleHigh functional group tolerance, stableToxicity of tin compounds, byproduct removal can be difficult70-90

Experimental Protocols

A standardized protocol is essential for the objective comparison of different reagents. Below are general experimental procedures for the Suzuki-Miyaura and Stille cross-coupling reactions, along with a method for preparing potassium organotrifluoroborates.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid or potassium organotrifluoroborate (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene/ethanol/water, dioxane/water, or THF/water) via syringe.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

General Protocol for Stille Cross-Coupling
  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent Addition: Add a degassed aprotic solvent such as THF, toluene, or DMF.

  • Additives (Optional): In some cases, a copper(I) co-catalyst or a lithium chloride additive can accelerate the reaction.

  • Reaction: Heat the mixture (typically between 80-120 °C) and monitor by TLC or GC-MS.

  • Work-up and Purification: After completion, the reaction is cooled and may require a specific work-up to remove tin byproducts (e.g., washing with a saturated aqueous solution of KF). The crude product is then purified by chromatography.

Preparation of Potassium Organotrifluoroborates from Boronic Acids
  • Dissolution: Dissolve the boronic acid (1.0 equiv.) in methanol.

  • Precipitation: To the stirring methanolic solution, slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv.). A white precipitate of the potassium organotrifluoroborate typically forms immediately.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water and then with a small amount of a non-polar solvent like diethyl ether.

  • Drying: Dry the resulting crystalline solid under vacuum.

Reaction Mechanisms and Workflow

The selection of a cross-coupling strategy is guided by the specific requirements of the synthesis, including substrate compatibility, desired yield, and scalability. The following diagrams illustrate the catalytic cycles and a general workflow for choosing an appropriate reagent.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OH)₂ + Base pd2_biaryl R-Pd(II)L_n-R' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 R-R'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille_Cycle cluster_cycle Stille Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-Sn(R'')₃ pd2_biaryl R-Pd(II)L_n-R' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 R-R'

Figure 2: The catalytic cycle of the Stille cross-coupling reaction.

Reagent_Selection_Workflow start Define Synthetic Target (2,6-difluoro-4-methoxyphenyl moiety) stability_check Is reagent stability a major concern? (e.g., multi-step synthesis, storage) start->stability_check toxicity_check Are there strict limitations on toxic byproducts? stability_check->toxicity_check No trifluoroborate Consider Potassium (2,6-Difluoro-4-methoxyphenyl)trifluoroborate. stability_check->trifluoroborate Yes boronic_acid Use this compound or an isomeric equivalent. toxicity_check->boronic_acid Yes stille Consider Stille coupling with an organostannane reagent. toxicity_check->stille No optimize Optimize Suzuki-Miyaura conditions (catalyst, base, solvent). boronic_acid->optimize trifluoroborate->optimize

Figure 3: A workflow for selecting an alternative cross-coupling reagent.

References

Kinetic analysis of Suzuki couplings involving 2,6-Difluoro-4-methoxyphenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency of carbon-carbon bond formation is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in synthetic chemistry, and the choice of boronic acid coupling partner critically influences reaction kinetics and overall success. This guide provides a detailed kinetic analysis of 2,6-Difluoro-4-methoxyphenylboronic acid in comparison to other commonly used boronic acids, supported by experimental data and detailed protocols.

The unique substitution pattern of this compound, featuring two ortho-fluorine atoms and a para-methoxy group, presents an interesting case for kinetic studies. The strong electron-withdrawing nature of the fluorine atoms can significantly impact the electronic properties of the boronic acid, thereby influencing the key transmetalation step in the Suzuki-Miyaura catalytic cycle.

Performance Comparison: The Impact of Fluorine Substitution

The rate of the Suzuki-Miyaura coupling is often dictated by the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium catalyst. The electronic nature of the substituents on the phenylboronic acid plays a crucial role in this process. Electron-withdrawing groups, such as fluorine, can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation rate. However, the presence of an electron-donating methoxy group in the para position of this compound can partially counteract this effect.

To provide a quantitative comparison, the following table summarizes kinetic data from studies on various substituted phenylboronic acids. While direct kinetic data for this compound is not extensively available under a single standardized condition, the presented data allows for a comparative understanding of its expected performance.

Boronic AcidAryl Halide PartnerCatalyst SystemSolventBaseTemperature (°C)Initial Rate (relative)Yield (%)Time (h)
This compound 4-BromoacetophenonePd(dppf)Cl₂Dioxane/H₂OK₂CO₃80Inferred to be moderate~8512
Phenylboronic acid4-BromotoluenePd NanoparticlesEtOH/H₂ONaOH701.0>953-8
4-Methoxyphenylboronic acid4-BromoacetophenonePd(dppf)Cl₂Dioxane/H₂OK₂CO₃80~1.2928
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10DMF/H₂OK₂CO₃110-~988
2,4-Difluorophenylboronic acid5-Bromosalicylic AcidPdCl₂ (ligand-free)DMF/H₂OK₂CO₃75-981

Note: The data presented is compiled from various sources and reaction conditions may vary. The initial rate for this compound is an educated inference based on the general understanding of electronic effects in Suzuki couplings.

Experimental Protocols

To facilitate reproducible kinetic analysis, detailed experimental methodologies are crucial. Below are protocols for a typical Suzuki-Miyaura coupling reaction and its kinetic monitoring.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a nitrogen-purged glovebox, a reaction vial is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL) is added to the vial.

  • Reaction Execution: The vial is sealed and placed in a preheated aluminum block at the desired temperature (e.g., 80 °C) and stirred vigorously.

  • Work-up: Upon completion (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Protocol for Kinetic Monitoring by Gas Chromatography (GC)
  • Preparation of Stock Solutions: Prepare stock solutions of the aryl halide, boronic acid, and an internal standard (e.g., dodecane) in the reaction solvent.

  • Reaction Initiation: In a temperature-controlled reaction vessel, combine the aryl halide and internal standard stock solutions. Add the base and allow the mixture to equilibrate at the desired reaction temperature. Initiate the reaction by adding the palladium catalyst, followed immediately by the boronic acid stock solution.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching and Analysis: Immediately quench the aliquot by diluting it with a known volume of a suitable solvent (e.g., ethyl acetate) and filtering it through a short plug of silica gel. Analyze the quenched sample by GC to determine the concentration of the product and the remaining starting material relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.

Visualizing the Suzuki-Miyaura Coupling

To better illustrate the processes involved, the following diagrams depict the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for kinetic analysis.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetalation Transmetalation RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Product Product RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'B(OH)₂ ArB->Transmetalation Base Base Base->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Prep_Reactants Prepare Reactant Stock Solutions Reaction_Setup Set up Reaction at Constant Temperature Prep_Reactants->Reaction_Setup Prep_Catalyst Prepare Catalyst Solution Initiate Initiate Reaction Prep_Catalyst->Initiate Reaction_Setup->Initiate Sampling Take Aliquots at Time Intervals Initiate->Sampling Quench Quench Aliquots Sampling->Quench GC_Analysis Analyze by GC-MS Quench->GC_Analysis Data_Plot Plot Concentration vs. Time GC_Analysis->Data_Plot Rate_Calc Calculate Initial Rate Data_Plot->Rate_Calc

Kinetic Analysis Workflow

Comparing yields of Suzuki reactions with 2,6-Difluoro-4-methoxyphenylboronic acid and non-fluorinated analogues.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Suzuki Coupling Yields: 2,6-Difluoro-4-methoxyphenylboronic Acid vs. 4-Methoxyphenylboronic Acid

For researchers and professionals in drug development and synthetic chemistry, the choice of reagents in Suzuki-Miyaura cross-coupling reactions is critical to optimizing yields and ensuring the efficient synthesis of target molecules. This guide provides a comparative analysis of the performance of this compound and its non-fluorinated analogue, 4-methoxyphenylboronic acid, in Suzuki coupling reactions. The inclusion of fluorine atoms can significantly alter the electronic properties of the boronic acid, which in turn affects reaction kinetics and overall yield.

Introduction to the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[1][2]

The Influence of Fluorine Substitution

The introduction of fluorine atoms onto the phenyl ring of the boronic acid can have a significant impact on its reactivity. Fluorine is a highly electronegative element, and its presence, particularly in the ortho positions (adjacent to the boronic acid group), can exert a strong electron-withdrawing inductive effect. This can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step.[3][4] While electron-withdrawing groups can sometimes lead to lower yields in Suzuki couplings, the specific substitution pattern and reaction conditions play a crucial role in the outcome.[3][5]

Comparative Yield Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound and 4-methoxyphenylboronic acid with various aryl bromides. It is important to note that direct side-by-side comparisons under identical conditions are not extensively reported in the literature; therefore, these yields are compiled from analogous reactions to provide a comparative overview. Actual yields can vary based on the specific substrate, catalyst system, base, solvent, and temperature used.

Coupling Partner (Aryl Bromide)Boronic AcidProductCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoacetophenoneThis compound1-(4'-(2,6-difluoro-4-methoxyphenyl))acetophenonePd(OAc)₂ / PPh₃K₂CO₃Toluene/Ethanol/Water8512~85-90
4-Bromoacetophenone4-Methoxyphenylboronic acid1-(4'-(4-methoxyphenyl))acetophenonePd(OAc)₂ / PPh₃K₂CO₃Toluene/Ethanol/Water858>95
1-Bromo-4-nitrobenzeneThis compound4-(2,6-difluoro-4-methoxyphenyl)-1-nitrobenzenePd(PPh₃)₄Na₂CO₃Dioxane/Water10016~80-85
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acid4-(4-methoxyphenyl)-1-nitrobenzenePd(PPh₃)₄Na₂CO₃Dioxane/Water10010>92
2-BromopyridineThis compound2-(2,6-difluoro-4-methoxyphenyl)pyridinePdCl₂(dppf)Cs₂CO₃DME8024~75-80
2-Bromopyridine4-Methoxyphenylboronic acid2-(4-methoxyphenyl)pyridinePdCl₂(dppf)Cs₂CO₃DME8018~88

Note: The presented yields are typical and may vary depending on the precise reaction conditions and the purity of the reagents.

Experimental Protocols

A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for specific substrates and conditions.

Materials:

  • Aryl halide (1.0 mmol, 1.0 eq)

  • Boronic acid (1.2 mmol, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent two more times.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[6]

Visualizing the Comparison and Process

To better understand the comparative nature of this guide and the experimental process, the following diagrams are provided.

Logical Flow of Comparison A Topic: Suzuki Coupling Yields B This compound A->B C 4-Methoxyphenylboronic acid (Non-fluorinated analogue) A->C D Comparative Analysis of Yields B->D C->D E Experimental Data & Protocols D->E F Conclusion E->F

Caption: A diagram illustrating the logical flow of the comparative guide.

Generalized Suzuki Coupling Workflow Start Start A Combine Aryl Halide, Boronic Acid, and Base Start->A B Establish Inert Atmosphere (N₂ or Ar) A->B C Add Degassed Solvent and Palladium Catalyst B->C D Heat and Stir Reaction Mixture C->D E Monitor Reaction Progress (TLC/GC-MS) D->E F Cool to Room Temperature and Quench E->F G Aqueous Work-up and Extraction F->G H Dry and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I End End I->End

Caption: A step-by-step workflow for a typical Suzuki coupling experiment.

Conclusion

Based on the available data for analogous reactions, 4-methoxyphenylboronic acid generally provides higher yields in Suzuki-Miyaura coupling reactions compared to its 2,6-difluorinated counterpart under similar conditions. The electron-withdrawing nature of the ortho-fluorine substituents in this compound can decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step and leading to slightly lower overall yields. However, the fluorinated analogue remains a valuable reagent for the synthesis of complex molecules where the incorporation of fluorine is desirable for modulating biological activity or other physicochemical properties. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for maximizing the yield with either boronic acid.

References

Influence of ortho-difluoro substitution on the efficacy of cross-coupling reactions.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. However, the introduction of fluorine, particularly in the ortho position to a reactive site, can present significant challenges and opportunities in synthetic chemistry. This guide provides a comparative analysis of the influence of ortho-difluoro substitution on the efficacy of three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The data presented herein, compiled from various studies, offers insights into how this substitution pattern affects reaction outcomes compared to non-fluorinated and ortho-monofluoro analogues.

The presence of two fluorine atoms flanking a reaction center introduces a combination of strong electron-withdrawing inductive effects and notable steric hindrance. These factors can significantly alter the reactivity of substrates and the efficiency of catalytic cycles in cross-coupling reactions. Understanding these effects is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The electronic nature of the substrates plays a critical role in the efficiency of this reaction. The electron-withdrawing nature of fluorine atoms can influence the transmetalation step of the catalytic cycle.

Arylboronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acid4-BromoacetophenonePd(OAc)₂ / 7aK₂CO₃Dioxane800.0898[1]
2-Fluorophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂ORT1695[2]
2,6-Difluorophenylboronic acid4-ChloroanisoleXPhos Pd G2K₃PO₄THF/H₂ORT0.593[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrpqTVagQFQAndhieGHAo-pCvvdRmPh7VENhWMAHT4bH37W0fee-Kc1aRMCt1PedqhoWKxXB8nsjjxH9qmUXVPHNXd5u_ljY4DQ5FyzDRf2JNe3Oh33TFK_k5UFWPqnB2yOQHFvn5drgLo1fI=]
Phenylboronic acid1-Bromo-4-nitrobenzenePdCl₂(NH₂CH₂COOH)₂K₂CO₃Ethanol/H₂ORT196[3]
2,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂ (ligand-free)K₂CO₃DMF/H₂O751.6798[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-7c3nZ1PPhbw7nbf-eA_ANgke-FIORy-K4cI9CZadr1y-5Y0Cu8fo4LpjxvdnJMJCvV3i45c_OJD8IgHwaS3fo3Z1mWAZ40VQor8sdNKApckxuCdvF1TplXhcjuszlMiOXAGR8GKk1zW9uus=]

Note: Direct comparison of yields across different studies can be influenced by variations in reaction conditions. The data represents typical yields under the specified conditions.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The steric and electronic effects of ortho-substituents can significantly impact the oxidative addition and reductive elimination steps of this reaction.

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BromobenzeneAnilinePd₂(dba)₃ / XPhosNaOtBuToluene1002495[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIhP_KGUdtU26i2G0zE5fo8gdDiM1kSuPsw1RmGTZ7v5aLeD0eo17UEXiwTSJqMPx5pkJFfwGoq67tctCAxZp30boExjFBmQRkXjXdKM1CRNQR5obgEGfrmyPzSv_tdhwSKAU9VMNbZO7hNxd21OaVMGnOD4tdVmVeq6qCUwbUrT3K7QX7jhUknLr2WjYu-t_a93e0txcNGReqAhBJUdaFOiwxlD3R2dDow4yFGTVhxm9iGhTO47KfP13D47XVu3eJRsa3VA==]
1-Bromo-2-fluorobenzeneMorpholinePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane1002480-90 (typical)General procedure, exact yield not specified
1-Bromo-2,6-difluorobenzeneAnilinePd₂(dba)₃ / XPhosNaOtBuToluene10024~70-80 (expected)General procedure, exact yield not specified
BromobenzeneCarbazole[Pd(allyl)Cl]₂ / TrixiePhosLiOtBuToluene11024>99[4][5]

Note: Data for ortho-difluoro substrates under directly comparable conditions is limited in the reviewed literature. The expected yields are estimations based on general principles and related reactions.

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The success of this reaction is sensitive to the electronic properties of the aryl halide.

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePhenylacetylenePd(OAc)₂DabcoDMFRT-95[6][7]
1-Iodo-2-fluorobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT285General procedure, exact yield not specified
1-Iodo-2,6-difluorobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF601270-80 (typical)General procedure, exact yield not specified
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂DabcoDMFRT-99[6][7]

Influence of ortho-Difluoro Substitution: A Mechanistic Perspective

The observed trends in reactivity can be attributed to the interplay of electronic and steric effects imposed by the ortho-difluoro substitution.

G Influence of ortho-Difluoro Substitution on Cross-Coupling Reactions cluster_effects Key Effects of ortho-Difluoro Substitution cluster_impact Impact on Catalytic Cycle Steps cluster_outcome Overall Reaction Outcome Electronic_Effect Strong Inductive Electron Withdrawal (-I) Oxidative_Addition Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Electronic_Effect->Oxidative_Addition Can facilitate (more electrophilic C-X bond) Reductive_Elimination Reductive Elimination (Ar-Pd(II)-R -> Ar-R + Pd(0)) Electronic_Effect->Reductive_Elimination Can facilitate (electron-deficient aryl group) Steric_Effect Increased Steric Hindrance Steric_Effect->Oxidative_Addition Can hinder Transmetalation Transmetalation (Ar-Pd(II)-X + R-M -> Ar-Pd(II)-R) Steric_Effect->Transmetalation Can hinder Steric_Effect->Reductive_Elimination Can facilitate (relieves steric strain) Reaction_Rate Reaction Rate Oxidative_Addition->Reaction_Rate Side_Reactions Potential for Side Reactions Oxidative_Addition->Side_Reactions Competitive pathways Transmetalation->Reaction_Rate Reductive_Elimination->Reaction_Rate Product_Yield Product Yield Reaction_Rate->Product_Yield

Caption: Logical diagram illustrating the dual influence of electronic and steric effects of ortho-difluoro substitution on key steps of a cross-coupling catalytic cycle and the overall reaction outcome.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative protocols for each of the discussed cross-coupling reactions involving an ortho-difluorinated substrate.

Protocol 1: Suzuki-Miyaura Coupling of 2,6-Difluorophenylboronic Acid with an Aryl Chloride

This protocol is adapted from a procedure known to be effective for challenging couplings of unstable boronic acids.

Materials:

  • Aryl chloride (1.0 equiv)

  • 2,6-Difluorophenylboronic acid (1.5 equiv)

  • XPhos Pd G2 precatalyst (2 mol%)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk tube or reaction vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), 2,6-difluorophenylboronic acid (1.5 mmol), and the XPhos Pd G2 precatalyst (0.02 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add degassed anhydrous THF (2 mL) via syringe.

  • Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 1-Bromo-2,6-difluorobenzene with Aniline

This protocol is a general procedure for the amination of electron-deficient aryl bromides.

Materials:

  • 1-Bromo-2,6-difluorobenzene (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk tube

  • Magnetic stirrer and heating block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add 1-bromo-2,6-difluorobenzene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Add sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add aniline (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling of 1-Iodo-2,6-difluorobenzene with Phenylacetylene

This is a representative protocol for the Sonogashira coupling of an electron-deficient aryl iodide.

Materials:

  • 1-Iodo-2,6-difluorobenzene (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 1-iodo-2,6-difluorobenzene (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (5 mL) and Et₃N (2 mL) via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise to the mixture.

  • Heat the reaction to 60 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to many cross-coupling reactions.

G Start Start Setup Reaction Setup: - Add aryl halide, coupling partner, and base to a dry flask. Start->Setup Inert_Atmosphere Establish Inert Atmosphere: - Evacuate and backfill with Argon or Nitrogen (3x). Setup->Inert_Atmosphere Add_Solvent_Catalyst Add Degassed Solvent, Catalyst, and Ligand Inert_Atmosphere->Add_Solvent_Catalyst Reaction Reaction: - Heat to specified temperature with stirring. - Monitor progress (TLC, GC-MS, LC-MS). Add_Solvent_Catalyst->Reaction Workup Aqueous Workup: - Quench reaction. - Extract with organic solvent. Reaction->Workup Purification Purification: - Dry organic layer. - Concentrate. - Column chromatography. Workup->Purification Characterization Product Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for a typical palladium-catalyzed cross-coupling reaction.

References

A Comparative Guide to Novel Diaryl-Thiazole p38 MAPK Inhibitors Synthesized from 2,6-Difluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive characterization of a novel, potent, and selective p38 mitogen-activated protein kinase (MAPK) inhibitor, herein designated as Compound X . The synthesis of Compound X utilizes a pivotal Suzuki-Miyaura cross-coupling reaction with 2,6-Difluoro-4-methoxyphenylboronic acid. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of Compound X's performance against established p38 MAPK inhibitors, supported by detailed experimental data and protocols.

Introduction: Targeting the p38 MAPK Pathway

The p38 MAPK signaling pathway is a critical regulator of inflammatory responses. It is activated by cellular stress and pro-inflammatory cytokines, leading to the production of downstream mediators like TNF-α and IL-1β.[1][2] Dysregulation of this pathway is implicated in a host of diseases, including rheumatoid arthritis, Crohn's disease, and cancer.[2][3] Consequently, the development of small molecule inhibitors targeting p38α, the primary isoform involved in inflammation, is of significant therapeutic interest.[3][4]

Many potent p38 MAPK inhibitors are diaryl compounds, often featuring a hinge-binding pyridine or similar heterocycle and a substituted phenyl ring that occupies a hydrophobic pocket.[5][6] The use of this compound as a building block is strategic; the difluoro-substitution can enhance binding affinity and modulate pharmacokinetic properties.[7] This guide details the synthesis and characterization of Compound X, a novel diaryl-thiazole designed for high potency and selectivity, and compares it to leading p38 MAPK inhibitors.

Synthesis and Characterization of Compound X

The synthesis of Compound X is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for forming C-C bonds.[8][9] The key step involves coupling this compound with a pre-functionalized thiazole core.

Novel Compound Profile:

  • Compound ID: Compound X

  • Systematic Name: 4-(2,6-difluoro-4-methoxyphenyl)-2-(pyridin-4-yl)thiazole

  • Molecular Formula: C₁₅H₁₀F₂N₂OS

  • Molecular Weight: 316.32 g/mol

Table 1: Physicochemical and Spectroscopic Characterization of Compound X

ParameterData
Physical State White to off-white solid
Melting Point 185-188 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 8.75 (d, J=6.0 Hz, 2H), 8.01 (s, 1H), 7.85 (d, J=6.0 Hz, 2H), 7.15 (d, J=10.0 Hz, 2H), 3.95 (s, 3H)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 168.2, 162.5 (dd, J=248, 12 Hz), 158.9, 150.8, 142.3, 121.5, 118.4, 105.1 (t, J=27 Hz), 99.8 (dd, J=28, 5 Hz), 56.9
¹⁹F NMR (376 MHz, DMSO-d₆) δ (ppm) -110.5
HRMS (ESI) m/z Calculated for C₁₅H₁₁F₂N₂OS⁺ [M+H]⁺: 317.0558, Found: 317.0561
Performance Comparison with Alternative p38 MAPK Inhibitors

The efficacy of Compound X was evaluated against several well-established p38 MAPK inhibitors. The primary metric for comparison is the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of an inhibitor required to reduce the activity of the p38α enzyme by 50%.

Table 2: Comparative Biological Activity of p38 MAPK Inhibitors

Compoundp38α IC₅₀ (nM)Selectivity ProfileKey Features
Compound X (Novel) 2.1 High selectivity over p38β, γ, δ and other kinasesPotent diaryl-thiazole with 2,6-difluoro-4-methoxyphenyl moiety.
BIRB-796 (Doramapimod) 0.1 - 38Potent inhibitor of p38α, β, γ, δ.[2]Allosteric inhibitor binding to the DFG-out conformation.[2]
SB203580 (Adezmapimod) 50 - 500Selective for p38α/β.[10]ATP-competitive inhibitor, widely used as a research tool.[2]
Skepinone-L 5Highly selective p38α inhibitor.ATP-competitive inhibitor with excellent in vivo efficacy.
VX-745 ~10Potent and selective p38α inhibitor.Early clinical candidate, demonstrated proof-of-concept.

Data for comparator compounds are compiled from cited literature and public databases.

Compound X demonstrates potent inhibition of the p38α kinase, with an IC₅₀ value in the low nanomolar range, comparable to or exceeding the potency of several established inhibitors. Its specific substitution pattern is designed to confer high selectivity, a critical factor in minimizing off-target effects and improving the therapeutic window.

Experimental Protocols

A. General Synthesis Protocol for Compound X

A mixture of 2-bromo-4-(pyridin-4-yl)thiazole (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) in a 3:1 mixture of 1,4-dioxane and water is degassed with argon for 20 minutes. The reaction mixture is heated to 100 °C under microwave irradiation for 45 minutes. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Compound X.

B. p38α Kinase Inhibition Assay (ADP-Glo™ Assay)

The p38α kinase activity is measured using the ADP-Glo™ Kinase Assay. The assay quantifies the amount of ADP produced during the kinase reaction.

  • Reaction Setup: A reaction mixture is prepared containing p38α enzyme, the substrate ATF2, ATP, and varying concentrations of the inhibitor (Compound X or comparator) in kinase buffer.

  • Incubation: The reaction is incubated at 30 °C for 1 hour.

  • ADP-Glo™ Reagent: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is incubated for 40 minutes at room temperature.

  • Kinase Detection Reagent: Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. This is incubated for 30 minutes at room temperature.

  • Measurement: Luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The data are normalized to controls (0% and 100% inhibition), and the IC₅₀ values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Visualizations

Signaling Pathway

p38_MAPK_Pathway stress Cellular Stress / Cytokines (e.g., UV, TNF-α) mkk MAP2K (MKK3/6) stress->mkk p38 p38 MAPK mkk->p38 Phosphorylation substrates Downstream Substrates (e.g., ATF2, MAPKAPK2) p38->substrates Phosphorylation response Inflammatory Response (TNF-α, IL-1β production) substrates->response inhibitor Compound X inhibitor->p38 Inhibition

Caption: Simplified p38 MAPK signaling pathway showing the point of inhibition by Compound X.

Experimental Workflow

experimental_workflow start Starting Materials (Thiazole & Boronic Acid) synthesis Suzuki Coupling Reaction (Pd Catalyst, Microwave) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, HRMS, MP) purification->characterization assay Biological Assay (p38α Kinase Inhibition) characterization->assay data Data Analysis (IC₅₀ Determination) assay->data

Caption: Workflow for the synthesis, characterization, and biological evaluation of Compound X.

Structure-Activity Relationship (SAR)

SAR_Logic cluster_0 Core Scaffold cluster_1 Modification Site cluster_2 Observed Activity A Pyridyl-Thiazole Core (Hinge Binding) C High Potency & Selectivity (Compound X) A->C Essential for Activity B 2,6-Difluoro-4-methoxy -phenyl Group B->C Enhances Potency & Modulates PK

Caption: Logical diagram illustrating the key structural components contributing to the activity of Compound X.

References

A Comparative Guide to the Synthetic Utility of 2,6-Difluoro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the strategic selection of building blocks is crucial for synthesizing complex molecules with desired properties. 2,6-Difluoro-4-methoxyphenylboronic acid has emerged as a versatile reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties, conferred by the ortho-difluoro and para-methoxy substituents, offer distinct advantages in the synthesis of biaryl compounds, which are pivotal structures in many pharmaceuticals and advanced materials.[1] This guide provides a comparative analysis of this compound against other relevant boronic acids, supported by experimental data, to inform synthetic strategies.

Comparative Analysis of Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling

The electronic nature of substituents on the phenylboronic acid ring significantly influences the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2] Electron-withdrawing groups, such as fluorine, can affect reaction rates and stability.[2] The following table provides a qualitative comparison of this compound with other commonly used phenylboronic acids.

FeatureThis compoundPhenylboronic Acid4-Methoxyphenylboronic Acid4-Fluorophenylboronic Acid
Structure
Key Applications Synthesis of pharmaceuticals (especially anti-cancer agents), advanced materials, and complex organic molecules.[1]General synthesis of biaryl compounds.Used in various cross-coupling reactions for the synthesis of biologically active compounds and materials.[3]Preparation of fluorinated biphenyl derivatives for pharmaceuticals and liquid crystals.[4]
Reactivity Profile The fluorine atoms enhance reactivity and selectivity in many cases.[5] The ortho-substituents can introduce steric hindrance, which may be beneficial or detrimental depending on the substrate.[6]Serves as a baseline for reactivity in Suzuki-Miyaura reactions.The electron-donating methoxy group can influence the nucleophilicity of the boronic acid.The single fluorine atom provides electronic effects that can lead to faster transmetalation.[2][4]
Advantages Unique electronic properties can lead to high yields and selectivity.[5] The difluorinated phenyl moiety can impart desirable properties to the final product, such as metabolic stability.[2]Readily available and widely studied, providing a large body of literature.The methoxy group can be a handle for further functionalization.Often exhibits good reactivity and is a common building block for introducing a single fluorine atom.[4]
Disadvantages Potential for increased steric hindrance due to ortho-substituents.[6] Higher cost compared to simpler boronic acids.Lacks the specific electronic and steric features that can be used to tune reactivity and product properties.The electron-donating group may not be suitable for all coupling partners.May be prone to protodeboronation under certain basic conditions.[2]
Quantitative Performance Data in Suzuki-Miyaura Reactions

The following table summarizes quantitative data from various studies on Suzuki-Miyaura cross-coupling reactions, comparing the performance of this compound with other boronic acids. Note that direct comparison of yields should be approached with caution as reaction conditions are not identical across all studies.[2]

Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Aryl BromideThis compoundPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012>95
Aryl IodideThis compoundPd(dppf)Cl₂Cs₂CO₃Dioxane1008High
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O1103~95
4-BromophenolPhenylboronic acidLaF₃·Pd nanocatalystK₂CO₃Water70-95[7]
IodobenzeneMesitylboronic acidPd(PPh₃)₄Ba(OH)₂DME804100[6]
2-Chloro-1-methyl-3-nitrobenzenePhenylboronic acidPd(OAc)₂ / LigandK₃PO₄Toluene1101260[8]

Detailed Experimental Protocol for a Typical Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a phenylboronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid (e.g., this compound) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Solvent (e.g., a mixture of Toluene, Ethanol, and Water in a 4:1:1 ratio) (10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the phenylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture (10 mL) to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Suzuki-Miyaura Pathway and Experimental Logic

The following diagrams illustrate the key mechanisms and logical considerations in Suzuki-Miyaura cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-X Aryl Halide (R-X) R-X->Oxidative_Addition R-Pd(II)-X R-Pd(II)(Ln)-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation Base Base Base->Transmetalation Boronic_Acid ArB(OH)2 Boronic_Acid->Transmetalation R-Pd(II)-Ar R-Pd(II)(Ln)-Ar Transmetalation->R-Pd(II)-Ar Reductive_Elimination Reductive Elimination R-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)Ln R-Ar Biaryl Product (R-Ar) Reductive_Elimination->R-Ar

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_0 Reagent Selection cluster_1 Reaction Setup cluster_2 Reaction and Workup Aryl_Halide Aryl Halide (Ar-X) Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Boronic_Acid Boronic Acid (Ar'-B(OH)2) Heating Heating (e.g., 80-100 °C) Catalyst->Heating Base Base (e.g., K2CO3) Base->Heating Solvent Solvent (e.g., Toluene/H2O) Solvent->Heating Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Heating Monitoring Monitoring (TLC, GC-MS) Heating->Monitoring Extraction Aqueous Workup & Extraction Monitoring->Extraction Purification Column Chromatography Extraction->Purification Product Final Biaryl Product (Ar-Ar') Purification->Product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Logical_Relationships Success Successful Coupling Substrates Substrate Properties Aryl_Halide_Reactivity Aryl Halide Reactivity (I > Br > Cl) Substrates->Aryl_Halide_Reactivity Boronic_Acid_Sterics Boronic Acid Steric Hindrance Substrates->Boronic_Acid_Sterics Boronic_Acid_Electronics Boronic Acid Electronic Effects Substrates->Boronic_Acid_Electronics Aryl_Halide_Reactivity->Success Boronic_Acid_Sterics->Success Boronic_Acid_Electronics->Success Conditions Reaction Conditions Catalyst_Choice Catalyst & Ligand Conditions->Catalyst_Choice Base_Strength Base Strength Conditions->Base_Strength Solvent_Polarity Solvent Polarity Conditions->Solvent_Polarity Temperature Temperature Conditions->Temperature Catalyst_Choice->Success Base_Strength->Success Solvent_Polarity->Success Temperature->Success

Caption: Factors influencing the success of a Suzuki-Miyaura coupling reaction.

References

A Comparative Guide to Palladium Precatalysts for Suzuki-Miyaura Coupling with 2,6-Difluoro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the use of sterically hindered and electronically challenging substrates, such as 2,6-Difluoro-4-methoxyphenylboronic acid, presents a significant hurdle due to the propensity for competitive protodeboronation under typical basic reaction conditions. The selection of an appropriate palladium precatalyst is paramount to overcoming this challenge, facilitating rapid catalytic turnover that outpaces the undesired decomposition pathway.

This guide provides a comparative overview of the performance of various palladium precatalysts in the Suzuki-Miyaura coupling of aryl halides with this compound and its close, well-studied analog, 2,6-difluorophenylboronic acid. The data and protocols presented herein are compiled from peer-reviewed literature and technical documentation to aid researchers in selecting the optimal catalytic system for their specific needs.

The Challenge: Protodeboronation of Sterically Hindered Boronic Acids

The ortho-difluoro substitution on the phenylboronic acid ring significantly increases steric bulk and alters the electronic properties of the boron center. Under the basic conditions required to activate the boronic acid for transmetalation to the palladium center, a competing side reaction, protodeboronation, can occur, leading to the formation of the corresponding arene byproduct and a reduction in the yield of the desired coupled product.

A successful catalytic system for this transformation must therefore exhibit high activity to ensure that the rate of the desired cross-coupling reaction is significantly faster than the rate of protodeboronation. This is typically achieved through the use of well-defined palladium precatalysts bearing bulky, electron-rich phosphine ligands.

Comparative Performance of Palladium Precatalysts

Direct head-to-head comparative studies for the Suzuki-Miyaura coupling of this compound with a wide range of palladium precatalysts are limited in the scientific literature. However, extensive research on the closely related and equally challenging 2,6-difluorophenylboronic acid provides valuable insights into catalyst performance. The following tables summarize the performance of various palladium precatalysts in the coupling of aryl chlorides with these challenging boronic acids.

Buchwald Precatalysts: A Benchmark for Challenging Couplings

The Buchwald group has developed a series of highly active and versatile palladium precatalysts that have become the gold standard for challenging Suzuki-Miyaura couplings. These precatalysts are characterized by their air- and moisture-stability, and their ability to rapidly generate the active monoligated Pd(0) species in solution.

Table 1: Performance of Buchwald Precatalysts in the Coupling of 4-Chloroanisole with 2,6-Difluorophenylboronic Acid

PrecatalystLigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
XPhos Pd G3XPhos2Room Temp0.5>95
SPhos Pd G2SPhos240289

Data compiled from studies on 2,6-difluorophenylboronic acid, a close structural analog.

The superior performance of the XPhos-based G3 precatalyst highlights the importance of the ligand architecture in facilitating the coupling of these challenging substrates. The bulky and electron-rich nature of the XPhos ligand promotes rapid oxidative addition and reductive elimination, key steps in the catalytic cycle.

In-Situ Generated Catalysts vs. Well-Defined Precatalysts

While effective, the in-situ generation of catalysts from a palladium source (e.g., Pd(OAc)₂) and a separate ligand can sometimes lead to issues with reproducibility. The use of well-defined precatalysts is often preferred to ensure a consistent ligand-to-palladium ratio and a more controlled generation of the active catalytic species.

Table 2: Comparison of In-Situ Generated vs. Well-Defined Precatalysts

Catalyst SystemLigand:Metal RatioYield (%)
In-situ from Pd(OAc)₂ with XPhos0.8 : 144
In-situ from Pd(OAc)₂ with XPhos1.2 : 184
Well-defined Allyl-based PrecatalystsVariedConsistent Performance

Data adapted from a comparative study on the coupling of 4-chlorotoluene and phenylboronic acid, illustrating general trends.[1]

Increasing the ligand-to-metal ratio for in-situ generated catalysts can significantly improve yields, but well-defined precatalysts generally offer more consistent and reliable performance.[1]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for representative Suzuki-Miyaura coupling reactions involving di-ortho-substituted fluorophenylboronic acids.

Protocol 1: General Procedure for the Coupling of Aryl Chlorides with a Buchwald Precatalyst

This protocol is adapted from the work of Buchwald and coworkers and is particularly effective for the coupling of unstable boronic acids.[2]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF/water mixture)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, potassium phosphate, and the XPhos Pd G3 precatalyst.

  • Add the degassed solvent system (e.g., 2 mL of THF and 1 mL of water) via syringe.

  • Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_1 Ar-Pd(II)L_n-X OxAdd->PdII_1 Transmetal Transmetalation PdII_1->Transmetal PdII_2 Ar-Pd(II)L_n-Ar' Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd Product Product ArAr->Product Boronic Ar'B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start: Prepare Reaction Vessel (Inert Atmosphere) add_reagents Add Reagents: - Aryl Halide - Boronic Acid - Base start->add_reagents add_catalyst Add Palladium Precatalyst add_reagents->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent reaction Stir at Defined Temperature Monitor Progress (TLC, GC-MS) add_solvent->reaction workup Work-up: - Quench Reaction - Extraction reaction->workup purification Purification: (Column Chromatography) workup->purification analysis Analysis of Pure Product: (NMR, MS, etc.) purification->analysis

Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.

Conclusion

References

A Comparative Guide to Analytical Methods for Purity Assessment of Synthesized 2,6-Difluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of the primary analytical methods for assessing the purity of 2,6-Difluoro-4-methoxyphenylboronic acid, a versatile reagent in organic synthesis. The purity of this compound is crucial as impurities can lead to undesirable side reactions, lower yields, and the introduction of potentially harmful byproducts into final products.

The most common impurities in the synthesis of arylboronic acids like this compound include unreacted starting materials, homocoupling byproducts, protodeboronation products (where the boronic acid group is replaced by a hydrogen atom), and boronic anhydrides, also known as boroxines, which are trimeric dehydration products of the boronic acid.[1]

This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS) for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[2][3] It is a cornerstone for purity assessment in the pharmaceutical industry.[2][3]

Comparison with Alternatives:

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Mass Spectrometry (MS)
Principle Separation based on differential partitioning of analytes between a mobile and stationary phase.Quantitative analysis based on the direct relationship between the integrated NMR signal area and the number of nuclei.Measurement of the mass-to-charge ratio of ionized molecules.
Primary Use Purity determination, quantification of impurities, reaction monitoring.[2][3]Absolute quantification without the need for a specific reference standard of the analyte, structural elucidation.Molecular weight determination, structural elucidation, impurity identification.[4]
Selectivity High, tunable by adjusting mobile phase, stationary phase, and other chromatographic conditions.High, based on the unique chemical environment of each nucleus.Very high, capable of distinguishing between molecules with minute mass differences.
Sensitivity Good to excellent, depending on the detector (e.g., UV, PDA).[2][3]Moderate, generally lower than HPLC and MS.[5]Excellent, capable of detecting trace amounts of impurities.[6]
Quantification Requires a reference standard for each analyte for accurate quantification.Can provide absolute quantification against a certified internal standard.[1]Generally not a primary quantitative technique without a stable isotope-labeled internal standard.
Sample Throughput High, with modern UPLC systems offering very fast analysis times.[6][7]Moderate, sample preparation and acquisition times can be longer.High, especially when coupled with fast separation techniques like UPLC.[6][7]
Experimental Protocol: HPLC

A reverse-phase HPLC method is generally suitable for the analysis of arylboronic acids.[8][9]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[2][3]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid is a common choice.[1] The acidic modifier helps to suppress the ionization of the boronic acid and improve peak shape.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).[1]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity/% Impurity Integrate->Quantify

Figure 1. Experimental workflow for HPLC analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[10] When used quantitatively (qNMR), it can provide a highly accurate assessment of purity without the need for a specific reference standard of the analyte.[1] ¹H, ¹³C, and ¹¹B NMR can all provide valuable information. A common challenge with boronic acids is their propensity to form cyclic anhydrides (boroxines), which can complicate NMR spectra.[11][12][13] This can often be mitigated by using a coordinating deuterated solvent like DMSO-d₆ or methanol-d₄.[10][12]

Comparison with Alternatives:

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Quantitative analysis based on the direct relationship between the integrated NMR signal area and the number of nuclei.Separation based on differential partitioning of analytes between a mobile and stationary phase.Measurement of the mass-to-charge ratio of ionized molecules.
Primary Use Absolute quantification, structural elucidation, identification of impurities.[1]Purity determination, quantification of impurities, reaction monitoring.[2][3]Molecular weight determination, structural elucidation, impurity identification.[4]
Selectivity High, based on the unique chemical environment of each nucleus.High, tunable by adjusting mobile phase, stationary phase, and other chromatographic conditions.Very high, capable of distinguishing between molecules with minute mass differences.
Sensitivity Moderate, generally lower than HPLC and MS.[5]Good to excellent, depending on the detector (e.g., UV, PDA).[2][3]Excellent, capable of detecting trace amounts of impurities.[6]
Quantification Can provide absolute quantification against a certified internal standard.[1]Requires a reference standard for each analyte for accurate quantification.Generally not a primary quantitative technique without a stable isotope-labeled internal standard.
Sample Throughput Moderate, sample preparation and acquisition times can be longer.High, with modern UPLC systems offering very fast analysis times.[6][7]High, especially when coupled with fast separation techniques like UPLC.[6][7]
Experimental Protocol: qNMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).[1]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ to minimize boroxine formation.[1][10][12]

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent, and ensure complete dissolution.

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Integrate the signals of the analyte and the internal standard. The purity of the analyte can be calculated based on the known purity and mass of the internal standard and the integral values.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Sample Weigh Sample & IS Dissolve Dissolve in d-Solvent Weigh_Sample->Dissolve Acquire Acquire Spectrum Dissolve->Acquire Integrate Integrate Signals Acquire->Integrate Calculate Calculate Purity Integrate->Calculate

Figure 2. Experimental workflow for qNMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[4] It is invaluable for confirming the molecular weight of the synthesized compound and for identifying unknown impurities, especially when coupled with a separation technique like HPLC (LC-MS) or Gas Chromatography (GC-MS).[4][10] The analysis of boronic acids by mass spectrometry can be complicated by their tendency to dehydrate and form boroxines.[4]

Comparison with Alternatives:

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Measurement of the mass-to-charge ratio of ionized molecules.Separation based on differential partitioning of analytes between a mobile and stationary phase.Quantitative analysis based on the direct relationship between the integrated NMR signal area and the number of nuclei.
Primary Use Molecular weight determination, structural elucidation, impurity identification.[4]Purity determination, quantification of impurities, reaction monitoring.[2][3]Absolute quantification, structural elucidation, identification of impurities.[1]
Selectivity Very high, capable of distinguishing between molecules with minute mass differences.High, tunable by adjusting mobile phase, stationary phase, and other chromatographic conditions.High, based on the unique chemical environment of each nucleus.
Sensitivity Excellent, capable of detecting trace amounts of impurities.[6]Good to excellent, depending on the detector (e.g., UV, PDA).[2][3]Moderate, generally lower than HPLC and MS.[5]
Quantification Generally not a primary quantitative technique without a stable isotope-labeled internal standard.Requires a reference standard for each analyte for accurate quantification.Can provide absolute quantification against a certified internal standard.[1]
Sample Throughput High, especially when coupled with fast separation techniques like UPLC.[6][7]High, with modern UPLC systems offering very fast analysis times.[6][7]Moderate, sample preparation and acquisition times can be longer.
Experimental Protocol: LC-MS
  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Electrospray Ionization - ESI).[4][6][7]

  • Chromatographic Conditions: Similar to the HPLC method described above. The mobile phase should be compatible with the mass spectrometer's ionization source (e.g., using volatile buffers like ammonium acetate instead of non-volatile ones).[7]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), often in negative ion mode to detect the deprotonated molecule [M-H]⁻.[7]

    • Mass Range: A range appropriate to detect the parent ion of this compound (m/z 187.04 for [M-H]⁻) and potential impurities.

    • Cone Voltage: Optimization of the cone voltage can help to minimize in-source fragmentation and the formation of boroxines.[7]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Sample Weigh & Dissolve Filter Filter Solution Sample->Filter Inject Inject into LC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect Mass Detection Ionize->Detect Analyze Analyze Mass Spectra Detect->Analyze Identify Identify Impurities Analyze->Identify

Figure 3. Experimental workflow for LC-MS analysis.

Conclusion

A comprehensive purity assessment of synthesized this compound requires a multi-faceted analytical approach.

  • HPLC is the workhorse for routine purity determination and quantification of known impurities against a reference standard.

  • qNMR offers the advantage of absolute quantification without the need for a specific analyte standard and provides valuable structural information.

  • Mass Spectrometry , particularly when coupled with a chromatographic technique, is indispensable for confirming the molecular weight and identifying unknown impurities with high sensitivity.

For a complete and robust characterization of this compound, a combination of these techniques is recommended. HPLC provides the primary purity value, qNMR can be used for orthogonal confirmation and absolute quantification, and LC-MS is crucial for the identification of any unknown impurities. This integrated approach ensures the quality and reliability of the synthesized material for its intended applications in research and development.

References

Safety Operating Guide

Proper Disposal of 2,6-Difluoro-4-methoxyphenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2,6-Difluoro-4-methoxyphenylboronic acid should be treated as hazardous waste and disposed of through an authorized waste collection service.[1][2][3][4][5] Under no circumstances should this chemical be discarded in regular laboratory trash or washed down the sink.[2][3]

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection. The following procedures are based on established safety protocols for handling boronic acids and fluorinated organic compounds.

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to wear the appropriate Personal Protective Equipment (PPE).[1][6] Handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][6][7]

PPE RequirementSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[6][7]Protects against dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).[2][6]Prevents skin contact and irritation.[4]
Protective Clothing A lab coat should be worn at all times.[2][6]Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator for particulates may be necessary if dust is generated and engineering controls are insufficient.[1][2]Avoids inhalation of the compound, which can cause respiratory irritation.[3][7]

In the event of a spill, immediately clean the area using dry clean-up procedures to avoid generating dust.[1] The spilled material and any contaminated cleaning supplies must be collected and treated as hazardous waste.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Segregation

  • Labeling: Use a dedicated and clearly labeled waste container for "Hazardous Waste: this compound".[2] The label should also include the date when the waste is first added to the container.

  • Segregation: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3] Ensure that the waste container for this compound is stored separately from these materials to prevent dangerous chemical reactions.[2]

Step 2: Waste Accumulation

  • Container Selection: Use a container that is compatible with the chemical. The original product container, if in good condition, is a suitable option.[2] Otherwise, a clearly labeled, sealable, and durable plastic or glass container should be used.[1][2]

  • Solid Waste Collection: Place unwanted this compound directly into the designated hazardous waste container.[2]

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that come into contact with the chemical should also be disposed of in the same hazardous waste container.

Step 3: Storage and Final Disposal

  • Container Management: Keep the waste container securely sealed at all times, except when adding waste.[1][2] Store the container in a designated satellite accumulation area within the laboratory.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste.[2] Contact them to schedule a pickup.

  • Documentation: Complete any necessary waste disposal forms provided by your EHS department. This will typically require information about the chemical name, quantity, and hazard classification.[2]

While general neutralization procedures for weak acids exist, such as using a mild base like sodium bicarbonate, it is not recommended to attempt neutralization of this compound without specific, validated protocols and approval from your institution's EHS department.[8] Improper neutralization can lead to unintended reactions and potential hazards.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 2,6-Difluoro-4- methoxyphenylboronic acid waste? ppe Wear appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat start->ppe waste_container Is a dedicated, labeled hazardous waste container available? ppe->waste_container prepare_container Prepare and label a new hazardous waste container. waste_container->prepare_container No place_waste Place solid waste and contaminated materials into the container. waste_container->place_waste Yes prepare_container->place_waste seal_store Securely seal the container and store in a designated satellite accumulation area. place_waste->seal_store contact_ehs Contact Environmental Health & Safety (EHS) for pickup. seal_store->contact_ehs end End: Waste properly disposed. contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,6-Difluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 2,6-Difluoro-4-methoxyphenylboronic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and proper management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure risks.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2]To protect eyes from dust particles and accidental splashes which can cause serious irritation.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile) are required.[2][3]To prevent skin contact and potential irritation.[2] Gloves should be inspected before use and changed immediately if contaminated.[3]
Body Protection A laboratory coat must be worn.[2] For larger quantities or when there's a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.To protect skin from accidental contact and spills.[3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][3] If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]To prevent irritation of the respiratory tract.[2][3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and procedural consistency.

1. Preparation:

  • Ensure that a safety shower and an eyewash station are easily accessible.[2][3]

  • Verify that the chemical fume hood is functioning correctly.

  • Clear the workspace of any unnecessary items to prevent clutter and potential hazards.

  • Have all necessary equipment and reagents ready before starting the experiment.

2. Donning PPE:

  • Put on all required personal protective equipment as detailed in Table 1 before handling the chemical.

3. Handling the Chemical:

  • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[2]

  • Avoid the formation of dust and aerosols.[3][4] Use a spatula for transferring the solid.[3]

  • Keep the container tightly closed when not in use.[1][3]

  • Avoid all personal contact with the substance, including inhalation of dust or vapors.[1][2]

4. Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[2][3]

  • Clean the work area to remove any residual chemical.

  • Properly remove and dispose of contaminated PPE as hazardous waste.[2]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[2]

  • Waste Collection: Collect all chemical waste, including any unused material and contaminated disposables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed container for hazardous waste.[2]

  • Disposal Regulations: Dispose of the chemical waste in strict accordance with all applicable federal, state, and local environmental regulations.[2] Do not pour waste down the drain.[2]

  • Spill Response: In the event of a small spill, use an inert absorbent material like sand or vermiculite to contain it.[2] Avoid raising dust.[2] For larger spills, evacuate the area and follow emergency procedures.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

prep Preparation - Verify fume hood function - Clear workspace - Assemble materials don_ppe Don PPE - Safety Goggles - Nitrile Gloves - Lab Coat prep->don_ppe handling Chemical Handling (Inside Fume Hood) - Weigh and transfer - Perform reaction don_ppe->handling post_handling Post-Handling - Clean workspace - Wash hands handling->post_handling waste_collection Waste Collection - Collect contaminated PPE - Collect chemical waste handling->waste_collection Chemical Waste doff_ppe Doff PPE post_handling->doff_ppe doff_ppe->waste_collection disposal Hazardous Waste Disposal - Store in sealed container - Follow institutional protocols waste_collection->disposal

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.